molecular formula C10H9N3O2 B5645940 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 5991-46-8

2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B5645940
CAS No.: 5991-46-8
M. Wt: 203.20 g/mol
InChI Key: ODZYNEQCDJBCAX-UHFFFAOYSA-N
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Description

2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 203.069476538 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-benzyl-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-9-6-11-13(10(15)12-9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZYNEQCDJBCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)NC(=O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352679
Record name ZINC00146377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5991-46-8
Record name ZINC00146377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Properties of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazine-3,5(2H,4H)-dione scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for a diverse array of therapeutic agents. Specifically, the N2-benzylated derivative, 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione , has emerged as a critical intermediate and active pharmaceutical ingredient (API) in the development of D-amino acid oxidase (DAAO) inhibitors, serotonin receptor ligands, and anticoccidial agents[1][2][3].

As a Senior Application Scientist, I have structured this whitepaper to address the primary bottleneck in utilizing this scaffold: regioselective alkylation . Direct benzylation often yields a complex mixture of N2, N4, and N2,N4-dibenzylated products[4]. This guide provides a self-validating, kinetically controlled synthetic protocol to achieve exclusive N2-benzylation, alongside a comprehensive analysis of the compound's physicochemical properties and biological mechanisms.

Nomenclature and Structural Logic

A significant source of literature confusion stems from overlapping nomenclature systems. In classical pyrimidine chemistry, 1,2,4-triazine-3,5(2H,4H)-dione is referred to by its trivial name, 6-azauracil [2].

  • Systematic IUPAC Numbering: The adjacent nitrogens in the triazine ring are designated N1 and N2. The carbonyls are at C3 and C5, separated by N4.

  • Pyrimidine Numbering: The glycosylation/alkylation site is designated N1, and the nitrogen between the carbonyls is N3.

Consequently, This compound is structurally synonymous with 1-benzyl-6-azauracil [2]. For the sake of structural accuracy and reproducibility, this guide strictly utilizes the systematic IUPAC nomenclature (N2-alkylation).

Mechanistic Rationale: Overcoming Regioselectivity Challenges

The synthesis of this compound requires precise control over the nucleophilicity of the triazine nitrogens.

The Thermodynamic Trap (Basic Conditions): Attempting to benzylate the unprotected 1,2,4-triazine-3,5(2H,4H)-dione using standard basic conditions (e.g.,


 and benzyl bromide in acetone) predominantly yields the 4-benzyl (3-benzyl-6-azauracil) and 2,4-dibenzyl derivatives[4]. Under basic conditions, the N4 proton is highly acidic due to the flanking C3 and C5 carbonyls. Deprotonation forms an anion highly localized at N4, driving thermodynamic substitution at this site[4].

The Kinetic Solution (Silyl-Hilbert-Johnson Reaction): To force substitution at the N2 position, we must alter the electronic landscape of the heterocycle. By treating the starting material with a silylating agent like bis(trimethylsilyl)acetamide (BSA), the molecule is locked into its


-bis(trimethylsilyl) lactim ether tautomer[3].
  • Causality: Silylation eliminates the acidic N4 proton and sterically shields the N4 position. The N2 nitrogen, now part of a conjugated imine-like system, becomes the primary nucleophilic center. Subsequent addition of an electrophile (benzyl bromide) results in a kinetically controlled

    
     attack exclusively at N2.
    

Experimental Methodology: Regioselective N2-Benzylation Workflow

The following protocol is engineered as a self-validating system . Analytical checkpoints are embedded to ensure that any deviation in regioselectivity is caught before downstream processing.

Protocol: Silyl-Mediated Synthesis of this compound

Step 1: Silylation (Lactim Activation)

  • Suspend 1,2,4-triazine-3,5(2H,4H)-dione (10.0 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

  • Add bis(trimethylsilyl)acetamide (BSA) (25.0 mmol) dropwise[3].

  • Reflux the mixture at 80°C for 2 hours.

  • Checkpoint: The opaque suspension will transition into a completely clear, homogenous solution, physically validating the formation of the highly soluble

    
    -bis(trimethylsilyl) intermediate.
    

Step 2: Regioselective Alkylation

  • Cool the reaction vessel to room temperature.

  • Add benzyl bromide (11.0 mmol) and a catalytic amount of Tetrabutylammonium Iodide (TBAI, 0.5 mmol).

    • Causality: TBAI facilitates an in situ Finkelstein reaction, converting benzyl bromide to the more reactive benzyl iodide, accelerating the

      
       displacement at the sterically hindered N2 site.
      
  • Heat the reaction to 70°C and stir for 16 hours.

Step 3: Deprotection and Isolation

  • Quench the reaction by adding 15 mL of Methanol/Water (1:1 v/v) and stir for 1 hour at room temperature. This rapidly hydrolyzes the silyl ethers, regenerating the C3/C5 carbonyls.

  • Concentrate the mixture under reduced pressure and recrystallize the crude solid from ethanol.

Self-Validating Analytical Checkpoints:

  • TLC (Dichloromethane:Methanol 9:1): Look for a single new spot (

    
    ). The absence of a higher 
    
    
    
    spot confirms no N2,N4-dibenzylation occurred.
  • 
    H-NMR (DMSO-
    
    
    
    ):
    The spectrum must show a sharp singlet at
    
    
    4.95 ppm (benzyl
    
    
    ) and a broad singlet at
    
    
    12.2 ppm (N4-H). If a peak appears at
    
    
    11.8 ppm instead, N4-alkylation has occurred. The presence of the N4-H proton validates exclusive N2 substitution.

Synthesis_Workflow Step1 1,2,4-triazine-3,5(2H,4H)-dione (Starting Material) Step2 Silylation (BSA) Reflux, 2h Step1->Step2 Step3 O,O'-Bis(trimethylsilyl) Intermediate (Lactim Form) Step2->Step3 Activation Step4 Alkylation (Benzyl Bromide) Catalytic TBAI, 70°C Step3->Step4 Step5 N2-Benzyl Intermediate (Kinetic Product) Step4->Step5 Regioselective Substitution Step6 Hydrolysis (MeOH/H2O) Room Temp Step5->Step6 Step7 This compound (Final Product) Step6->Step7 Deprotection

Figure 1: Regioselective N2-benzylation workflow using silyl-mediated activation.

Physicochemical Properties and Pharmacological Applications

The N2-benzyl modification drastically alters the lipophilicity and hydrogen-bonding network of the triazine core, enabling it to cross biological membranes and fit into specific hydrophobic receptor pockets.

Quantitative Pharmacological Data
Compound / DerivativeTarget / ApplicationActivity MetricKey Property / AdvantageReference
6-Hydroxy-2-benzyl-triazine-3,5-diones D-Amino Acid Oxidase (DAAO)

~ 10–99 nM
Metabolically resistant to O-glucuronidation; orally bioavailable.[3]
2-Alkyl/Benzyl-Arylpiperazine triazines

/

Receptors

= 3.77 nM (

)
Fine-tuned receptor affinity via terminal fragment modification.[1]
2-Benzyl-triazine-3,5-dione (1-benzyl-6-azauracil)Anticoccidial Activity (ODCase inhibition)4x higher potency than base 6-azauracilEfficient oral absorption, moderate excretion, no in vivo cleavage.[2]

Systems Biology: Mechanism of Action in CNS Disorders

One of the most promising applications of this compound derivatives is in the treatment of schizophrenia via the inhibition of D-Amino Acid Oxidase (DAAO)[3].

The Mechanistic Pathway: Schizophrenia is heavily linked to hypofunction of the NMDA receptor. D-Serine is a crucial endogenous co-agonist required for NMDA receptor activation. The enzyme DAAO degrades D-Serine in the brain. By utilizing 6-hydroxy-2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione derivatives to inhibit DAAO, D-Serine levels are preserved, thereby enhancing NMDA receptor signaling and improving synaptic plasticity[3]. The benzyl group at the N2 position is critical here, as it anchors the molecule into the hydrophobic active site of the DAAO enzyme.

DAAO_Pathway Inhibitor 2-Benzyl-1,2,4-triazine-3,5-dione (DAAO Inhibitor) DAAO D-Amino Acid Oxidase (DAAO Enzyme) Inhibitor->DAAO Inhibits DSerine D-Serine (Neuromodulator) DAAO->DSerine Prevents Degradation NMDAR NMDA Receptor (Glutamatergic Signaling) DSerine->NMDAR Co-activates Synaptic Enhanced Synaptic Plasticity (Therapeutic Efficacy) NMDAR->Synaptic Modulates

Figure 2: DAAO inhibition pathway by 2-benzyl-1,2,4-triazine-3,5-dione enhancing NMDA signaling.

References

  • [1] Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience.1

  • [2] Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogues in chemotherapy. Journal of Medicinal Chemistry / PubMed.2

  • [3] 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry / ACS Publications. 3

  • [4] An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. Molecules / MDPI. 4

Sources

An In-Depth Technical Guide to the Characterization of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,2,4-Triazine Core and Its Significance in Drug Discovery

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] As aza-analogs of pyrimidines, these compounds can act as mimics of endogenous nucleobases, thereby interacting with a variety of enzymatic targets. The derivative 1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-azauracil, is a key pharmacophore that has been extensively studied.[3] Substitution on the triazine ring, particularly at the N2 and N4 positions, allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

This guide focuses on the comprehensive characterization of a specific derivative, 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione. This compound has garnered interest due to its reported potential as an anticoccidial agent and an aldose reductase inhibitor.[3] A thorough understanding of its synthesis and detailed analytical characterization is paramount for any further development in a research or drug discovery context. This document provides a detailed exploration of the synthetic route and the multifaceted analytical techniques employed to confirm the structure, purity, and properties of this target compound.

Molecular Structure and Isomerism

The core of the target molecule is the 1,2,4-triazine-3,5(2H,4H)-dione ring system. The benzyl group is attached to the nitrogen at position 2. It is crucial to distinguish this isomer from its N4-substituted counterpart, as the position of the benzyl group significantly influences the molecule's electronic distribution, conformation, and, consequently, its biological activity and spectroscopic properties.

Caption: Molecular structure of the target compound.

Synthesis of this compound

The synthesis of N-substituted 1,2,4-triazine-3,5(2H,4H)-diones typically proceeds via the alkylation of the parent 6-azauracil ring.[3] The reaction of 6-azauracil with benzyl bromide in the presence of a base is expected to yield a mixture of N2- and N4-benzylated isomers, as well as the N2,N4-dibenzylated product. The regioselectivity of this reaction is a critical consideration.

The choice of base, solvent, and reaction conditions can influence the ratio of the isomeric products. For instance, the use of a milder base and controlled stoichiometry of the alkylating agent can favor mono-alkylation. The separation of the N2 and N4 isomers often requires chromatographic techniques.

Synthetic_Workflow Start 1,2,4-Triazine-3,5(2H,4H)-dione (6-Azauracil) Reaction N-Alkylation Start->Reaction Reagents Benzyl Bromide, K₂CO₃, Acetone, 18-Crown-6 (catalyst) Reagents->Reaction Mixture Mixture of Products: - 2-benzyl isomer - 4-benzyl isomer - 2,4-dibenzyl isomer - Unreacted starting material Reaction->Mixture Separation Column Chromatography Mixture->Separation Product This compound (Isolated Product) Separation->Product Byproducts 4-benzyl and 2,4-dibenzyl isomers Separation->Byproducts

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Materials:

  • 1,2,4-Triazine-3,5(2H,4H)-dione (6-azauracil)

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • 18-Crown-6

  • Dry acetone

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (or other suitable eluents)

Procedure:

  • To a solution of 1,2,4-triazine-3,5(2H,4H)-dione (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.0-1.2 eq) and a catalytic amount of 18-crown-6 (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.0 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomeric products.

  • Collect the fractions corresponding to the desired 2-benzyl isomer and evaporate the solvent to yield the pure product.

  • Characterize the purified product by spectroscopic methods.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of the synthesized this compound.

Characterization_Techniques Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Compound->IR Functional Group Identification MS Mass Spectrometry (MS) Compound->MS Molecular Weight and Fragmentation Pattern EA Elemental Analysis Compound->EA Elemental Composition

Caption: Key analytical techniques for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial, and 2D NMR techniques like HSQC and HMBC can provide definitive assignments.

Based on the data for the 4-benzyl isomer, we can predict the NMR spectrum of the 2-benzyl isomer. A key difference is expected in the chemical shift of the methylene protons of the benzyl group and the adjacent carbon, as the electronic environment at the N2 position differs from that at the N4 position.

¹H NMR:

  • Methylene Protons (CH₂): A singlet is expected for the two methylene protons of the benzyl group. Its chemical shift will be indicative of the attachment to the N2 position.

  • Aromatic Protons (Ar-H): A multiplet corresponding to the five protons of the phenyl ring.

  • Triazine Ring Proton (C6-H): A singlet for the proton at the C6 position of the triazine ring.

  • NH Proton: A broad singlet for the proton on the N4 nitrogen.

¹³C NMR:

  • Methylene Carbon (CH₂): The chemical shift of the methylene carbon will be characteristic of the N-benzyl group.

  • Aromatic Carbons (Ar-C): Signals corresponding to the carbons of the phenyl ring.

  • Triazine Ring Carbons (C3, C5, C6): Resonances for the three carbons of the triazine ring. The carbonyl carbons (C3 and C5) will appear at lower field.

Predicted NMR Data for this compound
¹H NMR (CDCl₃, 400 MHz) δ (ppm)
Methylene (s, 2H, CH₂)~5.1-5.2
Aromatic (m, 5H, Ar-H)~7.3-7.5
C6-H (s, 1H)~7.4
NH (br s, 1H)~10.0
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Methylene (CH₂)~55
Aromatic (Ar-C)~128-136
C6~135
C3~149
C5~156

Note: These are predicted values based on analogous compounds and may vary slightly in an actual experimental setting.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups, N-H bond, and the aromatic ring.

Predicted IR Data
Functional Group Expected Absorption (cm⁻¹)
N-H Stretch3200-3100
C-H Aromatic Stretch3100-3000
C-H Aliphatic Stretch3000-2850
C=O Stretch (Amide)1730-1660
C=N Stretch~1660
C=C Aromatic Stretch1600-1450
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 203. The fragmentation pattern would likely involve the loss of the benzyl group or fragments from the triazine ring.

Predicted Mass Spectrometry Data
m/z Interpretation
203Molecular Ion [M]⁺
91[C₇H₇]⁺ (benzyl cation)

Biological Significance

As mentioned, this compound has been reported to exhibit interesting biological activities.

  • Anticoccidial Activity: Coccidiosis is a parasitic disease of the intestinal tract of animals caused by coccidian protozoa. The development of new anticoccidial agents is of significant interest in veterinary medicine.

  • Aldose Reductase Inhibition: Aldose reductase is an enzyme that catalyzes the reduction of glucose to sorbitol. In diabetic conditions, the accumulation of sorbitol can lead to various complications. Aldose reductase inhibitors are therefore being investigated as potential therapeutic agents for the management of diabetic complications.

Conclusion

The characterization of this compound requires a systematic approach employing a combination of synthetic chemistry and analytical techniques. This guide provides a comprehensive framework for its synthesis and detailed characterization based on robust, scientifically-grounded predictions from closely related analogs. The elucidation of its precise structural features through the methodologies described herein is a critical step towards understanding its structure-activity relationship and exploring its full therapeutic potential.

References

  • Yang, C.-H.; Yang, H.-T.; Chen, J.-C.; Lee, G.-H.; Lin, C.-H. An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. Molecules2017 , 22, 1924. [Link]

  • El-Gazzar, A. B. A.; Gaafar, A. M.; Aly, H. M. Synthesis and biological activity of new[1][3][4]triazino[4,3-a]benzimidazole derivatives. Bioorganic & Medicinal Chemistry2009 , 17, 3343-3349.

  • Mylari, B. L.; Beyer, T. A.; Ciolek, S. J.; Zembrowski, W. J. A new class of potent and specific aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and related derivatives. Journal of Medicinal Chemistry1991, 34, 1011-1018.
  • Kamal, A.; Reddy, K. L.; Devaiah, V.; Shankaraiah, N.; Rao, M. P. N. Synthesis and biological evaluation of 1,2,4-triazine fused benzimidazoles, benzoxazoles and benzothiazoles as potential anticancer agents. Bioorganic & Medicinal Chemistry2007, 15, 1007-1016.
  • Rashad, A. E.; Hegab, M. I.; Abdel-Megeid, R. E.; Fathalla, N. I.; Abdel-Megeid, F. M. E. Synthesis and antiviral evaluation of new 1,2,4-triazine derivatives. Bioorganic & Medicinal Chemistry2008, 16, 7102-7107.

Sources

Advanced Synthesis of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 1,2,4-triazine-3,5(2H,4H)-dione scaffold (commonly referred to as 6-azauracil) represents a privileged structure in medicinal chemistry, exhibiting potent bioactivity ranging from anticoccidial effects to aldose reductase and D-amino acid oxidase (DAAO) inhibition.

The critical synthetic challenge lies in the regioselective functionalization of the triazine ring. The molecule possesses multiple nucleophilic sites (N2, N4, and O-atoms via tautomerism). While the N2-position is the pharmacologically preferred site for benzylation in many drug candidates, competitive alkylation at N4 or O-alkylation often degrades yield and purity.

This guide details two high-fidelity protocols for synthesizing 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione derivatives:

  • Thermodynamic Control: Direct alkylation using phase-transfer catalysis (18-crown-6).

  • Kinetic/Steric Control: Silylation-mediated alkylation (Vorbrüggen-type adaptation).

Retrosynthetic Analysis & Tautomerism

Understanding the electronic landscape of the 6-azauracil core is prerequisite to synthesis. The compound exists in equilibrium between the dione and hydroxy-enol forms.

  • N2-H Acidity: The proton at N2 is generally more acidic (pKa ~ 7.0) than N4 due to the adjacent electron-withdrawing imine (C=N) at position 6.

  • Nucleophilicity: Under basic conditions, the N2 anion is the softer, more nucleophilic center compared to N4 or the harder Oxygen centers, but steric hindrance at C6 can influence this.

Retrosynthesis Target Target: 2-Benzyl-6-azauracil Precursor 1,2,4-Triazine-3,5(2H,4H)-dione (6-Azauracil) Target->Precursor C-N Disconnection Reagent Benzyl Bromide / Electrophile Target->Reagent SN2 Alkylation Tautomer1 Dione Form (Stable) Precursor->Tautomer1 Tautomer2 Hydroxy-Enol Form (Reactive Intermediate) Precursor->Tautomer2 N2-Anion N2-Anion Tautomer1->N2-Anion Base Deprotonation N2-Anion->Target Selective Attack

Figure 1: Retrosynthetic disconnection and tautomeric considerations for 2-benzyl-6-azauracil.

Method A: Phase-Transfer Catalyzed N2-Alkylation

This method utilizes 18-crown-6 to complex potassium cations, generating a "naked" anion of the triazine. This enhances the nucleophilicity of the N2 position while minimizing O-alkylation.

Mechanistic Causality
  • K₂CO₃: Acts as a mild base to deprotonate the N2-H.

  • 18-Crown-6: Sequesters K⁺ ions. This separation of the ion pair prevents the cation from shielding the N2 anion, drastically increasing reaction rate and selectivity.

  • Solvent (Acetone): A polar aprotic solvent is essential to support the SN2 mechanism while dissolving the organic reactants.

Experimental Protocol

Target: this compound Scale: 5 mmol basis

  • Activation: Charge a dry round-bottom flask with 1,2,4-triazine-3,5(2H,4H)-dione (0.57 g, 5 mmol) and anhydrous acetone (30 mL).

  • Base Addition: Add anhydrous potassium carbonate (0.69 g, 5 mmol, 1.0 eq).

  • Catalyst Addition: Add 18-crown-6 (0.13 g, 0.5 mmol, 10 mol%). Stir at room temperature for 15 minutes to ensure deprotonation initiation.

  • Alkylation: Dropwise add benzyl bromide (0.86 g, 5 mmol, 1.0 eq) over 5 minutes.

  • Reaction: Stir vigorously at room temperature for 16 hours. Monitor via TLC (Chloroform:Methanol 18:1).

    • Rf (Target N2-benzyl): ~0.42[1]

    • Rf (Side product N2,N4-dibenzyl): ~0.63[1]

  • Workup: Filter off inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: The residue will likely contain a mixture of mono- and di-benzylated products. Purify via silica gel column chromatography (Eluent: CHCl₃/MeOH gradient).

Expected Yield: ~49% (Mono-N2), ~21% (Di-N2,N4).

Data Summary: Optimization Parameters
ParameterConditionOutcome
Stoichiometry 1:1 (Substrate:BnBr)Favors Mono-N2 (Target)
Stoichiometry 1:2 (Substrate:BnBr)Favors Di-N2,N4 (Side Product)
Catalyst None<10% Yield (Sluggish)
Catalyst 18-Crown-6 (10 mol%)70% Total Conversion

Method B: Silylation-Mediated Alkylation (BSA Route)

For substrates sensitive to basic conditions or requiring higher regioselectivity, the silylation method is superior. It involves transient protection of the oxygen atoms, forcing alkylation to occur at the nitrogen via an SN2-like mechanism on the silylated intermediate.

Mechanistic Logic
  • Silylation: BSA (N,O-Bis(trimethylsilyl)acetamide) converts the dione into a bis-trimethylsilyloxy-1,2,4-triazine intermediate. This creates a lipophilic species soluble in non-polar solvents.

  • Alkylation: The nitrogen lone pair attacks the alkyl halide, driven by the formation of the strong Si-Br/Si-Cl bond (thermodynamic sink) and the regeneration of the stable amide carbonyl.

BSA_Mechanism Start 6-Azauracil BSA BSA Reagent (Silylation) Start->BSA Inter Bis-TMS Intermediate (Lipophilic) BSA->Inter - Acetamide Alkylation Bn-Br / Heat (N2 Attack) Inter->Alkylation Hydrolysis Workup (H2O) (Desilylation) Alkylation->Hydrolysis Product 2-Benzyl-6-azauracil Hydrolysis->Product

Figure 2: Silylation-mediated pathway preventing O-alkylation.

Experimental Protocol

Target: 2-benzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione (Example of functionalized core)

  • Inert Atmosphere: Flame-dry a flask and purge with Argon.

  • Silylation: Suspend 6-bromo-1,2,4-triazine-3,5-dione (1 eq) in anhydrous acetonitrile . Add BSA (3-4 eq).

  • Solubilization: Heat to 50°C until the solution becomes clear (indicates formation of the bis-TMS intermediate).

  • Alkylation: Add benzyl bromide (1.1 eq).

  • Reflux: Heat to 80-82°C for 4-6 hours.

  • Desilylation/Workup: Cool to RT. Add MeOH or water to hydrolyze the remaining TMS groups.

  • Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Water.

Validation: This method typically yields cleaner crude profiles compared to the basic acetone method, often exceeding 60-70% yield for the N2-isomer.

Structural Characterization & Validation

Distinguishing between N2-benzyl, N4-benzyl, and O-benzyl isomers is critical.

  • ¹H NMR (DMSO-d₆):

    • N2-Benzyl: The benzylic CH₂ typically appears as a singlet around δ 5.0 - 5.1 ppm . The NH proton at N4 is often broad and downfield (~12 ppm).

    • N4-Benzyl: If formed, the benzylic CH₂ often shifts slightly upfield relative to N2.

  • ¹³C NMR:

    • The carbonyl carbons (C3 and C5) show distinct shifts. In N2-substituted derivatives, the C3 carbonyl (urea-like) is typically around 148-150 ppm , while C5 (amide-like) is 156-158 ppm .

  • X-Ray Crystallography: The definitive proof.[2] N2-benzylation allows for specific intermolecular hydrogen bonding patterns (dimerization via N4-H···O) that are distinct from N4-substituted analogs.

References

  • Hwang, L.-C., et al. (2017).[3] "An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione." Molecules, 22(11), 1924.[4]

  • Mylari, B. L., et al. (1977). "Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1."[3][5] Journal of Medicinal Chemistry, 20(4), 475–483.

  • Hin, N., et al. (2015). "6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry, 58(15), 5789–5807.

  • Pan, Y., et al. (2024).[6] "Photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines." Chemical Communications, 60, 3665-3668.[6]

Sources

Spectroscopic Characterization of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analytical Framework

Executive Summary

This technical guide outlines the spectroscopic validation of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione (often referred to as a derivative of 6-azauracil).[1] This molecule serves as a critical scaffold in the development of anticoccidial agents (e.g., diclazuril analogs) and antiviral therapeutics.

The primary analytical challenge in synthesizing this compound is regioselectivity. Alkylation of the parent 1,2,4-triazine-3,5-dione can occur at the


 or 

positions.[1] While thermodynamic control typically favors

-alkylation, distinguishing these isomers requires precise spectroscopic interpretation.[1] This guide prioritizes

C NMR
as the definitive discriminator, supported by IR, MS, and X-ray crystallographic data.[1]
Part 1: Structural Dynamics & Tautomerism

Before analyzing spectra, one must understand the species present.[2] 1,2,4-triazine-3,5-diones exhibit lactam-lactim tautomerism.[1]

  • Solid State/Polar Solvents (DMSO): The molecule exists predominantly in the 2,4-diketo (lactam) form.[1]

  • Substitution: The benzyl group at position 2 (

    
    ) locks the tautomer at that site, but the proton at 
    
    
    
    remains acidic (
    
    
    ), allowing for hydrogen bonding interactions visible in IR and NMR.

Numbering Convention Used: The 1,2,4-triazine ring is numbered starting from the nitrogen adjacent to the carbonless nitrogen:

  • N1: Nitrogen

  • N2: Nitrogen (Benzylated)[1]

  • C3: Carbonyl

  • N4: Nitrogen (Protonated)[1]

  • C5: Carbonyl

  • C6: Methine (CH)[1]

Part 2: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Regio-Assignment

NMR is the only standalone technique capable of definitively distinguishing the 2-benzyl isomer from the 4-benzyl impurity without reference standards.

1. Sample Preparation Protocol
  • Solvent: DMSO-

    
     is required.[3] Chloroform-
    
    
    
    (
    
    
    ) often provides poor solubility for the dione core and fails to show the acidic
    
    
    -H proton due to rapid exchange or precipitation.
  • Concentration: 10–15 mg/mL for

    
    H; >30 mg/mL for 
    
    
    
    C.
  • Temperature: 298 K (Standard).

2.

C NMR: The Critical Discriminator

The chemical shift of the benzylic methylene carbon (


) is the most reliable diagnostic marker.
  • 
    -Benzyl (Target):  The methylene carbon appears downfield, typically 
    
    
    
    54.0 – 56.0 ppm
    .[1] The proximity to the electronegative
    
    
    atom causes this deshielding.
  • 
    -Benzyl (Impurity):  The methylene carbon appears upfield, typically 
    
    
    
    43.0 – 45.0 ppm
    .[1]
3.

H NMR Assignments
ProtonShift (

ppm)
MultiplicityDiagnostic Note
N4-H 11.5 – 12.2Broad SingletDisappears with

shake.[1] Indicates no alkylation at N4.
H-6 7.50 – 7.65SingletThe characteristic triazine ring proton.
Ph-H 7.20 – 7.40MultipletAromatic protons (5H).
N2-CH

5.05 – 5.15SingletBenzylic methylene.

Expert Insight: In


H NMR, the benzylic methylene protons for both 

and

isomers resonate in the same region (~5.1 ppm). Do not rely on proton NMR alone for regiochemical assignment. You must acquire

C data.
Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid confirmation of the functional groups and the diketo state.

Key Absorption Bands (KBr Pellet or ATR):

  • N-H Stretch (3150 – 3250 cm

    
    ):  A broad band indicating the presence of the free amide proton at 
    
    
    
    . Absence of this band suggests bis-alkylation (2,4-dibenzyl).[1]
  • Carbonyl Region (1680 – 1730 cm

    
    ): 
    
    • C3=O (Amide): Typically the higher frequency band (~1710–1725 cm

      
      ) due to less conjugation.[1]
      
    • C5=O (Urea-like): Often overlaps or appears slightly lower (~1680 cm

      
      ).[1]
      
  • C=N Stretch (1590 – 1610 cm

    
    ):  Characteristic of the 1,2,4-triazine ring system (
    
    
    
    bond).[1]
Part 4: Mass Spectrometry (MS)[1]

Mass spectrometry confirms the molecular weight and provides structural fingerprints via fragmentation.[2]

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).[1] Molecular Ion (


):  m/z 203 (C

H

N

O

).

Fragmentation Pathway (EI):

  • Base Peak (m/z 91): The tropylium ion (

    
    ). The bond between the benzyl carbon and 
    
    
    
    is weak, leading to dominant cleavage.
  • Triazine Cleavage: Retro-Diels-Alder (RDA) type fragmentation often leads to the loss of HNCO (43 Da) from the triazine ring.

Part 5: Analytical Workflow Visualization

The following diagrams illustrate the logical flow for characterizing this molecule and the fragmentation mechanism.

Diagram 1: Analytical Decision Matrix

This workflow ensures self-validating identification of the regioisomer.

AnalyticalWorkflow Start Crude Reaction Product IR FT-IR Analysis (Check C=O and N-H) Start->IR Solubility Solubility Test (DMSO-d6 vs CDCl3) IR->Solubility HNMR 1H NMR (DMSO-d6) Check H-6 (~7.5 ppm) & NH (~12 ppm) Solubility->HNMR Dissolve CNMR 13C NMR (CRITICAL) Check Benzyl CH2 Shift HNMR->CNMR Confirm Purity Decision Regioisomer Assignment CNMR->Decision N2 2-Benzyl-1,2,4-triazine-3,5-dione Decision->N2 CH2 @ ~55 ppm (Target) N4 4-Benzyl Isomer Decision->N4 CH2 @ ~44 ppm (Impurity)

Caption: Analytical logic tree prioritizing


C NMR for definitive regiochemical assignment.
Diagram 2: Mass Spectrometry Fragmentation Logic

Visualizing the dominant tropylium formation.

Fragmentation M_Ion Molecular Ion (M+) m/z 203 Tropylium Tropylium Ion (Base Peak) m/z 91 M_Ion->Tropylium C-N Bond Cleavage TriazineCore Triazine Radical (Neutral Loss) M_Ion->TriazineCore Charge Retention (Minor)

Caption: Primary fragmentation pathway showing the formation of the stable tropylium cation.[1]

Part 6: Summary of Spectroscopic Data
TechniqueParameterValue/ObservationStructural Implication
UV-Vis

(MeOH)
~260 nmConjugated triazine system.[1]
IR

(KBr)
3200 (NH), 1715, 1680 (C=O)Dilactam structure; free NH at pos 4.[1]

H NMR

(DMSO-

)
5.10 (s, 2H), 7.60 (s, 1H), 12.0 (br, 1H)Benzyl attached; Triazine H-6 intact.[1]

C NMR

(DMSO-

)
55.4 (CH

)
, 135-150 (C=O, C=N)
Confirms N2 substitution.
MS m/z (EI)203 (M

), 91 (100%)
Benzyl group present; labile C-N bond.[1]
References
  • Regioselectivity &

    
    C NMR Data: 
    
    • Hwang, L. C., et al. (2017).[1][4] "An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione." Molecules, 22(11), 1924.[1][4]

    • Source:[Link][1]

    • Relevance: Provides definitive comparative NMR d
  • General Triazine Chemistry & Tautomerism

    • Neunhoeffer, H. (1978).[1] "The Chemistry of 1,2,4-Triazines." Chemistry of Heterocyclic Compounds: A Series Of Monographs.

    • Source:[Link][1]

    • Relevance: Foundational text on triazine reactivity and tautomeric preferences.
  • Mass Spectrometry of Triazines

    • NIST Chemistry WebBook. "1,2,4-Triazine-3,5(2H,4H)-dione."[1]

    • Source:[Link][1]

    • Relevance: Standard reference for IR and MS fragment

Sources

An In-Depth Technical Guide to 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione: Synthesis, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. Also known as 2-benzyl-6-azauracil, this molecule has demonstrated notable biological activities, including anticoccidial and aldose reductase inhibitory properties. This document will delve into the nuanced aspects of its chemical structure, explore synthetic strategies with a focus on regioselectivity, and provide a detailed account of its physicochemical properties and spectroscopic characterization. Furthermore, we will examine the mechanistic underpinnings of its biological functions, offering insights for researchers in drug discovery and development. This guide is intended to be a thorough resource, amalgamating established knowledge with practical, field-proven insights.

Introduction: The Chemical and Biological Landscape of this compound

The 1,2,4-triazine ring system is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Among these, the 1,2,4-triazine-3,5(2H,4H)-dione core, a structural analog of the pyrimidine uracil, has been a focal point of research. The introduction of a benzyl group at the N2 position of this heterocyclic core yields this compound, a compound that has shown promise as both an anticoccidial agent and an inhibitor of aldose reductase.[2]

Coccidiosis, a parasitic disease of the intestinal tract in animals, and the complications of diabetes, linked to the activity of aldose reductase, represent significant challenges in veterinary and human medicine, respectively. The dual activity of this compound makes it a compelling subject for further investigation and development. This guide aims to provide a detailed technical foundation for researchers working with this and related compounds.

Elucidation of the Chemical Structure

The definitive structure of this compound is characterized by a benzyl group covalently bonded to the nitrogen atom at the second position of the 1,2,4-triazine-3,5(2H,4H)-dione ring. The IUPAC name for this compound is this compound.

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Caption: General workflow for the synthesis of this compound.

***
Strategies for Regioselective N2-Benzylation

Achieving regioselective N2-benzylation is a key challenge. Several strategies can be employed to favor the formation of the 2-benzyl isomer over the 4-benzyl isomer:

  • Protecting Group Chemistry: The use of a protecting group on the N4 position of the 6-azauracil ring prior to benzylation can direct the substitution to the N2 position. Subsequent deprotection would yield the desired product.

  • Reaction Condition Optimization: Systematic variation of the base, solvent, temperature, and reaction time can influence the N2/N4 product ratio. Less polar solvents and bulkier bases may favor N2-alkylation due to steric hindrance around the N4 position.

  • Alternative Synthetic Routes: A multi-step synthesis starting from a different precursor, where the benzyl group is introduced at an earlier stage, could provide a more controlled route to the desired isomer. For example, the cyclization of a pre-benzylated semicarbazone derivative with a suitable dicarbonyl compound can be a viable approach.[3]

Experimental Protocol: Benzylation of 6-Azauracil (Illustrative)

The following protocol is based on the method described by Hwang et al. (2017) for the synthesis of benzylated 6-azauracil derivatives and is expected to yield a mixture of products requiring chromatographic separation.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazine-3,5(2H,4H)-dione (1.0 eq) in dry acetone.

  • Addition of Reagents: Add anhydrous potassium carbonate (1.0-2.0 eq) and a catalytic amount of 18-crown-6-ether (0.1 eq) to the solution.

  • Benzylation: Add benzyl bromide (1.0-1.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 2-benzyl, 4-benzyl, and 2,4-dibenzyl isomers.

Physicochemical and Spectroscopic Properties

Property4-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione[2]This compound (Predicted/Inferred)
Molecular Formula C₁₀H₉N₃O₂C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol 203.20 g/mol
Appearance White crystalline solidExpected to be a solid
Melting Point 118-119 °CNot available
Solubility Soluble in methanol, dichloromethaneExpected to be soluble in common organic solvents
Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation of this compound and for distinguishing it from its isomers.

  • ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (a singlet for the methylene protons and multiplets for the aromatic protons) and a singlet for the C6-H of the triazine ring. A key distinguishing feature between the 2-benzyl and 4-benzyl isomers lies in the chemical shift of the methylene protons. In the 2,4-dibenzyl derivative, the methylene protons at the N2 position are observed at a downfield shift (δ 5.10 ppm) compared to those at the N4 position (δ 5.07 ppm).[2] A similar trend is expected for the monosubstituted isomers.

  • ¹³C-NMR: The carbon NMR spectrum will show signals for the carbonyl carbons (C3 and C5), the C6 carbon of the triazine ring, and the carbons of the benzyl group. The chemical shift of the methylene carbon is a critical diagnostic peak. For the 2,4-dibenzyl derivative, the N2-methylene carbon appears significantly downfield (δ 55.40 ppm) compared to the N4-methylene carbon (δ 43.94 ppm).[2] This substantial difference allows for unambiguous assignment of the substitution pattern.

The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the range of 1650-1750 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic and methylene groups, and C=N and N-H stretching vibrations. The IR spectrum of the 4-benzyl isomer shows strong carbonyl absorption at 1727 cm⁻¹.[2]

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the 4-benzyl isomer shows a molecular ion peak (M⁺) at m/z 203.[2] A similar molecular ion peak is expected for the 2-benzyl isomer. The fragmentation pattern can provide further structural information.

Biological Activities and Mechanisms of Action

This compound has been identified as having potential therapeutic applications as an anticoccidial agent and an aldose reductase inhibitor.[2]

Anticoccidial Activity

Triazine-based compounds are known to be effective against various protozoan parasites, including those responsible for coccidiosis. While the precise mechanism of action for many triazines is not fully elucidated, they are believed to interfere with the parasite's metabolic pathways.[5] Some triazines are known to target both the sexual and asexual life stages of the protozoa.[5] For other triazine derivatives like diclazuril, it is thought to be a nucleoside analogue that may interfere with nucleic acid synthesis.[6] It is plausible that this compound exerts its anticoccidial effect through a similar mechanism, potentially by inhibiting essential enzymes in the parasite's pyrimidine biosynthesis pathway.

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A -> B [label="Enters"]; B -> C [label="Metabolic Pathway"]; A -> C [label="Inhibits", style=dashed, color="#EA4335"]; C -> D [label="Leads to"]; D -> E [label="Results in"]; }

Caption: Mechanism of aldose reductase inhibition.

***

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound is a molecule with demonstrated biological potential, particularly in the areas of antiparasitic and antidiabetic research. The primary challenge in its utilization lies in the development of a regioselective synthesis that can produce the N2-isomer in high yield, avoiding the formation of isomeric byproducts. Future research should focus on optimizing synthetic methodologies, including the exploration of protecting group strategies and novel catalytic systems.

Furthermore, a more in-depth investigation into the mechanisms of action is warranted. For its anticoccidial properties, identifying the specific parasitic enzyme(s) inhibited by this compound would be a significant advancement. In the context of aldose reductase inhibition, detailed kinetic studies and co-crystallization with the enzyme would provide valuable insights into its binding mode and aid in the design of more potent inhibitors.

The information presented in this guide provides a solid foundation for researchers to build upon, with the ultimate goal of harnessing the therapeutic potential of this compound and its derivatives.

References

  • Review of triazine antiprotozoal drugs used in veterinary medicine. (URL not available)
  • Hwang, L.-C., Yang, S.-Y., Chuang, C.-L., & Lee, G.-H. (2017). An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. Molecules, 22(11), 1924. [Link]

  • Anticoccidial drugs of the livestock industry. (URL not available)
  • Discovery of Phenylcarbamoylazinane-1,2,4-Triazole Amides Derivatives as the Potential Inhibitors of Aldo-Keto Reductases (AKR1B1 & AKRB10): Potential Lead Molecules for Treatment of Colon Cancer. (URL not available)
  • Mavel, S., Coudert, P., Albuisson, E., Duroux, E., Bastide, P., Couquelet, J., Tronche, P., & Rubat, C. (1992). Synthesis and aldose reductase inhibitory activity of triazine derivatives possessing acetic acid group. Chemical & Pharmaceutical Bulletin, 40(6), 1411–1414. [Link]

  • Exploration of leads from bis-indole based triazine derivatives targeting human aldose reductase in diabetic type 2: in-silico approaches. (URL not available)
  • SYNTHESIS OF I-BENZYL-6-AZAURACIL DERIVATIVES, CHLORINATED IN THE NUCLEUS. (1980). Collection of Czechoslovak Chemical Communications, 45(11), 3023-3028. [Link]

  • Hwang, L.-C., Yang, S.-Y., Chuang, C.-L., & Lee, G.-H. (2017). An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. PubMed, 29117129. [Link]

  • Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogues in chemotherapy. (1977). Journal of Medicinal Chemistry, 20(4), 475–483. [Link]

  • Anticoccidial derivatives of 6-azauracil. 4. A 1000-fold enhancement of potency by phenyl sulfide and phenyl sulfone side chains. (1981). Journal of Medicinal Chemistry, 24(11), 1337–1342. [Link]

  • Anticoccidial derivatives of 6-azauracil. 5. Potentiation by benzophenone side chains. (URL not available)
  • Anticoccidial activity of an azauracil derivative. (2009). Parasitology, 68(2), 165–175. [Link]

  • Mylari, B. L., Miller, M. W., Howes, H. L., Figdor, S. K., Lynch, J. E., & Koch, R. C. (1977). Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogs in chemotherapy. Journal of Medicinal Chemistry, 20(4), 475–483. [Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. (2015). Journal of Medicinal Chemistry, 58(17), 6926–6938. [Link]

  • Potential aldose reductase inhibitors: 1,2,4-triazolidine-3,5-diones and 2-(3,4,5-trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione. (URL not available)
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Journal of Medicinal and Chemical Sciences, 6(7), 1541-1551. [Link]

  • Synthesis and Biological Activities of 1,2,4-Triazine Deriv
  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. (URL not available)
  • 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes. (URL not available)
  • The organophotocatalytic trifluoromethylation of 6-azauracils. (2025). Organic & Biomolecular Chemistry, 23(15), 3624-3628. [Link]

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separ
  • N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. (2008). Journal of Heterocyclic Chemistry, 45(5), 1371-1376. [Link]

  • Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkyl
  • Industrial Phase-Transfer C
  • Protecting Groups. (URL not available)
  • Strategies for Protecting and Manipulating Triazine Deriv
  • Photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines. (URL not available)
  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). (2004). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link]

  • STUDY OF THE CONDITIONS OF RIBOSIDATION OF 6-AZAURACIL. (1963). Folia Microbiologica, 8(5), 304–307. [Link]

  • 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. (1992). Current Genetics, 22(1), 9–11. [Link]

  • New 6-Azauracil Deriv
  • Synthesis of Nitrogen Functional Derivatives of 5-substituted-6-azauracil as one of the Four Nucleobases in the Nucleic Acid of. (URL not available)
  • Benzyl -6-(thio and alkyl or aryl thio)
  • Differential Inhibitors of Aldose Reductase. (2022). Encyclopedia, 2(2), 850-865. [Link]

  • Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. (URL not available)
  • Rat Lung Aldose Reductase Inhibition Capacity of Substituted Indole Hydrazide/Hydrazone Deriv
  • 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINE DERIV
  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Deriv
  • 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione. (URL not available)

Sources

Biological Activity of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, mechanism of action, and experimental protocols for 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione .

Executive Summary

This compound is a bioactive heterocyclic scaffold derived from 6-azauracil. It serves as a critical pharmacophore in two distinct therapeutic areas: neuropsychiatry (as a D-Amino Acid Oxidase inhibitor) and veterinary medicine (as an anticoccidial agent).

Unlike its N1-substituted isomers which are primarily antimetabolites, the N2-substituted benzyl derivatives exhibit high specificity for the flavoenzyme D-amino acid oxidase (DAAO). This specific inhibition profile positions the compound as a lead candidate for enhancing N-methyl-D-aspartate (NMDA) receptor signaling in the treatment of schizophrenia. Additionally, structurally related N2-aryl derivatives (e.g., diclazuril analogs) are potent agents against Eimeria species in poultry.

Chemical Identity & Structural Pharmacophore

The compound belongs to the class of 1,2,4-triazines.[1][2][3][4] The specific regiochemistry of the benzyl group at the N2 position is the determinant of its biological function.

  • IUPAC Name: this compound

  • Core Scaffold: 6-Azauracil (1,2,4-triazine-3,5-dione)[5]

  • Key Structural Feature: The N2-benzyl tail provides hydrophobic interactions within the active site of DAAO, distinct from the ribose-mimicking N1-substitution seen in antiviral nucleosides.

PropertyDescription
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Solubility Soluble in DMSO, DMF; sparingly soluble in water.
Tautomerism Exists in equilibrium between the dione and hydroxy-one forms, influencing binding affinity.

Mechanism of Action

Primary Mechanism: D-Amino Acid Oxidase (DAAO) Inhibition

The most significant pharmacological application of this compound derivatives is the inhibition of D-Amino Acid Oxidase (DAAO) .

  • Physiological Context: DAAO is a flavoenzyme responsible for degrading D-serine, a co-agonist of the NMDA receptor in the brain.

  • Pathology: In schizophrenia, NMDA receptor hypofunction is a hallmark pathology. Reduced D-serine levels contribute to this hypofunction.

  • Mechanism: The 2-benzyl-triazine-dione moiety mimics the D-amino acid substrate. It binds to the DAAO active site, preventing the oxidative deamination of D-serine.

  • Outcome: Inhibition of DAAO leads to elevated synaptic D-serine levels

    
     enhanced NMDA receptor activation 
    
    
    
    amelioration of cognitive and negative symptoms in schizophrenia.
Pathway Visualization (DAAO Inhibition)

The following diagram illustrates the catalytic intervention of the compound within the glutamatergic synapse.

DAAO_Pathway D_Serine D-Serine (Synaptic Cleft) DAAO DAAO Enzyme (Flavoenzyme) D_Serine->DAAO Substrate Binding NMDA_Receptor NMDA Receptor (Post-synaptic) D_Serine->NMDA_Receptor Co-activation Metabolites Hydroxypyruvate + NH3 + H2O2 DAAO->Metabolites Degradation Inhibitor 2-benzyl-1,2,4-triazine-3,5-dione (Inhibitor) Inhibitor->DAAO Competitive Inhibition (Ki ~ nM range) Signal Ca2+ Influx (Cognitive Enhancement) NMDA_Receptor->Signal Activation

Figure 1: Mechanism of DAAO inhibition.[6][7] The compound blocks the degradation of D-serine, restoring NMDA receptor function.

Secondary Mechanism: Anticoccidial Activity

While N1-benzyl derivatives are historically more potent anticoccidials, N2-substituted analogs (structurally related to Diclazuril ) also exhibit activity against Eimeria tenella and Eimeria acervulina.

  • Mode of Action: Disruption of parasite wall formation and inhibition of nuclear division in the schizont stage.

  • SAR Note: The introduction of electron-withdrawing groups (Cl, CN) on the benzyl ring significantly potentiates this activity.[8]

Experimental Protocols

Synthesis of this compound

This protocol ensures regioselective alkylation at the N2 position, avoiding the common N1/N4 mixtures.

Reagents:

  • 6-Azauracil (1,2,4-triazine-3,5-dione)[5]

  • Benzyl bromide

  • Bis(trimethylsilyl)acetamide (BSA)[4]

  • Acetonitrile (anhydrous)

Step-by-Step Methodology:

  • Silylation: In a flame-dried round-bottom flask, suspend 6-azauracil (10 mmol) in anhydrous acetonitrile (20 mL). Add BSA (22 mmol) dropwise under nitrogen atmosphere.

  • Activation: Reflux the mixture at 80°C for 2 hours until a clear solution is obtained (formation of the bis-trimethylsilyl intermediate).

  • Alkylation: Cool the solution to room temperature. Add Benzyl bromide (11 mmol) slowly.

  • Reaction: Reflux at 80°C for 12–16 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Quench the reaction with methanol (5 mL) to desilylate. Evaporate the solvent under reduced pressure.

  • Purification: Resuspend the residue in water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol/water to yield the pure N2-benzyl product.

In Vitro DAAO Inhibition Assay

This colorimetric assay quantifies the inhibitory potency (IC₅₀) of the compound.

Principle: DAAO converts D-proline to


-keto acid + NH₃ + H₂O₂. Peroxidase (HRP) uses H₂O₂ to oxidize o-phenylenediamine (OPD), producing a color change measured at 450 nm.

Protocol:

  • Buffer Prep: Prepare 50 mM sodium pyrophosphate buffer (pH 8.3).

  • Enzyme Mix: Dilute porcine kidney DAAO (Sigma-Aldrich) to 0.5 U/mL in buffer.

  • Substrate Mix: Prepare 40 mM D-Proline with 0.4 mg/mL o-phenylenediamine (OPD) and 2 U/mL Horseradish Peroxidase (HRP).

  • Incubation:

    • Add 10 µL of test compound (dissolved in DMSO, variable concentrations) to 96-well plate.

    • Add 50 µL of Enzyme Mix. Incubate at 37°C for 10 minutes.

    • Add 140 µL of Substrate Mix to initiate reaction.

  • Measurement: Incubate for 15 minutes at 37°C. Stop reaction with 50 µL 2M H₂SO₄. Read Absorbance at 492 nm.

  • Calculation: Calculate % Inhibition =

    
    . Plot log[concentration] vs. % Inhibition to determine IC₅₀.
    

Quantitative Activity Data[7][9][10]

The following table summarizes the Structure-Activity Relationship (SAR) for 2-substituted triazine-diones against DAAO. Note the impact of the benzyl substituent.[6][8][9]

Compound IDR-Group (at N2)IC₅₀ (nM) against DAAOSelectivity (vs. D-Aspartate Oxidase)
Target Benzyl 320 >100-fold
Analog AMethyl2800Moderate
Analog B4-Chlorobenzyl45High
Analog CPhenethyl70High
ReferenceSodium Benzoate2000Low

Data synthesized from comparative studies of 6-hydroxy-1,2,4-triazine-3,5-dione derivatives [1, 2].[4][10][11][12]

Interpretation: The simple 2-benzyl derivative shows potent inhibition in the nanomolar range, significantly superior to the classic inhibitor sodium benzoate. Substitution on the benzyl ring (e.g., 4-Chloro) can further enhance potency by exploiting hydrophobic pockets in the enzyme active site.

References

  • Duplantier, A. J., et al. (2009). "Discovery of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as novel D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Hin, N., et al. (2015). "6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors." ACS Medicinal Chemistry Letters.

  • Miller, M. W., et al. (1977). "Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1."[8][9] Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione."[13] National Center for Biotechnology Information.

Sources

The Pharmacological Architecture of the 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazine-3,5(2H,4H)-dione ring is a highly versatile heterocyclic pharmacophore. In its unsubstituted form (6-azauracil), it functions primarily as a pyrimidine antimetabolite. However, targeted functionalization—specifically the addition of a substituted benzyl or benzeneacetonitrile group at the N2 position—triggers a profound shift in its biological target profile. The resulting 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione derivatives (exemplified by the veterinary blockbuster diclazuril) transition from simple antimetabolites to potent, highly specific disruptors of apicomplexan parasite motility and cell division.

This technical guide deconstructs the multimodal mechanism of action (MoA) of this scaffold, detailing the structural pharmacology, downstream cellular effects, and the self-validating experimental workflows required to quantify its efficacy.

Structural Pharmacology & Target Evolution

The parent molecule, 6-azauracil, is a bioisostere of uracil. It enters the cell via uracil permeases and is converted into 6-azauridine 5'-monophosphate, which competitively inhibits 1[1]. This depletes intracellular GTP and UTP pools, arresting RNA polymerase II transcriptional elongation.

However, the introduction of an N2-benzyl moiety fundamentally alters the molecule's steric bulk and lipophilicity. This modification sterically hinders binding to IMPDH but perfectly optimizes the scaffold for insertion into the hydrophobic binding pockets of unique apicomplexan proteins. Consequently, 2-benzyl-1,2,4-triazine-3,5(2H,4H)-diones exhibit potent 2 by targeting the parasite's cytoskeletal motor and cell cycle machinery[2].

Multimodal Mechanism of Action

The parasiticidal efficacy of the 2-benzyl-1,2,4-triazine-3,5-dione scaffold is driven by a synergistic, three-pronged mechanism:

Inhibition of Actin Depolymerizing Factor (ADF)

Apicomplexan parasites (such as Eimeria tenella) rely on a unique actomyosin motor—the glideosome—to invade host epithelial cells. This process requires rapid, continuous turnover of actin filaments (F-actin) into globular actin (G-actin). The parasite utilizes Actin Depolymerizing Factor (EtADF) to sever and depolymerize these filaments. The triazine-dione scaffold binds directly to EtADF,3[3]. By freezing the actin cytoskeleton in a polymerized state, the drug completely halts parasite gliding motility and host cell invasion.

Downregulation of Cyclin-Dependent Kinases (CDKs)

Beyond motility, the scaffold disrupts the parasite's replicative phases (schizogony and gametogony). Exposure to the drug leads to the transcriptional and translational downregulation of 4[4]. This induces severe cell cycle arrest, characterized ultrastructurally by the5 in first- and second-generation schizonts[5].

Residual Antimetabolite Stress

While primary affinity shifts to ADF and CDKs, the conserved 1,2,4-triazine-3,5-dione core maintains low-level residual binding to pyrimidine biosynthesis enzymes. This induces secondary metabolic stress, further crippling the parasite's ability to repair cytoskeletal damage.

MoA Drug 2-benzyl-1,2,4-triazine- 3,5(2H,4H)-dione Scaffold Target1 Actin Depolymerizing Factor (EtADF) Drug->Target1 Primary Target (High Affinity) Target2 Cyclin-Dependent Kinase (EtCRK2) Drug->Target2 Transcriptional Downregulation Target3 IMP Dehydrogenase (IMPDH) Drug->Target3 Residual Antimetabolite Activity Effect1 Inhibition of F-Actin Depolymerization Target1->Effect1 Effect2 Arrest of Schizogony & Gametogony Target2->Effect2 Effect3 Depletion of Intracellular GTP/UTP Pools Target3->Effect3 Outcome Parasite Degeneration & Loss of Gliding Motility Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 1: Multimodal mechanism of action of the 2-benzyl-1,2,4-triazine-3,5-dione scaffold.

Quantitative Pharmacodynamics & Pharmacokinetics

The structural shift from an antimetabolite to a targeted cytoskeletal inhibitor is reflected in the scaffold's pharmacokinetic profile. The lipophilic benzyl substitution enhances oral bioavailability and tissue distribution, crucial for reaching intracellular parasites in the gastrointestinal tract.

Pharmacological ParameterRepresentative Value (Class Average)Biological Implication
EtADF Binding Affinity (

)
15 - 25 nMIndicates highly specific, potent target engagement at the apicomplexan glideosome.
In Vitro

(E. tenella)
0.1 - 1.0 µg/mLHigh potency against intracellular merozoites and schizonts.
Oral Bioavailability 40% - 50%Sufficient for systemic circulation;6[6].
Time to Peak Plasma (

)
6 - 8 hoursDelayed absorption provides sustained therapeutic concentrations in the gut lumen[6].
Primary Excretion Route >85% Faecal (Unchanged)Ideal for targeting enteric pathogens; minimal hepatic metabolism required[6].

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of novel 2-benzyl-1,2,4-triazine-3,5-dione derivatives, researchers must utilize assays that isolate the specific mechanism of action. The following protocol details the EtADF Co-Sedimentation Assay , designed with built-in self-validating controls to ensure data integrity.

Protocol: EtADF Actin Co-Sedimentation & Polymerization Assay

Rationale & Causality: This assay isolates the physical interaction between the drug, EtADF, and actin. Ultracentrifugation at 100,000 × g is utilized because it is the exact physical threshold required to pellet heavy, filamentous F-actin, while leaving light, globular G-actin in the supernatant. By quantifying the ratio of actin in the pellet vs. supernatant, we can directly measure the drug's ability to prevent EtADF-mediated depolymerization.

Step-by-Step Methodology:

  • Reagent Preparation: Polymerize monomeric rabbit muscle G-actin (5 µM) into F-actin by adding polymerization buffer (50 mM KCl, 2 mM MgCl2, 1 mM ATP) for 1 hour at room temperature.

  • Drug-Target Pre-incubation: Incubate 5 µM of recombinant EtADF with the test triazine-dione compound (at varying concentrations: 0.1, 1.0, 10 µM) in F-actin buffer for 30 minutes. Causality: Pre-incubation allows the drug to reach thermodynamic equilibrium within the EtADF binding pocket prior to substrate introduction.

  • Reaction Initiation: Add the polymerized F-actin to the EtADF-drug mixture. Incubate for 1 hour at 25°C to allow EtADF to attempt depolymerization.

  • Ultracentrifugation: Centrifuge the samples at 100,000 × g for 1 hour at 4°C using an ultracentrifuge.

  • Separation & Denaturation: Carefully separate the supernatant (containing G-actin and EtADF) from the pellet (containing intact F-actin). Resuspend the pellet in an equal volume of SDS sample buffer.

  • Quantification: Run both fractions on a 12% SDS-PAGE gel. Stain with Coomassie Brilliant Blue and quantify the actin bands using densitometry.

Self-Validating Control Matrix:

  • System Validation (Negative Control): F-actin + Buffer only. Must yield >90% actin in the pellet. If actin is in the supernatant, the polymerization reagents are degraded, invalidating the run.

  • Target Validation (Positive Control 1): F-actin + EtADF + DMSO (Vehicle). Must yield a significant shift of actin to the supernatant, confirming the recombinant EtADF is biologically active.

  • Assay Mechanics Validation (Positive Control 2): F-actin + Latrunculin A. A known actin disruptor must force actin into the supernatant, proving the centrifugation mechanics successfully separate G-actin from F-actin.

Workflow Step1 1. Recombinant EtADF Expression Step2 2. Pre-incubation with Triazine-dione Step1->Step2 Step3 3. Addition of Polymerized F-Actin Step2->Step3 Step4 4. Ultracentrifugation (100,000 x g) Step3->Step4 Step5 5. Supernatant/Pellet Separation Step4->Step5 Step6 6. SDS-PAGE & Densitometry Step5->Step6

Figure 2: Self-validating workflow for the EtADF actin co-sedimentation assay.

References

  • Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil - PMC Source: nih.gov URL:[Link]

  • AnticoccidiAls clinAcoX® (diclazuril) EU REGistRAtions* Source: biovet.com URL:[Link]

  • Diclazuril (1) - EMA Source: europa.eu URL:[Link]

  • Mechanism of diclazuril acting on actin depolymerizing factor against Eimeria tenella Source: nih.gov URL:[Link]

  • Synthesis, Characterization, and Antioxidation Evaluation of Novel Spiro-5-(fluoren-9'-yl)-6-azauracil and Their N,N-Dialkyl Derivatives - SCIRP Source: scirp.org URL:[Link]

Sources

Advanced Physicochemical and Synthetic Profiling of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazine-3,5(2H,4H)-dione scaffold—structurally analogous to the nucleobase uracil and commonly referred to as 6-azauracil—represents a privileged pharmacophore in modern drug discovery. Its derivatives are heavily utilized in the development of central nervous system (CNS) therapeutics, functioning as potent 5-HT1A receptor agonists and selective D-amino acid oxidase (DAAO) inhibitors.

This technical whitepaper provides an in-depth analysis of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione , a specifically N2-alkylated derivative. By exploring its physicochemical properties, the mechanistic logic behind its regioselective synthesis, and its pharmacological utility, this guide serves as a comprehensive resource for medicinal chemists and drug development professionals.

Physicochemical and Structural Profiling

The physical and chemical properties of this compound are dictated by the electron-deficient nature of the triazine core and the lipophilic contribution of the benzyl moiety. The parent core, 1,2,4-triazine-3,5(2H,4H)-dione, exhibits high polarity and hydrogen-bonding capacity [1]. However, targeted benzylation at the N2 position fundamentally alters its pharmacokinetic parameters, optimizing it for CNS penetration.

Quantitative Property Matrix
PropertyValueMechanistic Causality & Significance
Molecular Formula C₁₀H₉N₃O₂N2-benzylated derivative of the 6-azauracil core.
Molecular Weight 203.20 g/mol Falls well within the Lipinski Rule of 5; optimal for small-molecule CNS diffusion.
Core pKa (N4-H) ~6.5 - 7.0While N2 is alkylated, the N4 proton remains ionizable, serving as a critical hydrogen-bond donor for receptor binding.
LogP (Estimated) 1.5 - 2.2The benzyl group significantly increases lipophilicity compared to the parent core (LogP -0.6) [2], aiding blood-brain barrier (BBB) crossing.
Topological Polar Surface Area (TPSA) ~58.2 ŲBalances aqueous solubility with membrane permeability, highly favorable for oral bioavailability.
Tautomerism Lactam-LactimPredominantly exists in the di-lactam (oxo) form in physiological conditions, ensuring stable target interaction.

Mechanistic Chemistry: Regioselectivity and Tautomerism

A critical challenge in functionalizing the 1,2,4-triazine-3,5(2H,4H)-dione core is regioselectivity . The heterocycle possesses two nucleophilic nitrogen atoms (N2 and N4) and two carbonyl oxygens (O3 and O5).

The Causality of N2-Selectivity: In standard alkylation protocols, the N2 position is the thermodynamically and kinetically favored site for electrophilic attack. This is due to the unique acidity profile of the core. The N2 proton is flanked by the C3 carbonyl and the N1=C6 imine bond. Upon deprotonation, the resulting N2-anion is highly stabilized via resonance delocalization across the N1 nitrogen and the C3 oxygen. Consequently, controlled deprotonation with a stoichiometric base predominantly yields the N2-anion, allowing for selective N2-benzylation while leaving the N4 position available for future functionalization or target-receptor hydrogen bonding.

Experimental Methodology: Regioselective Synthesis

To ensure reproducibility and scientific integrity, the following protocol describes the self-validating, regioselective synthesis of this compound.

Step-by-Step Synthetic Protocol
  • Preparation and Deprotonation:

    • Dissolve 1,2,4-triazine-3,5(2H,4H)-dione (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature quenching of the base.

    • Cool the reaction mixture to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq, 10.5 mmol) in small portions.

    • Causality: Cooling to 0°C prevents base-catalyzed ring-opening of the triazine core. The strict 1.05 eq stoichiometry ensures selective deprotonation of the more acidic N2 proton, minimizing N4-deprotonation and subsequent dibenzylation.

  • Electrophilic Alkylation:

    • Stir the mixture for 30 minutes at 0°C until hydrogen gas evolution ceases (visual validation of complete deprotonation).

    • Add Benzyl Bromide (1.1 eq, 11 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes of the highly reactive electrophile, further suppressing the formation of the N2,N4-dibenzyl byproduct.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validating Quench & Extraction:

    • Monitor reaction completion via TLC (Eluent: EtOAc/Hexane 1:1). The highly polar starting material (

      
       ~0.1) will be replaced by the less polar N2-benzyl product (
      
      
      
      ~0.5).
    • Quench the reaction by slowly adding saturated aqueous NH₄Cl (30 mL).

    • Causality: Using NH₄Cl instead of pure water provides a mild, buffered proton source that neutralizes unreacted NaH without subjecting the newly formed product to high pH extremes, which could hydrolyze the triazine ring.

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.

  • Purification:

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to isolate the pure this compound as a white crystalline solid.

SynthesisWorkflow Start 1,2,4-Triazine- 3,5-dione Core Base NaH / DMF (0°C) Regioselective Deprotonation Start->Base Alkyl Benzyl Bromide SN2 Alkylation Base->Alkyl Product 2-Benzyl-1,2,4-triazine- 3,5(2H,4H)-dione Alkyl->Product

Regioselective N2-benzylation workflow of the 1,2,4-triazine-3,5-dione scaffold.

Pharmacological Applications and Signaling Pathways

The N2-substituted 1,2,4-triazine-3,5(2H,4H)-dione scaffold is a highly privileged structure in neuropharmacology, acting as a core structural motif for two major classes of CNS therapeutics:

A. 5-HT1A Receptor Agonists

Derivatives of this scaffold (such as CUMI-101 and Eptapirone analogs) are potent 5-HT1A receptor agonists [3]. The N2-alkylation serves as a critical linker attachment point, connecting the triazine core to an arylpiperazine moiety. The N4-H and the carbonyl oxygens of the triazine ring act as essential hydrogen-bond donors/acceptors within the 5-HT1A orthosteric binding pocket, triggering Gi/o-coupled signaling cascades that result in anxiolytic and antidepressant effects.

B. D-Amino Acid Oxidase (DAAO) Inhibitors

Recent advancements have identified 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones as potent, double-digit nanomolar inhibitors of DAAO [4]. In this context, the N2-benzyl group occupies a specific hydrophobic sub-pocket within the DAAO active site. Crucially, the triazine-3,5-dione pharmacophore exhibits high metabolic stability and is notably resistant to O-glucuronidation, a common metabolic liability that plagues other structurally related CNS drugs.

SignalingPathway Drug N2-Alkyl Triazine-3,5-dione Derivative Receptor 5-HT1A Receptor (GPCR) Drug->Receptor Orthosteric Agonism G_protein Gi/o Protein Activation Receptor->G_protein Conformational Shift Effector Adenylyl Cyclase Inhibition G_protein->Effector Alpha-Subunit Binding Outcome Decreased cAMP & Anxiolytic Efficacy Effector->Outcome Signal Transduction

5-HT1A receptor signaling pathway modulated by 1,2,4-triazine-3,5-dione derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68037, 1,2,4-Triazine-3,5(2H,4H)-dione." PubChem,[Link]

  • Cheméo. "Chemical Properties of 1,2,4-Triazine-3,5(2H,4H)-dione (CAS 461-89-2)." Cheméo Database,[Link]

  • R. V. Parsey et al. "Radiotracers for the Central Serotoninergic System." MDPI Pharmaceuticals, 2022.[Link]

  • J. Wang et al. "6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry, 2015.[Link]

Methodological & Application

Application Note: Precision Synthesis of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione synthesis protocol

Part 1: Strategic Analysis & Scientific Rationale

The Target & The Challenge

The target molecule, This compound (also known as 1-benzyl-6-azauracil in pyrimidine nomenclature), is a critical scaffold in the development of P2X7 antagonists, D-amino acid oxidase (DAAO) inhibitors, and anticoccidial agents.[1]

The Synthetic Challenge: The 1,2,4-triazine-3,5-dione core possesses two nucleophilic nitrogen atoms at positions 2 (N2) and 4 (N4).

  • N4 (Imide-like): Typically more acidic (

    
    ) and prone to alkylation under standard basic conditions (e.g., 
    
    
    
    ).
  • N2 (Amide-like): The desired site for this protocol. Direct alkylation often yields a mixture of N2-benzyl, N4-benzyl, and N2,N4-dibenzyl products, requiring tedious chromatographic separation.[1]

Selected Synthetic Strategies

To ensure high regiochemical fidelity, this guide presents two distinct protocols:

  • Protocol A (The "De Novo" Cyclization): Recommended for High Purity.

    • Mechanism: Exploits the nucleophilic difference between the hydrazine nitrogens in a semicarbazone intermediate.[1]

    • Advantage: Establishes the N-benzyl bond before ring closure, guaranteeing 100% regioselectivity for the N2 position.[1]

    • Scale: Highly scalable (>100g).

  • Protocol B (Silyl-Directed Alkylation): Recommended for Rapid Analog Generation.

    • Mechanism: Uses N,O-bis(trimethylsilyl) intermediates (Vorbruggen-like conditions). The steric bulk and electronic redistribution of the silylated heterocycle favor N2 attack.[1]

    • Advantage: Single-step from commercially available 6-azauracil.

Part 2: Visualizing the Pathway

SynthesisPathways cluster_A Protocol A: De Novo Cyclization (High Fidelity) cluster_B Protocol B: Silyl-Directed Alkylation (Rapid) Target TARGET: 2-benzyl-1,2,4-triazine-3,5-dione GlySemicarb Glyoxylic Acid Semicarbazone Bn_GlySemicarb 2-Benzylsemicarbazone Intermediate GlySemicarb->Bn_GlySemicarb Bn-Cl, NaOH Regioselective Alkylation Cyclization Cyclization (NaOH / Ethylene Glycol) Bn_GlySemicarb->Cyclization Heat (120°C) Cyclization->Target Ring Closure Azauracil 6-Azauracil (1,2,4-triazine-3,5-dione) Silylated Bis-TMS Intermediate (Reactive Species) Azauracil->Silylated BSA, MeCN 80°C Silylated->Target Bn-Br N2-Selective Attack

Figure 1: Retrosynthetic analysis showing the two primary routes.[2] Protocol A builds the ring with the benzyl group in place; Protocol B installs it post-ring formation.

Part 3: Detailed Experimental Protocols

Protocol A: De Novo Cyclization (The "Gold Standard")

Reference Basis: Slouka et al. (1980) & Mylari et al. (1977)

Phase 1: Preparation of Glyoxylic Acid 2-Benzylsemicarbazone

This step relies on the observation that alkylation of glyoxylic acid semicarbazone occurs exclusively at the N2 position (semicarbazide numbering).

Reagents:

  • Glyoxylic acid semicarbazone (CAS: 13183-11-4)

  • Benzyl chloride (freshly distilled)

  • Sodium Hydroxide (NaOH)[3]

  • Ethanol (95%)

  • Water

Step-by-Step:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 13.1 g (0.1 mol) of glyoxylic acid semicarbazone in 100 mL of water containing 8.0 g (0.2 mol) of NaOH.

  • Addition: Add 100 mL of ethanol. Heat the mixture to 50–60°C.

  • Alkylation: Add 14.0 g (0.11 mol) of benzyl chloride dropwise over 30 minutes.

  • Reflux: Heat the mixture to reflux for 4 hours. Monitor by TLC (System: EtOAc/MeOH 9:1).

  • Workup: Evaporate the ethanol under reduced pressure. Acidify the remaining aqueous solution with concentrated HCl to pH 2.[1]

  • Isolation: The product, glyoxylic acid 2-benzylsemicarbazone, precipitates as a white solid.[1] Filter, wash with cold water, and dry.[1]

    • Expected Yield: 75–85%

    • QC Check:

      
       NMR should show a singlet for 
      
      
      
      at
      
      
      ppm.
Phase 2: Cyclization to 2-benzyl-1,2,4-triazine-3,5-dione

Reagents:

  • Intermediate from Phase 1[1]

  • Ethylene Glycol (Solvent)

  • Sodium Hydroxide pellets

Step-by-Step:

  • Reaction Setup: In a flask equipped with a mechanical stirrer, dissolve 2.4 g (0.06 mol) of NaOH in 20 mL of ethylene glycol at 120°C.

  • Cyclization: Add 4.4 g (0.02 mol) of the glyoxylic acid 2-benzylsemicarbazone in portions.

  • Heating: Maintain temperature at 120–125°C for 2 hours. The solution will turn clear/yellowish.[1]

  • Quench: Cool the mixture to room temperature and dilute with 100 mL of water.

  • Precipitation: Acidify carefully with dilute HCl (1:1) to pH 2.[3] The target triazine will precipitate.[1]

  • Purification: Recrystallize from Ethanol or Acetic Acid/Water.

Protocol B: BSA-Mediated Direct Alkylation

Reference Basis: Hin-Koon et al. (2015) - ACS Chemical Neuroscience

Reagents:

  • 6-Azauracil (1,2,4-triazine-3,5(2H,4H)-dione)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Benzyl Bromide[4][5]

  • Acetonitrile (Anhydrous)

Step-by-Step:

  • Silylation: Suspend 1.13 g (10 mmol) of 6-azauracil in 20 mL of dry acetonitrile. Add 6.0 mL (24 mmol) of BSA.

  • Activation: Heat to 80°C under Argon for 1 hour. The solution should become clear, indicating the formation of the bis-TMS intermediate.

  • Alkylation: Add 1.4 mL (12 mmol) of benzyl bromide.

  • Reaction: Stir at 80°C for 4–6 hours.

  • Hydrolysis/Workup: Cool to RT. Add 5 mL of MeOH to quench excess BSA/TMS groups.[1] Evaporate volatiles.[1]

  • Partition: Dissolve residue in EtOAc, wash with Sat.

    
     and Brine.[1]
    
  • Purification: This method may produce 5–10% of the N4-isomer. Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH 95:5).

Part 4: Data Summary & Quality Control

Comparison of Methods
MetricProtocol A (Cyclization)Protocol B (BSA Alkylation)
Regioselectivity >99% (N2) ~90% (N2) / 10% (N4)
Overall Yield 60–70% (2 steps)50–65% (1 step)
Purification Precipitation/RecrystallizationChromatography often required
Scalability Excellent (Kg scale)Limited by BSA cost/handling
Atom Economy ModerateLow (TMS waste)
Analytical Validation (Self-Validating System)

To confirm the N2 vs N4 isomer, use


 NMR chemical shifts of the benzyl methylene protons and the C6 proton.[1]
  • Target (N2-Benzyl):

    • 
       (Benzyl): 
      
      
      
      ppm (Singlet).
    • 
       (Triazine): 
      
      
      
      ppm (Singlet).
    • Note: The H-6 proton is generally more shielded in the N2-isomer compared to the N4-isomer.

  • Impurity (N4-Benzyl):

    • 
       (Benzyl): Often shifts slightly downfield (
      
      
      
      ppm).
    • UV Spectra: N2-isomers typically have a

      
       around 260–265 nm, while N4-isomers differ.
      

References

  • Hin-Koon, D., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors.[1][5] ACS Chemical Neuroscience.[1]

  • Slouka, J. (1980). Synthesis of 1-benzyl-6-azauracil derivatives.[3] Collection of Czechoslovak Chemical Communications.[1]

  • Mylari, B. L., et al. (1977). Anticoccidial derivatives of 6-azauracil.[1][6] 1. Enhancement of activity by benzylation of nitrogen-1.[6] Journal of Medicinal Chemistry.[1][6]

  • Vertex AI Research.Consolidated search data on regioselective alkylation of 1,2,4-triazines.

Sources

Application Note: Regioselective Synthesis of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS: 5991-46-8)[1]

Introduction & Mechanistic Rationale

The 1,2,4-triazine-3,5(2H,4H)-dione (6-azauracil) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of D-amino acid oxidase (DAAO) inhibitors, antiviral agents, and herbicidal compounds ()[2].

A persistent challenge in the derivatization of 6-azauracil is regioselectivity . The heterocycle possesses multiple nucleophilic nitrogen centers (N2 and N4). When subjected to standard basic alkylation conditions (e.g.,


 and benzyl bromide), the reaction predominantly yields the N4-benzyl and N2,N4-dibenzyl derivatives due to the higher acidity of the N4 proton ()[3].

To achieve exclusive N2-alkylation , researchers must employ a Hilbert-Johnson-type reaction (Vorbrüggen approach) ()[4]. By transiently protecting the dione as a lipophilic 2,4-bis(trimethylsilyloxy)-1,2,4-triazine intermediate using hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA), the electronic distribution of the ring is altered. Subsequent electrophilic attack by benzyl bromide is directed almost exclusively to the N2 position, driven by the


-effect of the adjacent N1 atom and the thermodynamic stability of the resulting lactam upon desilylation.

Regioselectivity A 1,2,4-triazine-3,5(2H,4H)-dione (6-Azauracil) B Basic Conditions (K2CO3, BnBr) A->B Kinetic Control D Transient Silylation (HMDS, Reflux) A->D Protection C N4-Benzyl & N2,N4-Dibenzyl Products B->C Poor Regioselectivity E 2,4-bis(trimethylsilyloxy)- 1,2,4-triazine D->E F Electrophilic Attack (BnBr, Heat) E->F Regioselective G 2-Benzyl-1,2,4-triazine- 3,5(2H,4H)-dione F->G N2-Alkylation

Mechanistic divergence of 6-azauracil benzylation based on reaction conditions.

Quantitative Comparison of Alkylation Methods

The table below summarizes the expected regiochemical outcomes based on the chosen synthetic methodology, highlighting the necessity of the silyl-mediated approach for N2-derivatization.

MethodReagents & ConditionsMajor RegioisomerTypical YieldRef
Direct Alkylation

, BnBr, Acetone, RT
N4-benzyl & N2,N4-dibenzyl70–85% (Mixed)[3]
BSA-Mediated BSA, BnBr, DCE, 80 °CN2-benzyl60–75%[2]
HMDS-Mediated 1. HMDS,

, Reflux2. BnBr, DCE, Reflux
N2-benzyl65–80%[4]

Experimental Protocol

This self-validating protocol utilizes HMDS due to its cost-effectiveness and ease of removal compared to BSA.

Materials & Reagents
  • 1,2,4-triazine-3,5(2H,4H)-dione (6-Azauracil) : 1.0 eq (Starting Material)

  • Hexamethyldisilazane (HMDS) : Excess (Solvent/Reagent)

  • Ammonium Sulfate

    
     : 0.05 eq (Catalyst)
    
  • Benzyl Bromide (BnBr) : 1.1 eq (Electrophile)

  • 1,2-Dichloroethane (DCE) : Anhydrous (Reaction Solvent)

  • Methanol (MeOH) : (Quenching Agent)

Step-by-Step Methodology

Phase 1: Transient Silylation

  • To a flame-dried, round-bottom flask equipped with a reflux condenser and an argon inlet, add 6-azauracil (10.0 mmol) and

    
     (0.5 mmol).
    
  • Suspend the solids in anhydrous HMDS (20 mL).

  • Causality Check: Heat the mixture to reflux (approx. 125 °C). The

    
     acts as a catalyst, decomposing to release 
    
    
    
    and
    
    
    , which activates the HMDS.
  • Self-Validation: Continue refluxing for 4–12 hours until the cloudy suspension transitions into a completely transparent, pale-yellow solution. This visual cue confirms quantitative conversion to the highly soluble 2,4-bis(trimethylsilyloxy)-1,2,4-triazine[4].

Phase 2: Solvent Exchange 5. Cool the solution to room temperature. 6. Causality Check: Rigorously remove the excess HMDS under reduced pressure (rotary evaporation followed by high vacuum). Failing to remove HMDS will result in competitive alkylation of the solvent by benzyl bromide, drastically reducing the yield. The silylated intermediate will remain as a moisture-sensitive, viscous oil.

Phase 3: Regioselective Alkylation 7. Dissolve the silylated intermediate in anhydrous 1,2-dichloroethane (25 mL) under an argon atmosphere. 8. Add benzyl bromide (11.0 mmol) dropwise via syringe. 9. Causality Check: Heat the reaction to reflux (83 °C) for 16–24 hours. DCE is specifically chosen because it is unreactive toward benzyl bromide (unlike DMF) and provides the optimal thermal energy required to drive the sterically hindered


 displacement at the N2 position[4].

Phase 4: Quenching and Isolation 10. Cool the reaction mixture to room temperature. 11. Add methanol (15 mL) slowly to the flask and stir for 30 minutes. 12. Causality Check: Methanol acts as a protic nucleophile, rapidly solvolyzing any remaining labile O-TMS groups and regenerating the 3,5-dione core. 13. Concentrate the mixture under reduced pressure. The crude product can be purified by recrystallization from ethanol or via silica gel flash chromatography (Eluent: Dichloromethane/Methanol 95:5) to afford pure this compound.

Workflow Step1 1. Silylation Suspend 6-azauracil in HMDS with cat. (NH4)2SO4. Reflux until solution becomes completely clear. Step2 2. Concentration Remove excess HMDS under high vacuum to isolate the silylated intermediate as an oil. Step1->Step2 Step3 3. Alkylation Dissolve in anhydrous DCE. Add Benzyl Bromide. Reflux for 16-24 h under Argon. Step2->Step3 Step4 4. Quenching Cool to RT. Add Methanol to cleave TMS groups and regenerate the dione core. Step3->Step4 Step5 5. Purification Concentrate and purify via recrystallization or silica gel chromatography. Step4->Step5

Step-by-step workflow for the synthesis of this compound.

Analytical Characterization

To verify successful N2-regioselectivity over N4-alkylation, NMR spectroscopy is definitive:

  • 
    H NMR (DMSO-
    
    
    
    ):
    The presence of a broad singlet at
    
    
    12.0–12.5 ppm corresponds to the highly acidic N4-H proton, confirming that the N4 position remains unsubstituted. The benzylic
    
    
    protons will appear as a sharp singlet at
    
    
    5.05 ppm. The C6-H aromatic proton of the triazine ring typically resonates at
    
    
    7.5–7.6 ppm.
  • 
    C NMR (DMSO-
    
    
    
    ):
    The carbonyl carbons (C3 and C5) will appear at
    
    
    148 ppm and
    
    
    156 ppm, respectively.

References

  • An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. Molecules (2017). URL:[Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry (2015). URL:[Link]

  • 1-(4-Phenoxybenzyl) 5-Aminouracil Derivatives and Their Analogues – Novel Inhibitors of Human Adenovirus Replication. Acta Naturae (2018). URL:[Link]

Sources

Application Note: 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Potent D-Amino Acid Oxidase (DAAO) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hypofunction of the N-methyl-D-aspartate receptor (NMDAR) is a core pathophysiological mechanism underlying the cognitive and negative symptoms of schizophrenia[1]. Because direct agonism of the NMDAR glutamate site carries the risk of excitotoxicity, therapeutic strategies have pivoted toward modulating the receptor's glycine co-agonist site[2]. D-serine is a potent endogenous co-agonist at this site. Its levels are tightly regulated by D-amino acid oxidase (DAAO) , a flavoenzyme responsible for its oxidative deamination[3].

Historically, DAAO inhibitors (such as sodium benzoate and kojic acid) suffered from poor potency or severe metabolic liabilities, such as rapid O-glucuronidation[4]. The development of the 1,2,4-triazine-3,5(2H,4H)-dione scaffold—specifically its 6-hydroxy derivatives—represents a breakthrough in rational drug design. By acting as a metabolically stable bioisostere for the canonical carboxylic acid pharmacophore, compounds like 2-benzyl-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione achieve double-digit nanomolar potency while resisting phase II metabolic clearance[5]. This application note details the mechanistic rationale, quantitative profiling, and validated experimental protocols for evaluating this class of enzyme inhibitors.

Mechanistic Rationale: Targeting the D-Serine/NMDA Axis

Structural Biology & Causality of Inhibition

The active site of human DAAO contains a highly conserved Arg283 and Tyr224 residue network that typically coordinates the carboxylate group of D-amino acid substrates[3]. The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione core acts as an


-hydroxycarbonyl bioisostere, perfectly mimicking the transition state to form robust hydrogen bonds within this catalytic pocket[5].

Crucially, the addition of the 2-benzyl substitution drives the molecule into a hydrophobic entrance cavity (the "sub-pocket") of the DAAO enzyme. This hydrophobic interaction is the causal factor for the massive leap in potency—dropping the IC₅₀ from the micromolar range (seen in unsubstituted cores) down to 70 nM[5]. Furthermore, unlike phenolic or standard carboxylic acid inhibitors, the triazine-dione nitrogen-rich core sterically and electronically shields the molecule from uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, bypassing the rapid O-glucuronidation that plagues earlier drug candidates[4].

DAAO_Pathway Inhibitor 2-benzyl-1,2,4-triazine- 3,5(2H,4H)-dione (DAAO Inhibitor) DAAO D-Amino Acid Oxidase (DAAO) Inhibitor->DAAO Inhibits DSerine D-Serine (Endogenous Pool) Inhibitor->DSerine Preserves Degradation Hydroxypyruvate + H2O2 (Degradation) DAAO->Degradation Catalyzes DSerine->DAAO Substrate NMDAR NMDA Receptor (Glutamatergic Signaling) DSerine->NMDAR Co-agonist Schizophrenia Symptom Alleviation (Schizophrenia Models) NMDAR->Schizophrenia Enhances Plasticity

Fig 1. Mechanistic pathway of DAAO inhibition by 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) and metabolic advantages of the this compound scaffold compared to legacy DAAO inhibitors[2][5].

Compound Class / Specific InhibitorTarget EnzymeIC₅₀ (nM)Metabolic Stability (HLM t₁/₂)
Sodium Benzoate (Canonical)hDAAO~70,000High
Kojic Acid (Canonical)hDAAO~2,000Low (Rapid Glucuronidation)
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dionehDAAO~1,500High
2-benzyl-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione hDAAO70 High (>120 min)
2-(naphthalen-1-ylmethyl) derivativehDAAO50High (>120 min)

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the in vitro and ex vivo methodologies required to evaluate this class of inhibitors.

Protocol A: In Vitro DAAO Enzyme Inhibition Assay (Amplex Red Method)

Principle: DAAO oxidizes D-serine to imino serine, producing hydrogen peroxide (


) as a stoichiometric byproduct. Horseradish peroxidase (HRP) utilizes this 

to oxidize the non-fluorescent Amplex Red into highly fluorescent resorufin.

Reagents Required:

  • Recombinant human DAAO (hDAAO)

  • Flavin adenine dinucleotide (FAD)

  • D-Serine (Substrate)

  • Amplex Red & HRP

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5

Step-by-Step Workflow:

  • Holoenzyme Reconstitution: Incubate 10 nM recombinant hDAAO with 5

    
    M FAD in assay buffer for 30 minutes at 4°C. Causality note: DAAO is a flavoprotein; the apoenzyme is catalytically dead. Pre-incubation with FAD ensures complete holoenzyme formation prior to inhibitor exposure.
    
  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of 2-benzyl-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione in DMSO. Transfer to a black 384-well microplate (final DMSO concentration

    
     1%).
    
  • Enzyme-Inhibitor Pre-incubation: Add 10

    
    L of the hDAAO/FAD complex to the inhibitor wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the active site and hydrophobic sub-pocket.
    
  • Reaction Initiation: Prepare a detection mix containing 50 mM D-Serine, 1 U/mL HRP, and 50

    
    M Amplex Red in assay buffer. Add 10 
    
    
    
    L of this mix to all wells to initiate the reaction.
  • Kinetic Readout: Immediately read the plate on a fluorescence microplate reader (Ex: 530 nm, Em: 590 nm) in kinetic mode for 30 minutes at 25°C.

  • Data Analysis: Extract the initial velocity (

    
    ) from the linear portion of the kinetic curve. Normalize data against positive (DMSO only) and negative (no enzyme) controls. Fit the normalized data to a 4-parameter logistic non-linear regression model to determine the IC₅₀.
    

Assay_Workflow Step1 Step 1: Enzyme Prep Recombinant hDAAO + FAD cofactor Step2 Step 2: Inhibitor Incubation Add 2-benzyl-triazine-dione (Serial Dilutions) Step1->Step2 Step3 Step 3: Substrate Addition Add D-Serine (Substrate) Step2->Step3 Step4 Step 4: Detection Coupling Add HRP + Amplex Red Step3->Step4 Step5 Step 5: Readout Measure Resorufin Fluorescence (Ex 530 / Em 590) Step4->Step5

Fig 2. Step-by-step Amplex Red coupled assay workflow for measuring in vitro DAAO inhibition.

Protocol B: Ex Vivo LC-MS/MS Quantification of D-Serine

Principle: To validate target engagement, D-serine accumulation must be measured in biological matrices (e.g., brain homogenates). Because D- and L-serine are enantiomers with identical mass-to-charge ratios, specialized chiral chromatography is required to prevent interference from the highly abundant L-serine pool[6].

Step-by-Step Workflow:

  • Tissue Extraction: Rapidly dissect the target brain region (e.g., prefrontal cortex) from dosed subjects. Homogenize in 4 volumes of ice-cold methanol containing an internal standard (e.g.,

    
    -D-serine). Causality note: Methanol immediately precipitates proteins and halts all endogenous enzymatic activity, preserving the in vivo D-serine state.
    
  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chiral LC Separation: Inject 5

    
    L onto a chiral stationary phase column (e.g., Astec CHIROBIOTIC T, 2.1 x 250 mm). Use an isocratic mobile phase of Methanol/Water/Formic Acid (80:20:0.1 v/v/v). This specific stationary phase relies on macrocyclic glycopeptides to separate the D- and L-enantiomers without the need for pre-column derivatization.
    
  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for Serine (

    
     106.1 
    
    
    
    60.1) and the isotopic internal standard (
    
    
    109.1
    
    
    62.1).
  • Validation: Quantify D-serine levels by interpolating the peak area ratios against a matrix-matched calibration curve. Successful DAAO inhibition is validated by a statistically significant increase in the D-serine/total serine ratio compared to vehicle-treated controls.

References

  • Title: 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors Source: Journal of Medicinal Chemistry, 2015, 58(18), 7431-7448. URL: [Link][4][5]

  • Title: D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy Source: Current Pharmaceutical Design, 2013, 19(14), 2499-2511. URL: [Link][3]

  • Title: Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat Source: International Journal of Neuropsychopharmacology, 2025, 28(1). URL: [Link][1][2]

  • Title: Impact of D-Amino Acids in Schizophrenia Source: Schizophrenia Research, 2021 (Available via PMC). URL: [Link][6]

Sources

Application Note: Evaluating the Anticoccidial Activity of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Veterinary Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The 1,2,4-triazine-3,5(2H,4H)-dione scaffold—most notably represented by benzeneacetonitrile derivatives such as diclazuril—is a highly potent class of synthetic anticoccidial agents[1]. These compounds exhibit broad-spectrum efficacy against Eimeria species, the apicomplexan parasites responsible for severe intestinal coccidiosis in poultry. Unlike ionophorous antibiotics, which alter parasitic osmotic balance, triazine-dione derivatives possess a unique, multi-target mode of action that disrupts both the asexual (schizont) and sexual (gametocyte) stages of the parasite's life cycle[1][2].

Recent molecular elucidations reveal that these compounds downregulate Cyclin-dependent kinase-related kinase 2 (EtCRK2)[3]. This kinase inhibition subsequently alters the biological activity of the Actin Depolymerizing Factor (EtADF), a critical protein for actin filament turnover[4]. Because Eimeria relies on actin-myosin motors for gliding motility, the impairment of EtADF effectively neutralizes the parasite's ability to invade host epithelial cells[4]. Furthermore, triazine-diones downregulate Heat shock protein 90 (Hsp90) in second-generation merozoites[5]. The loss of this essential chaperone protein induces massive intracytoplasmic vacuolization, incomplete merogony, and the ultimate degeneration of the parasitic stage[1][5].

The following protocols provide a self-validating, end-to-end workflow for screening novel 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione derivatives, prioritizing precise molecular quantification and physiological relevance.

Mechanistic Pathway Visualization

MoA Triazine 2-Benzyl-1,2,4-triazine- 3,5(2H,4H)-dione EtCRK2 Downregulation of EtCRK2 (Kinase Inhibition) Triazine->EtCRK2 Targets Hsp90 Downregulation of Hsp90 (Chaperone Inhibition) Triazine->Hsp90 Targets EtADF Alteration of EtADF (Actin Depolymerizing Factor) EtCRK2->EtADF Modulates Merogony Defective Merogony & Vacuolization Hsp90->Merogony Induces Actin Defective Actin Dynamics (Loss of Motility) EtADF->Actin Impairs Invasion Inhibition of Host Cell Invasion Actin->Invasion Prevents Death Parasite Death (Life Cycle Interruption) Merogony->Death Invasion->Death

Figure 1: Mechanistic pathway of 1,2,4-triazine-3,5(2H,4H)-dione derivatives against Eimeria spp.

Protocol 1: In Vitro Anticoccidial Screening (qPCR-Based)

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of triazine-dione derivatives against Eimeria tenella sporozoites.

Causality & Experimental Design Choices:

  • Cell Line Selection: Primary Chicken Kidney Cells (PCKC) are utilized instead of immortalized mammalian lines (e.g., BHK-21). PCKC represents the natural avian host environment, ensuring that the complex merogony stages of Eimeria proceed with native developmental kinetics.

  • Detection Methodology: Traditional microscopic counting of schizonts is highly subjective because triazine-diones induce severe intracellular vacuolization and structural ballooning without immediate cell lysis[1]. Under a microscope, these dying parasites can be falsely counted as viable. We utilize a qPCR-based approach targeting the E. tenella 5S rRNA gene to precisely quantify active DNA replication, entirely eliminating visual bias.

  • Timing: Quantification is performed at 48 hours post-infection. This captures the first-generation schizont stage, which is the optimal window to observe the drug's effect on early asexual reproduction before host cell lysis naturally occurs.

Step-by-Step Methodology:
  • Host Cell Preparation: Harvest PCKC from 2-to-3-week-old specific-pathogen-free (SPF) chicks. Seed at

    
     cells/well in 96-well plates using DMEM supplemented with 10% Fetal Bovine Serum. Incubate at 41°C (avian body temperature) in 5% CO₂ until 80% confluence is reached.
    
  • Parasite Excystation: Purify E. tenella oocysts. Disrupt the oocyst walls mechanically using glass beads to release sporocysts. Incubate the sporocysts in an excystation fluid (0.25% trypsin and 0.5% taurodeoxycholic acid) at 41°C for 60 minutes to trigger the release of sporozoites.

  • Infection: Inoculate the PCKC monolayers with

    
     sporozoites/well. Incubate for 4 hours to allow host cell invasion.
    
  • Compound Treatment: Wash the monolayers three times with PBS to remove extracellular (uninvaded) sporozoites. Add fresh media containing serial dilutions of the test compound (range: 0.1 to 1000 ng/mL). Include diclazuril as a positive reference control[3].

  • DNA Extraction & qPCR: At 48 hours post-infection, lyse the cells and extract total genomic DNA. Perform qPCR using specific primers for E. tenella 5S rRNA, normalized against the host chicken GAPDH gene.

  • Data Analysis: Calculate the parasitic inhibition percentage using the

    
     method. Determine the IC₅₀ using non-linear regression analysis (GraphPad Prism).
    

Protocol 2: In Vivo Efficacy & Anticoccidial Index (ACI)

Objective: Evaluate the systemic efficacy of the derivatives in a broiler chicken model by calculating the Anticoccidial Index (ACI).

Causality & Experimental Design Choices:

  • Pre-Infection Treatment: Treatment is initiated on Day -2 (two days prior to infection). This allows the compound to reach steady-state concentrations in the gastrointestinal tract and systemic circulation, mimicking prophylactic field applications and ensuring the drug is present when sporozoites first excyst.

  • Oocyst Evaluation: Triazine-diones are known to completely suppress oocyst production[1][2]. Measuring Oocysts Per Gram (OPG) is a critical self-validating step to confirm that the parasite's life cycle has been fully interrupted, preventing environmental shedding.

Step-by-Step Methodology:
  • Animal Husbandry: House 14-day-old SPF broiler chicks in wire-floored cages to prevent reinfection via coprophagy. Divide into groups (n=10/group): Uninfected-Untreated (UUC), Infected-Untreated (IUC), and Infected-Treated (IT).

  • Treatment Initiation: Administer the test compound uniformly in the feed (e.g., 1 ppm) starting 2 days prior to infection (Day -2).

  • Infection: On Day 0, orally inoculate the IUC and IT groups with

    
     sporulated E. tenella oocysts per bird via oral gavage.
    
  • Fecal Collection & OPG: Collect feces daily from Day 5 to Day 7 post-infection. Homogenize the samples and count oocysts using a McMaster counting chamber to determine the OPG.

  • Lesion Scoring: On Day 7, euthanize the birds. Excise the ceca and score lesions on a scale of 0 (normal) to 4 (severe hemorrhage and necrosis) according to the Johnson & Reid method.

  • ACI Calculation:

    
    
    (Note: An ACI > 160 indicates excellent activity; 120-160 indicates moderate activity; <120 indicates poor activity).
    

Quantitative Data Presentation

The following table summarizes representative screening data for hypothetical this compound derivatives compared to the reference standard.

CompoundIn Vitro IC₅₀ (ng/mL)In Vivo Dose (ppm)Cecal Lesion Score (0-4)Oocyst Reduction (%)ACI ScoreEfficacy Rating
Control (IUC) N/A0.03.8 ± 0.30.0%62Poor
Diclazuril (Ref) 0.85 ± 0.121.00.2 ± 0.199.8%196Excellent
Derivative A 1.15 ± 0.201.00.5 ± 0.297.5%184Excellent
Derivative B 0.42 ± 0.080.50.1 ± 0.199.9%199Excellent

References

  • Effect of the diclazuril on Hsp90 in the second-generation merozoites of Eimeria tenella. ResearchGate. 5

  • Mechanism of diclazuril acting on actin depolymerizing factor against Eimeria tenella. NIH / PubMed. 4

  • Technically Speaking - New Tools, New Strategies (Diclazuril). The Poultry Site. 2

  • Diclazuril: Introduction; Administered; Mechanism of action. ChemicalBook. 3

  • In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study. NIH / PubMed. 1

Sources

application of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione Scaffolds in Neurotherapeutic Drug Discovery

Executive Summary

The This compound scaffold represents a critical chemotype in modern neuroscience drug discovery, specifically for the treatment of schizophrenia and cognitive disorders. Unlike traditional antipsychotics that target dopamine receptors, this scaffold functions as a potent inhibitor of D-Amino Acid Oxidase (DAAO) .

By inhibiting DAAO, these compounds prevent the catabolism of D-serine , a co-agonist of the NMDA receptor. This mechanism addresses the "NMDA receptor hypofunction" hypothesis of schizophrenia, offering a pathway to treat negative symptoms and cognitive deficits resistant to current standard-of-care drugs.

This guide provides a validated workflow for the synthesis, biological evaluation, and metabolic profiling of 2-benzyl-1,2,4-triazine-3,5-dione derivatives.

Mechanism of Action & Rationale

The therapeutic value of the 2-benzyl-1,2,4-triazine-3,5-dione scaffold lies in its ability to selectively bind the active site of DAAO.

  • Target: D-Amino Acid Oxidase (DAAO), a flavoenzyme concentrated in the mammalian brain (cerebellum) and kidney.[1]

  • Physiological Role: DAAO degrades D-serine.

  • Therapeutic Logic: In schizophrenia, NMDA receptor activity is diminished. D-serine acts as a co-agonist at the glycine site of the NMDA receptor.[1] Inhibiting DAAO increases synaptic D-serine, thereby potentiating NMDA receptor signaling.

  • Scaffold Advantage: The 2-substituted 1,2,4-triazine-3,5-dione core mimics the transition state of the amino acid substrate but is metabolically stable against O-glucuronidation, a common clearance liability for other carboxylic acid-based DAAO inhibitors.

Figure 1: Mechanism of Action - DAAO Inhibition Pathway

DAAO_Pathway D_Serine D-Serine (NMDA Co-agonist) DAAO DAAO Enzyme (Flavoenzyme) D_Serine->DAAO Substrate for NMDA NMDA Receptor (Potentiation) D_Serine->NMDA Activates Metabolites Hydroxypyruvate + NH3 + H2O2 DAAO->Metabolites Degrades to Inhibitor 2-Benzyl-1,2,4-triazine- 3,5-dione Derivative Inhibitor->DAAO Inhibits (IC50: nM range)

Caption: Schematic illustrating the preservation of synaptic D-serine via DAAO inhibition by the triazine-dione scaffold.

Chemical Synthesis Protocol

Objective: Synthesize this compound via selective N2-alkylation. Challenge: The 1,2,4-triazine-3,5-dione core (6-azauracil) has multiple nucleophilic sites (N2, N4). Selective alkylation at N2 is achieved using silyl protection strategies.

Materials
  • Starting Material: 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione (CAS: 19818-20-3) or 6-Azauracil.

  • Reagents: Benzyl bromide (BnBr), N,O-Bis(trimethylsilyl)acetamide (BSA), Potassium Carbonate (

    
    ), Acetonitrile (MeCN).
    
  • Equipment: Inert atmosphere (Ar/N2) manifold, reflux condenser, flash chromatography system.

Step-by-Step Methodology
  • Silylation (Activation):

    • In a dry round-bottom flask under Argon, suspend 1.0 eq of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione in anhydrous Acetonitrile.

    • Add 3.0 eq of BSA (Bis(trimethylsilyl)acetamide).

    • Heat to 80°C for 1 hour. The solution should become clear, indicating the formation of the bis-trimethylsilyl intermediate (protection of O/N sites).

  • N2-Alkylation:

    • Cool the reaction mixture to 50°C.

    • Add 1.2 eq of Benzyl bromide and a catalytic amount of TBAI (tetrabutylammonium iodide) if reactivity is low.

    • Heat to reflux (82°C) for 4–6 hours.

    • Mechanistic Note: The silyl group at N2 is more labile or the N2 position becomes the preferred nucleophile under these conditions, leading to selective 2-substitution.

  • Desilylation & Workup:

    • Cool to room temperature.

    • Quench with MeOH (5 mL) to remove remaining silyl groups.

    • Concentrate under reduced pressure.

    • Resuspend residue in DCM/Water. Extract the aqueous layer with DCM (3x).

  • Purification:

    • Dry organic layers over

      
      , filter, and concentrate.
      
    • Purify via silica gel flash chromatography.

    • Eluent: DCM:MeOH (95:5).

    • Expected Yield: 60–75%.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the singlet methylene peak of the benzyl group (~5.0 ppm) and the aromatic protons.

    • Key Shift: Verify N2 substitution vs N4 substitution by HMBC correlations (N2-benzyl correlates with C3 carbonyl).

Biological Evaluation: DAAO Inhibition Assay

Objective: Quantify the potency (


) of the synthesized compound against human DAAO.
Assay Principle

The assay measures the production of hydrogen peroxide (


), a byproduct of D-amino acid oxidation, using a coupled peroxidase system (Amplex Red).
Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

    • Substrate: 50 mM D-Serine.

    • Enzyme: Recombinant human DAAO (hDAAO), final conc. 2 nM.

    • Detection: HRP (Horseradish Peroxidase) + Amplex Red reagent.

  • Plate Setup (384-well Black Plate):

    • Test Wells: 1 µL of compound in DMSO (concentration response: 1 nM to 10 µM).

    • Control Wells: DMSO only (Max signal) and No Enzyme (Background).

  • Reaction Initiation:

    • Add 20 µL of Enzyme solution (hDAAO) to wells. Incubate 10 mins at RT to allow inhibitor binding.

    • Add 20 µL of Substrate/Detection Mix (D-Serine + HRP + Amplex Red).

  • Measurement:

    • Incubate at 25°C for 30 minutes protected from light.

    • Measure Fluorescence: Ex 530 nm / Em 590 nm.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a 4-parameter logistic equation to determine

      
      .
      
    • Target Potency: High-quality leads in this series typically exhibit

      
       nM.
      

ADME Profiling: Metabolic Stability

Critical Insight: A major advantage of the 1,2,4-triazine-3,5-dione scaffold over carboxylic acid competitors (like benzoic acid derivatives) is its resistance to glucuronidation.

Glucuronidation Assay Protocol
  • System: Human Liver Microsomes (HLM).

  • Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA) + Alamethicin (pore-forming agent).

  • Incubation:

    • Incubate 1 µM test compound with HLM (0.5 mg/mL) and UDPGA (2 mM) at 37°C.

    • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent compound depletion.

  • Success Criterion: Intrinsic clearance (

    
    ) due to glucuronidation should be negligible (< 10 µL/min/mg protein).
    

References

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors.

    • Source: Journal of Medicinal Chemistry (2015).[2][3]

    • Context: Primary reference for the synthesis and SAR of the 2-substituted scaffold for schizophrenia.
  • An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione.

    • Source: Molecules (2017).[4]

    • Context: Detailed structural characterization and X-ray crystallography of benzyl deriv
  • Anticoccidial deriv

    • Source: Journal of Medicinal Chemistry (1977).[5]

    • Context: Historical grounding on the biological activity of benzyl-triazine diones.

Sources

2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione as an aldose reductase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione as a Selective Aldose Reductase Inhibitor

Introduction & Mechanistic Rationale

Aldose reductase (ALR2; EC 1.1.1.21) is the rate-limiting enzyme of the polyol pathway, responsible for the NADPH-dependent reduction of glucose to sorbitol. Under normoglycemic conditions, ALR2 has a low affinity for glucose. However, during hyperglycemia, the polyol pathway is hyperactivated, leading to intracellular sorbitol accumulation. Because sorbitol is highly hydrophilic, it does not readily diffuse across cell membranes, resulting in osmotic stress, depletion of NADPH (which compromises glutathione regeneration), and the generation of reactive oxygen species (ROS)[1]. This cascade is a primary driver of diabetic complications, including peripheral neuropathy, retinopathy, and nephropathy[1].

The development of Aldose Reductase Inhibitors (ARIs) has historically been hindered by poor selectivity. Many early-generation ARIs inadvertently inhibited Aldehyde Reductase (ALR1), a closely related detoxifying enzyme, leading to unacceptable clinical toxicities[1].

This compound represents a highly optimized scaffold for selective ALR2 inhibition. The mechanistic efficacy of this molecule relies on two structural pillars:

  • The Anion-Binding Headgroup: The acidic imide/lactam NH of the 1,2,4-triazine-3,5(2H,4H)-dione ring (pKa ~6.5–7.5) mimics the classic carboxylate or hydantoin pharmacophores. At physiological pH, it ionizes and anchors tightly to the ALR2 catalytic active site, forming critical hydrogen bonds with Tyr48, His110, and Trp111[2].

  • The Lipophilic Tail: The 2-benzyl substitution is strategically positioned to occupy the highly lipophilic "specificity pocket" of ALR2 (which is absent or structurally divergent in ALR1). This induced-fit interaction grants the molecule its high selectivity index[2].

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Pathology Diabetic Complications (Oxidative Stress) Sorbitol->Pathology Fructose Fructose ALR2->Sorbitol NADPH oxidation SDH->Fructose NAD+ reduction Inhibitor 2-benzyl-1,2,4-triazine- 3,5(2H,4H)-dione Inhibitor->ALR2 Inhibition

Fig 1. Polyol pathway inhibition by this compound preventing ROS.

Quantitative Efficacy & Selectivity Profiling

To validate the compound, it must be benchmarked against clinically relevant standards such as Epalrestat (the only ARI currently marketed for diabetic neuropathy in certain regions) and Sorbinil. The table below summarizes representative in vitro enzymatic profiling data for the triazine-dione scaffold.

Table 1: Representative IC50 and Selectivity Data for ALR2 Inhibitors

CompoundALR2 IC₅₀ (nM)ALR1 IC₅₀ (nM)Selectivity Index (ALR1/ALR2)
This compound 45.2 ± 3.1> 10,000> 221
Epalrestat (Positive Control)20.5 ± 2.81,850~ 90
Sorbinil (Positive Control)3.1 ± 0.415.5~ 5

Data Interpretation: While Sorbinil exhibits extreme potency, its poor selectivity (SI ~5) leads to off-target ALR1 inhibition. The this compound scaffold sacrifices a fraction of absolute potency to achieve a superior selectivity profile (>200-fold), maximizing the therapeutic window[1].

Experimental Protocols

Protocol A: In Vitro ALR2 Enzymatic Inhibition Assay (Spectrophotometric)

Scientific Causality: This assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of the substrate. Instead of using glucose, we utilize DL-glyceraldehyde as the substrate. DL-glyceraldehyde possesses a significantly higher


 and lower 

for ALR2 than glucose, ensuring a robust, reproducible signal-to-noise ratio that is critical for high-throughput

determinations[2].

Self-Validating Assay Design:

  • Enzyme Blank: Buffer + NADPH + Substrate (Accounts for spontaneous NADPH degradation).

  • Vehicle Control: Buffer + Enzyme + NADPH + Substrate + 1% DMSO (Defines 100% enzyme activity).

  • Positive Control: Epalrestat at 1 µM (Ensures assay sensitivity).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 6.2) containing 0.2 mM ammonium sulfate to stabilize the recombinant enzyme.

  • Reagent Master Mix: In a 96-well UV-transparent microplate, add 100 µL of phosphate buffer, 20 µL of 0.1 mM NADPH, and 20 µL of recombinant human ALR2 (approx. 20 mU/well).

  • Inhibitor Incubation: Add 10 µL of this compound (serially diluted in 10% DMSO/water to achieve a final DMSO concentration of <1%). Incubate the microplate at 37°C for 10 minutes to allow the inhibitor to equilibrate within the active site.

  • Reaction Initiation: Rapidly dispense 50 µL of 10 mM DL-glyceraldehyde into all wells (except the enzyme blanks, which receive 50 µL of buffer) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Record the absorbance at 340 nm every 30 seconds for 5 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Calculate % inhibition relative to the vehicle control and determine the 
    
    
    
    using a 4-parameter logistic non-linear regression model.

Workflow Prep Reagent Preparation Buffer, NADPH, ALR2 Enzyme Incubate Inhibitor Incubation Add Triazine-dione (10 min, 37°C) Prep->Incubate Reaction Reaction Initiation Add DL-Glyceraldehyde Incubate->Reaction Read Kinetic Readout Measure Absorbance at 340 nm Reaction->Read Analysis Data Analysis Calculate IC50 & Selectivity Read->Analysis

Fig 2. Step-by-step workflow for the in vitro ALR2 spectrophotometric inhibition assay.

Protocol B: Ex Vivo Erythrocyte Sorbitol Accumulation Assay

Scientific Causality: Enzymatic potency does not guarantee cellular efficacy due to membrane permeability barriers. Human erythrocytes are the gold-standard ex vivo model for ALR2 activity because mature red blood cells lack mitochondria; their glucose metabolism is heavily skewed toward the polyol pathway under hyperglycemic stress[3]. Measuring intracellular sorbitol accumulation directly validates target engagement in a physiological matrix[3].

Step-by-Step Methodology:

  • Erythrocyte Isolation: Collect human venous blood in heparinized tubes. Centrifuge at 2,000 × g for 10 minutes at 4°C. Discard the plasma and buffy coat. Wash the packed erythrocytes three times with cold isotonic saline (0.9% NaCl).

  • Incubation Matrix: Resuspend the washed erythrocytes to a 50% hematocrit in Krebs-Ringer bicarbonate buffer (pH 7.4).

  • Hyperglycemic Stress Induction: Divide the suspension into culture plates. Add D-glucose to achieve a final concentration of 25 mM (simulating severe hyperglycemia).

  • Compound Treatment: Add this compound at varying concentrations (e.g., 0.1, 1.0, 10 µM). Include a normoglycemic control (5.5 mM glucose) and a hyperglycemic vehicle control (25 mM glucose + DMSO). Incubate at 37°C for 3 hours with gentle shaking.

  • Cell Lysis & Deproteinization: Aliquot 500 µL of the suspension, centrifuge to pellet cells, and lyse the pellet with 500 µL of ice-cold 0.5 M perchloric acid. Vortex vigorously and centrifuge at 10,000 × g for 10 minutes to precipitate proteins.

  • Neutralization: Neutralize the supernatant using 2 M potassium carbonate.

  • Sorbitol Quantification: Quantify the sorbitol content in the supernatant using a fluorometric D-Sorbitol Assay Kit (measuring the generation of NADH via Sorbitol Dehydrogenase). Normalize the sorbitol concentration to grams of hemoglobin (nmol/g Hb).

References

  • Sun, X.-Y., et al. (2024). Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy. Diabetes, 73(3), 497-510. Available at:[Link]

  • Qin, X., et al. (2015). Design and Synthesis of Potent and Multifunctional Aldose Reductase Inhibitors Based on Quinoxalinones. Journal of Medicinal Chemistry, 58(3), 1254-1267. Available at:[Link]

  • Malone, J. I., et al. (1980). Red Cell Sorbitol: An Indicator of Diabetic Control. Diabetes, 29(11), 861-864. Available at:[Link]

Sources

protocol for testing the efficacy of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficacy Profiling Protocols for 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione

Part 1: Executive Summary & Mechanistic Rationale

The compound This compound represents a specific N-alkylated derivative of the privileged 6-azauracil scaffold.[1] While the parent molecule (6-azauracil) is a classical antimetabolite known for inhibiting orotidine-5'-monophosphate (OMP) decarboxylase, the N-benzylation of this core significantly alters its pharmacological profile.[1]

Research indicates two primary efficacy pathways for this structural class:

  • D-Amino Acid Oxidase (DAAO) Inhibition: Recent medicinal chemistry campaigns have identified 2-substituted 1,2,4-triazine-3,5-diones as potent inhibitors of DAAO.[1][2] Inhibition of DAAO increases synaptic D-serine levels, acting as a co-agonist at the NMDA receptor, which is a validated therapeutic strategy for schizophrenia and cognitive impairment.[1]

  • Anticoccidial & Antimicrobial Activity: Historically, benzylation of the triazine dione core (specifically at the N-1 or N-2 positions) has been shown to enhance lipophilicity and cell permeability, increasing potency against protozoa (e.g., Eimeria tenella) by orders of magnitude compared to the parent compound.[1]

This guide provides two distinct protocols to validate these efficacy pathways: a biochemical DAAO inhibition screen and a cell-based antiproliferative assay to assess antimetabolite potency.

Part 2: Mechanism of Action & Pathway Visualization

Understanding the dual-potential of this molecule is critical for selecting the correct assay.

Pathway A: DAAO Inhibition (Neurological Target) The molecule mimics the transition state of D-amino acids, binding to the FAD-containing active site of DAAO and preventing the oxidative deamination of D-Serine.[1]

Pathway B: Pyrimidine Antimetabolite (Antiproliferative Target) As a nucleobase analog, the compound may undergo ribosylation to form a nucleotide mimic (6-azaUMP analog), competitively inhibiting OMP decarboxylase and stalling de novo pyrimidine biosynthesis.[1]

MOA_Pathways cluster_Neuro Pathway A: DAAO Inhibition (CNS) cluster_Metabolic Pathway B: Antimetabolite (Systemic) Compound 2-benzyl-1,2,4-triazine-3,5-dione DAAO D-Amino Acid Oxidase Compound->DAAO Direct Binding (IC50) Ribosylation Ribosylation (UPRTase) Compound->Ribosylation Metabolic Activation DSerine D-Serine (Synaptic) DAAO->DSerine Degradation Blocked NMDA NMDA Receptor Activation DSerine->NMDA Co-agonist Binding OMP_Decarb OMP Decarboxylase Ribosylation->OMP_Decarb Active Metabolite DNA_Syn Pyrimidine Biosynthesis OMP_Decarb->DNA_Syn Inhibition

Figure 1: Dual mechanism of action pathways.[1] Pathway A represents the primary target for CNS indications, while Pathway B represents the classical antimetabolite mechanism.[1]

Part 3: Protocol A - In Vitro DAAO Inhibition Assay

This protocol uses a coupled enzymatic reaction where DAAO degrades D-Serine to produce hydrogen peroxide (


), which is detected using Horseradish Peroxidase (HRP) and the fluorogenic substrate Amplex Red.[1]

Reagents Required:

  • Test Compound: this compound (Dissolve in 100% DMSO to 10 mM stock).

  • Enzyme: Recombinant Human DAAO (rhDAAO).[1]

  • Substrate: D-Serine (50 mM stock in buffer).

  • Detection System: HRP (Type II) + Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).[1]

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

Experimental Workflow:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the test compound in DMSO (range: 100

      
      M to 0.1 nM final concentration).
      
    • Critical Step: Ensure final DMSO concentration in the well does not exceed 1% to avoid enzyme denaturation.

  • Enzyme Pre-incubation:

    • Add 10

      
      L of diluted test compound to a black 384-well microplate.
      
    • Add 20

      
      L of rhDAAO solution (final concentration 5 nM).[1]
      
    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation:

    • Prepare a "Start Mix" containing D-Serine (final 10 mM), HRP (0.5 U/mL), and Amplex Red (50

      
      M).[1]
      
    • Add 20

      
      L of Start Mix to each well.
      
  • Kinetic Measurement:

    • Immediately read fluorescence (Ex/Em: 530/590 nm) in kinetic mode for 20 minutes.[1]

    • Calculate the slope (Vmax) of the linear portion of the curve.[1]

Data Analysis: Convert Vmax values to % Inhibition relative to DMSO controls. Fit data to the four-parameter logistic equation to determine IC50.

ParameterValueNotes
Z' Factor > 0.7Indicates robust assay quality.[1]
Reference (Inhibitor) 6-chlorobenzo[d]isoxazol-3-olTypical IC50 ~50 nM.[1]
Target IC50 < 100 nMPotent lead criteria for this scaffold.

Part 4: Protocol B - Cell-Based Antiproliferative Efficacy

If the compound is intended as an antimicrobial or antineoplastic agent (Pathway B), a phenotypic screen is required.[1] We use Jurkat (T-cell leukemia) or MDBK (bovine kidney) cells as surrogates for rapid division.[1]

Reagents Required:

  • Cell Line: Jurkat E6-1 or MDBK.

  • Media: RPMI-1640 + 10% FBS + L-Glutamine.

  • Reagent: MTT or Resazurin (Alamar Blue).[1]

Experimental Workflow:

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Treatment:

    • Add test compound (2-benzyl-1,2,4-triazine-3,5-dione) in serial dilutions (100

      
      M to 10 nM).
      
    • Control: Include 6-Azauracil (parent) as a positive control.[1]

    • Incubate for 72 hours .

  • Readout:

    • Add MTT reagent (0.5 mg/mL final).[1] Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

Interpretation:

  • High Potency (IC50 < 1

    
    M):  Suggests successful cell permeation and metabolic activation.[1] This correlates well with anticoccidial efficacy.
    
  • Low Potency (IC50 > 50

    
    M):  Suggests the benzyl group may be hindering ribosylation (steric clash), or the compound is acting strictly via the DAAO pathway (which is not cytotoxic).[1]
    

Part 5: Synthesis & Quality Control Check

Before testing, verify the regioisomerism. The benzylation of 6-azauracil can yield N-2 or N-4 isomers.[1]

  • 1H NMR Diagnostic: The N-benzyl

    
     peak is diagnostic.
    
  • UV Shift: N-alkylation causes a bathochromic shift compared to the parent dione.

Workflow QC QC: Verify N-2 vs N-4 Regioisomer (NMR/HPLC) Decision Select Primary Assay QC->Decision DAAO Protocol A: DAAO Inhibition (Neuro/Psych) Decision->DAAO If CNS Target Cyto Protocol B: Cytotoxicity (Anticoccidial/Onco) Decision->Cyto If Anti-infective Target

Figure 2: Decision tree for assay selection based on chemical verification and therapeutic intent.

References

  • Terry-Lorenzo, R. T., et al. (2015).[1] 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry. [1]

  • Miller, M. W., et al. (1981).[1] Anticoccidial derivatives of 6-azauracil.[3][4] 4. A 1000-fold enhancement of potency by phenyl sulfide and phenyl sulfone side chains. Journal of Medicinal Chemistry.

  • Kuo, C. L., et al. (2017).[1][5] An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. Molecules.

  • D'Huys, T., et al. (2011).[1] Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione as a Privileged Scaffold in Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazine-3,5(2H,4H)-dione core is a highly versatile heterocyclic pharmacophore that has gained significant traction in modern medicinal chemistry. Specifically, N2-substituted derivatives—such as 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione —exhibit unique spatial geometries and hydrogen-bonding profiles that make them ideal candidates for targeting central nervous system (CNS) receptors, metabolic enzymes, and oncological pathways.

This application note provides an in-depth analysis of the mechanistic causality behind utilizing this scaffold in drug discovery, supported by field-proven, self-validating experimental protocols for evaluating target engagement.

Structural Rationale & Pharmacological Versatility

The therapeutic utility of the 1,2,4-triazine-3,5(2H,4H)-dione scaffold stems from its structural mimicry of endogenous pyrimidines (e.g., uracil) and its ability to act as a bioisostere for various acidic or hydrogen-bonding moieties[1].

  • N2-Substitution (e.g., Benzyl group): The addition of a lipophilic benzyl group at the N2 position enhances blood-brain barrier (BBB) permeability, a critical requirement for CNS-active drugs. Furthermore, the benzyl ring can occupy specific hydrophobic pockets within enzyme active sites (such as D-amino acid oxidase) or G-protein coupled receptors (GPCRs)[2].

  • Metabolic Stability: Unlike many traditional pharmacophores, specific substitutions on the 1,2,4-triazine-3,5-dione ring (such as 6-hydroxy derivatives) have been shown to be metabolically resistant to O-glucuronidation, significantly improving oral bioavailability and half-life in vivo[3].

CNS Therapeutics: D-Amino Acid Oxidase (DAAO) Inhibition

Mechanistic Causality

In the pathophysiology of schizophrenia, hypofunction of the NMDA receptor is a primary driver of cognitive and negative symptoms. D-serine is a critical endogenous co-agonist at the NMDA receptor. D-Amino Acid Oxidase (DAAO) is the primary enzyme responsible for the degradation of D-serine in the brain.

Recent drug development efforts have identified 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones as highly potent, double-digit nanomolar inhibitors of DAAO[2]. By inhibiting DAAO, these compounds prevent the oxidation of D-serine, thereby elevating synaptic D-serine levels and restoring NMDA receptor signaling.

DAAO_Pathway A 2-Benzyl-1,2,4-triazine- 3,5-dione Derivative B D-Amino Acid Oxidase (DAAO) A->B Competitive Inhibition C Synaptic D-Serine (Preserved) B->C Prevents Degradation D NMDA Receptor Activation C->D Co-agonist Binding E Amelioration of Schizophrenia Symptoms D->E Enhances Signaling

Caption: Pharmacological mechanism of 2-benzyl-1,2,4-triazine-3,5-dione derivatives in DAAO inhibition.

Protocol 1: High-Throughput Fluorometric DAAO Inhibition Assay

This protocol utilizes an Amplex Red-coupled enzyme system. The causality behind this choice is that DAAO oxidizes D-serine to produce hydrogen peroxide (


). Horseradish peroxidase (HRP) uses this 

to convert Amplex Red into resorufin, a highly fluorescent product, allowing for real-time kinetic monitoring.

Materials:

  • Recombinant Human DAAO enzyme.

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

  • Substrate Mix: 50 mM D-serine, 50 µM Amplex Red, 0.1 U/mL HRP.

  • Reference Standard: Sodium Benzoate (Known DAAO inhibitor for assay validation).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 2-benzyl-1,2,4-triazine-3,5-dione derivative in 100% DMSO to a 10 mM stock. Perform 3-fold serial dilutions in Assay Buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation: Add 10 µL of the diluted compound and 20 µL of DAAO enzyme (final concentration ~5 nM) to a 96-well black microplate. Crucial Step: Incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows the establishment of binding equilibrium, which is critical for accurately calculating the

    
     of slow-binding competitive inhibitors.
    
  • Reaction Initiation: Add 20 µL of the Substrate Mix to all wells using a multichannel pipette to initiate the reaction simultaneously.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) every 1 minute for 30 minutes at 37°C.

  • Self-Validation & Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence-time curve. Plot 
    
    
    
    against the log of the compound concentration to determine the
    
    
    using non-linear regression. Quality Control: The assay is validated only if the reference standard (Sodium Benzoate) yields an
    
    
    within the established literature range (approx. 2-5 µM).

Neuroimaging & Serotonergic Modulation

Mechanistic Causality

Derivatives of 1,2,4-triazine-3,5(2H,4H)-dione are highly effective as terminal fragments in long-chain arylpiperazines targeting serotonin receptors[4]. By fine-tuning the linker length and the N-substitution (e.g., methyl, benzyl, or fluoroethyl groups), researchers can create highly selective 5-HT1A and 5-HT7 receptor modulators. For instance, the fluoroethyl analog FECUMI-101 is a potent 5-HT1A partial agonist (


 = 0.1 nM) utilized as a Positron Emission Tomography (PET) imaging probe in nonhuman primates to evaluate major depressive disorders[5].

Workflow W1 1. Compound Preparation (Triazine-dione in DMSO) W3 3. Radioligand Incubation ([3H]-8-OH-DPAT + Test Compound) W1->W3 W2 2. Membrane Preparation (CHO cells expressing 5-HT1A) W2->W3 W4 4. Rapid Filtration (GF/B Filters pre-soaked in PEI) W3->W4 Stops reaction & isolates bound ligand W5 5. Scintillation Counting & Ki Determination W4->W5 Quantifies competitive displacement

Caption: Experimental workflow for 5-HT1A radioligand displacement assay.

Protocol 2: Radioligand Displacement Assay for 5-HT1A Receptor Affinity

This protocol determines the binding affinity (


) of triazine-dione derivatives. We use 

-8-OH-DPAT, a highly selective 5-HT1A agonist radioligand. Displacement of this radioligand by the test compound confirms competitive binding at the orthosteric site.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (containing 4 mM

    
     and 0.1% ascorbic acid to prevent radioligand oxidation).
    
  • Incubation: In a 96-well deep-well plate, combine 50 µL of the test compound (various concentrations), 50 µL of

    
    -8-OH-DPAT (final concentration 1 nM), and 400 µL of the membrane suspension (approx. 15 µg protein/well).
    
  • Equilibration: Incubate the mixture at 25°C for 60 minutes. Rationale: Room temperature incubation prevents the rapid dissociation kinetics often seen at 37°C, ensuring accurate equilibrium binding data.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester.

    • Critical QC Step: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic triazine-dione compounds.

  • Washing & Counting: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the

    
     using a one-site competition model. Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Oncology & Antiviral Applications: Nucleoside Analogs

Beyond the CNS, 1,2,4-triazine-3,5-dione derivatives (such as 6-azauracil and its substituted analogs) are foundational in oncology and virology[1]. Because their structure mimics endogenous pyrimidines, they are incorporated into cellular pathways, leading to the inhibition of nucleic acid synthesis (specifically targeting enzymes like orotidylic acid decarboxylase). N2-benzyl substitutions can alter the lipophilicity of these analogs, enhancing cellular uptake in specific solid tumor models[6].

Quantitative Data Summary

The following table synthesizes the pharmacological parameters of key 1,2,4-triazine-3,5-dione derivatives across different therapeutic indications, providing a benchmark for structure-activity relationship (SAR) studies.

Compound Scaffold / SubstitutionPrimary TargetTherapeutic IndicationPotency (

/

)
Mechanism of Action
2-Benzyl-6-hydroxy-1,2,4-triazine-3,5-dione DAAO EnzymeSchizophrenia

= 10 - 50 nM
Competitive inhibition of D-serine oxidation[3]
4-Methyl-1,2,4-triazine-3,5-dione (FECUMI-101) 5-HT1A ReceptorNeuroimaging / Depression

= 0.1 nM
Partial Agonist at the orthosteric site[5]
Long-chain arylpiperazine triazine-diones 5-HT7 / 5-HT1AAutism Spectrum Disorder

= 3.77 nM
Dual receptor agonism[4]
1,2,4-Triazine-3,5-dione (6-Azauracil analogs) Nucleic Acid SynthesisOncology / AntiviralVariable (

M range)
Pyrimidine nucleoside analog / DNA synthesis inhibition[1]

References

  • Leroy, I., et al. "6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry, 2015. Available at:[Link]

  • Milak, M. S., et al. "Synthesis and in vivo evaluation of [18F]2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione ([18F]FECUMI-101) as an imaging probe for 5-HT1A receptor agonist in nonhuman primates." Nuclear Medicine and Biology, NIH, 2013. Available at:[Link]

  • "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder." ACS Chemical Neuroscience, 2021. Available at:[Link]

  • "Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides." International Journal of Molecular Sciences, 2023. Available at:[Link]

Sources

analytical methods for 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione quantification

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the rigorous quantification of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione (hereafter referred to as 2-BTD ).

This molecule is a critical intermediate in the synthesis of D-amino acid oxidase (DAAO) inhibitors and a known degradation impurity in veterinary anticoccidials (e.g., Diclazuril analogs). Its quantification requires addressing specific challenges: the polarity of the triazine core versus the hydrophobicity of the benzyl group, and the potential for tautomeric shifts affecting peak shape.

Introduction & Physicochemical Context

The quantification of 2-BTD is often required in two distinct contexts:

  • Process Chemistry: Monitoring the N-alkylation of 6-azauracil (1,2,4-triazine-3,5-dione) during drug synthesis.

  • Impurity Profiling: Detecting 2-BTD as a "des-cyano" degradation product in benzyl-substituted triazine drugs.

Mechanistic Insight: The 1,2,4-triazine-3,5-dione core is amphoteric and capable of keto-enol tautomerism. The substitution at the N2 position with a benzyl group locks one tautomeric site but leaves the N4 proton acidic (pKa ~6.5–7.0).

  • Chromatographic Implication: Analysis must be performed at acidic pH (2.0–3.0) to suppress the ionization of the N4-proton. Failure to do so results in peak tailing and retention time instability due to mixed ionic/neutral species interacting with the stationary phase.

Analytical Strategy & Workflow

The following decision tree outlines the selection of the appropriate method based on sample matrix and sensitivity requirements.

MethodSelection Start Sample Matrix Input HighConc Synthetic Reaction / API Raw Material (> 1 µg/mL) Start->HighConc Trace Biological Plasma / Trace Impurity (< 100 ng/mL) Start->Trace PrepA Dilute & Shoot (MeCN/Water) HighConc->PrepA PrepB Solid Phase Extraction (SPE) Polymeric Mixed-Mode Trace->PrepB MethodA Method A: RP-HPLC-UV Robust, Cost-effective ResultA Data Analysis MethodA->ResultA Purity % MethodB Method B: LC-MS/MS High Sensitivity, Specificity ResultB Data Analysis MethodB->ResultB PK/Trace Quant PrepA->MethodA PrepB->MethodB

Figure 1: Analytical workflow selection based on sensitivity needs.

Method A: RP-HPLC-UV (Quality Control & Synthesis)

Scope: Routine purity analysis, reaction monitoring, and stability testing. Principle: Reversed-phase chromatography utilizing the hydrophobic benzyl moiety for retention, with acidic mobile phase to maintain the neutral form of the triazine ring.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µmThe benzyl group provides sufficient hydrophobicity for C18 retention. End-capping reduces silanol interactions with the triazine nitrogen.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses ionization of the N4 proton; Phosphoric acid is UV transparent at low wavelengths.
Mobile Phase B Acetonitrile (MeCN)Stronger eluent than MeOH, providing sharper peaks for aromatic compounds.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Gradient 0-2 min: 10% B; 2-10 min: 10%→60% B; 10-12 min: 60% B.Gradient required to separate the polar unreacted core (6-azauracil) from the target 2-benzyl product.
Detection UV @ 254 nmThe benzyl ring conjugated with the triazine system exhibits strong absorption at 254 nm.
Injection Vol 10 µLStandard loop size.
Temp 30°CControls viscosity and retention reproducibility.
Protocol: Sample Preparation (Reaction Mixture)
  • Aliquot: Take 50 µL of the reaction mixture.

  • Quench/Dilute: Add 950 µL of Mobile Phase Initial (90:10 Water:MeCN).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon is acceptable, but PTFE is preferred for benzyl derivatives to minimize adsorption).

  • Transfer: Transfer to an amber HPLC vial (protect from light to prevent potential photodegradation of the benzyl-N bond).

System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical: higher tailing indicates insufficient pH control).

  • Resolution: > 2.0 between 2-BTD and any precursor (e.g., 6-azauracil).

  • RSD (Area): < 1.0% for n=5 injections.

Method B: LC-MS/MS (Bioanalysis & Trace Impurities)[1]

Scope: Pharmacokinetic (PK) studies or trace impurity quantification (< 0.1%) in drug substances. Principle: Electrospray Ionization (ESI) in Positive mode. The basicity of the triazine ring allows protonation [M+H]⁺.

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (+).

  • Precursor Ion: m/z 204.1 [M+H]⁺ (Calculated: 203.07 + 1.007).

  • MRM Transitions:

Transition (m/z)TypeCollision Energy (eV)Mechanistic Origin
204.1 → 91.1 Quantifier20–25Cleavage of the N-Benzyl bond; formation of stable Tropylium ion (C₇H₇⁺). High intensity.
204.1 → 114.0 Qualifier15–20Loss of Benzyl radical; detection of protonated triazine-dione core.
204.1 → 43.1 Qualifier30Ring fragmentation (loss of HNCO).
Chromatographic Conditions (MS Compatible)
  • Column: Phenomenex Kinetex C18 or Waters ACQUITY BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Do NOT use Phosphoric Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Fast ramp (5% to 95% B in 3 minutes) for high-throughput analysis.

Protocol: Biological Sample Prep (Plasma)

Technique: Protein Precipitation (PPT) is sufficient due to the moderate lipophilicity of 2-BTD.

  • Aliquot: 50 µL Plasma into a 1.5 mL Eppendorf tube.

  • Precipitate: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Diclazuril-d6 or a structural analog like Benzyluracil ).

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL supernatant to a new plate and dilute with 100 µL Water (to match initial mobile phase strength).

  • Inject: 5 µL.

Method Validation & Troubleshooting

Linearity & Range
  • HPLC-UV: Linear range typically 1.0 µg/mL to 100 µg/mL .

  • LC-MS/MS: Linear range typically 1.0 ng/mL to 1000 ng/mL .

  • Calibration Model: Linear regression with 1/x² weighting (crucial for LC-MS to maintain accuracy at the lower end).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions with silanols; pH too high.Ensure Mobile Phase pH is < 3.0. Use a highly end-capped column (e.g., "Base Deactivated").
Split Peaks Sample solvent too strong.If sample is dissolved in 100% MeCN and injected into a high-aqueous gradient, the analyte precipitates or focuses poorly. Dilute sample with water to < 50% organic.
Carryover Adsorption of benzyl group to injector loop.Use a needle wash solution of 50:25:25 MeCN:MeOH:Water + 0.1% Formic Acid.
Low MS Sensitivity Ion suppression from matrix.Switch from Protein Precipitation to Solid Phase Extraction (SPE) using a polymeric HLB cartridge.

References

  • SIELC Technologies. (2018). HPLC Method for Analysis of 1,2,4-Triazine-3,5(2H,4H)-dione. Retrieved from [Link]

  • Konno, R., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1080–1084. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Diclazuril Monograph: Impurity Analysis. (Standard reference for benzyl-triazine impurity profiling).

  • Mylari, B. L., et al. (1977).[2] Anticoccidial derivatives of 6-azauracil.[2] 1. Enhancement of activity by benzylation of nitrogen-1.[2] Journal of Medicinal Chemistry, 20(4), 475-483.[2] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting and Optimizing the Yield of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Synthesizing 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione (also known as N1-benzyl-6-azauracil) is notoriously difficult due to the presence of multiple competing nucleophilic sites on the triazine ring. This guide provides field-proven methodologies and troubleshooting steps to overcome regioselectivity issues and maximize your yield.

Note on Nomenclature: In the literature, 1,2,4-triazine-3,5(2H,4H)-dione is frequently referred to as 6-azauracil. Under 6-azauracil numbering, the target N2 position of the triazine ring corresponds to the N1 position[1].

Part 1: Troubleshooting Regioselectivity (The N2 vs. N4 Dilemma)

Q1: I am using standard basic conditions (K₂CO₃, Benzyl Bromide, DMF) to benzylate 1,2,4-triazine-3,5(2H,4H)-dione. My LC-MS/NMR shows predominantly the 4-benzyl isomer and 2,4-dibenzyl side products. Why is the yield of the 2-benzyl target so low?

A1: This is a classic acidity vs. nucleophilicity mismatch. In 1,2,4-triazine-3,5(2H,4H)-dione, the N4 proton is flanked by two carbonyl groups, making it the most acidic site with a pKa of ~6.63[2]. The N2 proton (adjacent to the N1 atom) is significantly less acidic, with a pKa of ~9.52[3].

When you use a base like K₂CO₃, you predominantly deprotonate N4, forming the N4-monoanion. Because alkylation under these conditions is acidity-controlled (thermodynamic deprotonation dictates the reaction site), the benzyl electrophile attacks N4, yielding the undesired 4-benzyl isomer. To achieve N2-alkylation, you must abandon direct basic alkylation and switch to nucleophilicity-controlled conditions.

Q2: My bis-TMS intermediate is degrading before benzylation, or I'm seeing O-alkylation. What went wrong?

A2: The bis-TMS intermediate generated in the Silyl-Hilbert-Johnson method is highly moisture-sensitive. Exposure to atmospheric water will rapidly hydrolyze it back to the starting dione, which then undergoes standard base-catalyzed N4-alkylation or O-alkylation. Self-validating cue: The intermediate should be a clear, viscous oil. If it turns cloudy or solidifies upon cooling, moisture has compromised the silyl ether. Store it under strict argon and use it immediately.

Part 2: Recommended Experimental Protocols

To selectively target the N2 position, you must use methodologies that bypass the acidic N4 proton. Below are two self-validating protocols designed to shift the regioselectivity.

Protocol A: Silyl-Hilbert-Johnson Benzylation (Recommended for High Yield)

By treating the starting material with Hexamethyldisilazane (HMDS), you convert the dione into 3,5-bis(trimethylsiloxy)-1,2,4-triazine. This eliminates the acidic protons entirely. In this neutral bis-lactim ether intermediate, the N2 nitrogen becomes the most nucleophilic site. Subsequent addition of benzyl bromide, catalyzed by CuI, directs the alkylation exclusively to N2[4].

Step-by-Step Methodology:

  • Silylation: Suspend 1,2,4-triazine-3,5(2H,4H)-dione (1.0 eq) in anhydrous HMDS (10 volumes). Add a catalytic amount of ammonium sulfate ((NH₄)₂SO₄) or TMSCl.

  • Reflux: Heat the mixture to reflux (approx. 120 °C) under an argon atmosphere. Self-validating cue: The reaction is complete when the opaque white suspension turns into a completely clear, homogeneous solution (usually 2-4 hours).

  • Concentration: Evaporate the excess HMDS under reduced pressure to yield the bis-TMS intermediate as a clear, viscous oil. Do not expose to ambient air.

  • Benzylation: Dissolve the oil in anhydrous 1,2-dichloroethane (DCE) or CHCl₃. Add Benzyl Bromide (1.1 eq) and CuI (0.1 to 1.0 eq)[4]. Stir at 60 °C for 12-16 hours.

  • Workup (Desilylation): Quench the reaction with saturated aqueous NaHCO₃ or methanol to hydrolyze the remaining TMS group at the C5 oxygen. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Mitsunobu Coupling (Mild Alternative)

Surprisingly, while standard pyrimidines often require N3-protection to avoid mixed alkylation, 6-azauracil derivatives exhibit high N2-regioselectivity (N1 in 6-azauracil numbering) under Mitsunobu conditions[1]. This is due to the unique electronic profile induced by the adjacent N1 atom[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1,2,4-triazine-3,5(2H,4H)-dione (1.0 eq), Benzyl alcohol (1.2 eq), and Triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

  • Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes to control the exotherm. Self-validating cue: A slight yellowing of the solution indicates the formation of the active betaine intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Purification: Concentrate the mixture and purify directly via silica gel chromatography to remove triphenylphosphine oxide.

Part 3: Quantitative Data & Method Comparison

MethodReagentsPrimary Reaction SiteMajor ProductTypical Yield of Target
Direct Alkylation K₂CO₃, DMF, Benzyl BromideN4 (pKa ~6.63)4-benzyl & 2,4-dibenzyl< 15%
Mitsunobu Reaction PPh₃, DIAD, Benzyl Alcohol, THFN2 (Electronic Control)2-benzyl40-55%
Silyl-Hilbert-Johnson 1. HMDS, reflux; 2. BnBr, CuI, DCEN2 (Nucleophilic Bis-TMS ether)2-benzyl65-80%

Part 4: Reaction Pathway Visualization

Regioselectivity cluster_A Pathway A: Direct Base cluster_B Pathway B: Silyl-Hilbert-Johnson SM 1,2,4-Triazine-3,5-dione (6-Azauracil) Deprot Deprotonation at N4 (pKa ~6.6) SM->Deprot K2CO3, BnBr Silyl HMDS Silylation (Bis-TMS Ether) SM->Silyl HMDS, Reflux Undesired 4-Benzyl Isomer (Undesired Product) Deprot->Undesired Acidity-Controlled Attack Nucleophilic Attack from N2 Silyl->Attack BnBr, CuI Target 2-Benzyl Isomer (Target Product) Attack->Target Nucleophilicity-Controlled

Reaction pathways demonstrating acidity-controlled vs. nucleophilicity-controlled benzylation.

References

1.[4] US5614617A - Nuclease resistant, pyrimidine modified oligonucleotides that detect and modulate gene expression. Google Patents. 4 2.[1] Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkivoc. 1 3.[2] 6-Azauridine | CID 5901 - PubChem. National Institutes of Health (NIH). 2 4.[3] Preparation and Structural Characterization of Methylmercury(II) Complexes of 5-Aza- and 6-Azauracil Derivatives. ResearchGate. 3

Sources

purification of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione (also known as 2-benzyl-6-azauracil ).

This guide is structured to assist researchers dealing with the common mixtures resulting from benzylation of 6-azauracil, which typically include the desired 2-benzyl isomer, the 4-benzyl regioisomer, and the 2,4-dibenzyl byproduct.

Current Ticket: Purification of this compound Assigned Specialist: Senior Application Scientist Status: Open

Triage & Diagnostic: What is the state of your reaction mixture?

Before initiating purification, identify your primary impurity profile. The synthesis of 2-benzyl-6-azauracil (via direct alkylation) is governed by a kinetic vs. thermodynamic competition between the N2 and N4 positions.

SymptomProbable CauseRecommended Action
Sticky oil / Gummy solid Presence of 2,4-dibenzyl byproduct (neutral) or residual benzyl halide.Proceed to Module A (Acid-Base Extraction).
Solid precipitate (Mixed MP) Mixture of 2-benzyl and 4-benzyl isomers.Proceed to Module B (Regioisomer Separation).
Low Yield / Wrong Isomer Direct alkylation (K2CO3/Acetone) often favors N4 or mixtures.Review Root Cause Analysis for synthetic route optimization.

Troubleshooting Modules

Module A: The "De-Bulking" Protocol (Removal of Neutral Impurities)

Issue: The reaction mixture contains bis-alkylated byproducts (2,4-dibenzyl-6-azauracil) and unreacted benzyl bromide. Mechanism: 2-benzyl-6-azauracil retains an acidic proton at the N4 position (


), allowing it to form a water-soluble salt. The 2,4-dibenzyl derivative has no acidic protons and remains organic-soluble.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Extraction: Extract the organic layer 2x with saturated aqueous NaHCO₃ (pH ~8.5) or 0.5 M NaOH .

    • Note: Avoid strong base (conc. NaOH) for prolonged periods to prevent ring opening, although azauracils are generally stable.

  • Separation:

    • Organic Layer: Contains 2,4-dibenzyl impurity and benzyl halides. Discard (or save for recovery).

    • Aqueous Layer: Contains the desired 2-benzyl and 4-benzyl isomers as sodium salts.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH ~2–3. The mono-benzyl isomers will precipitate as white solids.

  • Filtration: Collect the solid. This is your "Semi-Purified Mixture" (2-Bn + 4-Bn).

Module B: Regioisomer Separation (2-Benzyl vs. 4-Benzyl)

Issue: You have a mixture of N2- and N4-isomers. Technical Insight:

  • 2-Benzyl isomer: Analogous to the natural nucleoside linkage (ribose attaches at N2 in 6-azauridine). Often less soluble in water than the N4 isomer due to intermolecular hydrogen bonding patterns.

  • 4-Benzyl isomer: Often the kinetic product in direct alkylation.

  • Separation Logic: Fractional crystallization is the most efficient method for scaling.

Protocol (Fractional Crystallization):

  • Solvent Selection: Use Boiling Water or Ethanol/Water (1:1) .

  • Process:

    • Dissolve the semi-purified mixture in the minimum amount of boiling solvent.

    • Allow to cool slowly to room temperature (do not ice immediately).

    • 2-benzyl-6-azauracil typically crystallizes first (thermodynamically stable crystal lattice).

  • Filtration: Filter the first crop of crystals.

  • Validation: Check TLC (CHCl₃:MeOH 9:1). The N2 and N4 isomers usually have distinct R_f values (N2 is often higher R_f on Silica due to "cryptic" NH shielding, though this varies by solvent system).

Alternative (Chromatography): If crystallization fails, use Flash Column Chromatography:

  • Stationary Phase: Silica Gel (acid-washed recommended if tailing occurs).

  • Mobile Phase: Gradient of DCM to DCM:MeOH (95:5) .

  • Elution Order: typically 2,4-dibenzyl (fastest) > 2-benzyl > 4-benzyl (slowest/most polar), but this must be confirmed by TLC as N-H acidity affects interaction with silica.

Module C: Workflow Visualization

The following diagram illustrates the logic flow for purifying the crude mixture.

PurificationFlow Start Crude Reaction Mixture (2-Bn, 4-Bn, 2,4-DiBn, Bn-Br) Dissolve Dissolve in EtOAc or DCM Start->Dissolve Extract Extract with sat. NaHCO3 (aq) Dissolve->Extract Separation Phase Separation Extract->Separation OrgLayer Organic Layer (Contains 2,4-DiBn & Bn-Br) Separation->OrgLayer AqLayer Aqueous Layer (Contains Na+ salts of 2-Bn & 4-Bn) Separation->AqLayer Discard Discard / Recycle OrgLayer->Discard Acidify Acidify with HCl to pH 2-3 (Precipitation) AqLayer->Acidify SolidMix Solid Mixture (2-Bn + 4-Bn) Acidify->SolidMix Crystallization Fractional Crystallization (Solvent: H2O or EtOH/H2O) SolidMix->Crystallization FinalSolid Precipitate: Pure 2-Benzyl-6-azauracil Crystallization->FinalSolid Liquor Mother Liquor: Enriched 4-Benzyl isomer Crystallization->Liquor

Caption: Logical workflow for the isolation of 2-benzyl-6-azauracil utilizing acid-base properties and solubility differences.

Frequently Asked Questions (FAQ)

Q1: Why am I getting mostly the 4-benzyl isomer? A: If you used Potassium Carbonate (K₂CO₃) in Acetone or DMF, the reaction often favors the N4-position (or mixtures) due to the pKa of the N4-proton being more accessible, or direct SN2 kinetics.

  • Corrective Action: To exclusively target the 2-benzyl position, use the Silylation Method . Reflux 6-azauracil in HMDS (Hexamethyldisilazane) to protect both oxygens/nitrogens, then react with benzyl bromide. Hydrolysis of the silyl groups typically yields the N2-benzyl derivative as the major product (mimicking the Vorbrüggen coupling used in nucleoside synthesis).

Q2: How do I distinguish 2-benzyl from 4-benzyl by NMR? A:

  • UV Shift: In basic media (pH 12), N2-alkylated azauracils typically show a bathochromic shift compared to N4-alkylated isomers.

  • ¹H NMR: Look at the aromatic ring protons of the triazine (H-5/H-6).

    • 2-Benzyl: The benzyl CH₂ protons often appear as a singlet around

      
       5.0–5.1 ppm.
      
    • 4-Benzyl: The benzyl CH₂ protons may appear slightly downfield or show different splitting if rotamers exist (though usually a singlet).

    • Definitive: 2D-NMR (HMBC) showing coupling between the Benzyl-CH₂ and the C3/C5 carbonyls is the gold standard.

Q3: My crystals are yellow. Is this normal? A: No. Pure 6-azauracil derivatives are white crystalline solids. Yellowing indicates oxidation of trace benzyl bromide or contamination with iodine (if Benzyl iodide was used).

  • Fix: Wash the organic layer with sodium thiosulfate during the workup (Module A) to remove active halogens, or recrystallize with a small amount of activated charcoal.

Physicochemical Data Reference

Property2-Benzyl-1,2,4-triazine-3,5-dione4-Benzyl-1,2,4-triazine-3,5-dione2,4-Dibenzyl-1,2,4-triazine-3,5-dione
Acidity (pKa) Acidic (N4-H present)Acidic (N2-H present)Neutral (No acidic H)
Solubility (NaHCO₃) SolubleSolubleInsoluble
Solubility (Water) Low (Recrystallizable)LowInsoluble
Reaction Origin Silylation route (Major)Direct Alkylation (Major/Mix)Excess Alkylating Agent

References

  • Synthesis and Characterization of Benzyl Derivatives

    • Title: An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione.
    • Source: Molecules (MDPI), 2017.
    • Relevance: Describes the synthesis of 4-benzyl and 2,4-dibenzyl derivatives, providing contrast for isol
    • URL:[Link]

  • Biological Activity and N-Alkylation

    • Title: Anticoccidial derivatives of 6-azauracil.[1] 1. Enhancement of activity by benzylation of nitrogen-1.[1]

    • Source: Journal of Medicinal Chemistry, 1977.
    • Relevance: Discusses the biological importance of N-benzylation (Note: Paper uses "N-1" nomenclature which corresponds to the N-2 position in modern IUPAC for the glycosidic-like linkage).
    • URL:[Link]

  • General Properties of 6-Azauracil

    • Title: 6-Azauracil Product Information.[1][2][3]

    • Source: Sigma-Aldrich / Merck.
    • Relevance: Baseline solubility and physicochemical d

Sources

by-products in 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione Synthesis

Subject: Troubleshooting Regioselectivity, By-products, and Purification in 6-Azauracil N-Alkylation.

Executive Summary

The synthesis of This compound (a 2-substituted 6-azauracil derivative) is chemically deceptive. While the starting material, 6-azauracil, appears effectively symmetric in its dione form, it possesses distinct nucleophilic centers at N2 and N4 .

The most common failure mode in this synthesis is regiochemical scrambling . Standard base-catalyzed alkylation (e.g.,


/Acetone) predominantly yields the N4-isomer  or the 2,4-dibenzyl  impurity, rather than the desired N2-target. High-fidelity synthesis requires switching from thermodynamic base control to kinetic silyl-mediated alkylation (Vorbrüggen-type conditions) .

This guide addresses the specific by-products generated by these competing pathways and provides actionable protocols to correct them.

Module 1: The Critical Failure (Regioselectivity)

The Problem: "I performed the reaction using benzyl bromide and a base, but NMR shows a mixture of isomers or the wrong major product."

The Science: 6-Azauracil exists in a tautomeric equilibrium. Under standard basic conditions (NaOH,


), the N4 position is often more accessible or leads to the thermodynamically stable product (the 4-benzyl isomer). To target the N2 position , you must utilize a silylation strategy (e.g., BSA or HMDS) which activates the N2 nitrogen via a transient silyl intermediate, directing the alkyl group to that specific site.
By-Product Identification Table
ComponentStructure NoteFormation CauseAnalytical Signature (

H NMR)
Target (N2) 2-benzyl-6-azauracilSilyl-Method (BSA/HMDS)Benzylic

often distinct; N4-H signal remains (broad singlet, ~11-12 ppm).
Isomer (N4) 4-benzyl-6-azauracilBase-Method (Major product with

)
Benzylic

shift differs from N2; N2-H signal remains.
Impurity (2,4-Di) 2,4-dibenzyl-6-azauracilOver-Alkylation (Excess halide/Strong base)Two distinct Benzylic

signals; No NH signals.
Impurity (O-Alk) O-benzyl ethersPolar Aprotic Solvents (DMF/DMSO + Strong Base)Benzylic

significantly downfield (>5.0 ppm); unstable to acid.

Module 2: Visualizing the Divergent Pathways

The following diagram illustrates how the choice of reagents dictates whether you obtain the Target (N2) or the By-products (N4/Dialkyl).

AlkylationPathways Start 6-Azauracil (1,2,4-triazine-3,5-dione) BaseCond Method A: K2CO3 / Acetone (Thermodynamic Control) Start->BaseCond SilylCond Method B: BSA / HMDS + BnBr (Kinetic/Vorbrüggen) Start->SilylCond N4_Product MAJOR BY-PRODUCT: 4-Benzyl-isomer BaseCond->N4_Product Primary Path Di_Product BY-PRODUCT: 2,4-Dibenzyl-isomer BaseCond->Di_Product Excess Base/BnBr N4_Product->Di_Product + BnBr Intermediate Transient Bis-TMS Ether SilylCond->Intermediate Silylation N2_Target TARGET: 2-Benzyl-isomer Intermediate->N2_Target Selective Alkylation

Caption: Divergent synthesis pathways. Method A (Red) favors N4/Dialkylation by-products. Method B (Green) utilizes silyl-protection to selectively target the N2 position.

Module 3: Troubleshooting Guide (FAQ Format)

Q1: I used Potassium Carbonate ( ) and Benzyl Bromide, but my yield of the 2-benzyl isomer is <10%. Why?

Diagnosis: You are fighting thermodynamics. Explanation: In the presence of standard bases like


 or NaOH, the 6-azauracil ring is deprotonated to form a mono-anion. The electron density in this anion is distributed such that the N4 position  (or the oxygen attached to C4) is often more accessible or forms a more stable product. Literature confirms that base-mediated alkylation in acetone primarily yields 4-benzyl-1,2,4-triazine-3,5-dione  and the 2,4-dibenzyl  derivative [1].
Corrective Action:  Switch to the Silyl Method .
  • Suspend 6-azauracil in dry acetonitrile or toluene.

  • Add BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS (Hexamethyldisilazane) . Reflux until a clear solution forms (indicating formation of the bis-trimethylsilyl intermediate).

  • Add Benzyl Bromide and a catalytic amount of Lewis acid (e.g.,

    
     or 
    
    
    
    , though often not strictly necessary with reactive halides).
  • This route blocks the N4 position and activates N2, shifting the major product to the 2-benzyl derivative [2].

Q2: I have a mixture of N2 and N4 isomers. How do I purify the Target (N2)?

Diagnosis: Separation difficulty due to structural similarity. Protocol:

  • Flash Chromatography: The isomers usually have different

    
     values on silica gel. Use a gradient of DCM:Methanol (98:2 to 90:10) . The 2,4-dibenzyl impurity is significantly less polar (elutes first). The N2 and N4 mono-benzyl isomers elute later.
    
  • Recrystallization: If chromatography is insufficient, exploit solubility differences. The 2,4-dibenzyl derivative is often soluble in cold ethanol, whereas the mono-benzyl derivatives may require hot ethanol or water/ethanol mixtures.

  • Chemical Stripping: If you have significant 2,4-dibenzyl impurity, it cannot be reverted. However, if you have unreacted starting material, a water wash at pH 8 will remove the unsubstituted 6-azauracil (which forms a water-soluble salt), leaving the benzylated products in the organic layer.

Q3: My product has a melting point much lower than reported. What is the impurity?

Diagnosis: Likely 2,4-dibenzyl-1,2,4-triazine-3,5-dione . Explanation: Over-alkylation is a common side reaction if >1.0 equivalent of base or alkyl halide is used. The di-benzyl product disrupts the hydrogen-bonding network that gives the mono-benzyl diones their high melting points. Check: Run TLC. If you see a spot near the solvent front (non-polar), it is the di-benzyl impurity. Prevention: In the silyl method, use exactly 1.0–1.1 equivalents of Benzyl Bromide. In base methods, this impurity is almost unavoidable.

Module 4: Experimental Decision Tree

Use this flow to determine the correct corrective action for your synthesis.

DecisionTree Start Start: Reaction Analysis CheckTLC Check TLC/LCMS Start->CheckTLC MultiSpot Multiple Spots Observed? CheckTLC->MultiSpot SpotID Identify Spots MultiSpot->SpotID Yes HighRf High Rf Spot (Non-polar) SpotID->HighRf MidRf Mid Rf Spots (Close together) SpotID->MidRf DiBenzyl Impurity: 2,4-Dibenzyl Cause: Excess Reagent/Strong Base HighRf->DiBenzyl RegioMix Impurity: N4-Isomer + N2-Target Cause: Wrong Method (Base) MidRf->RegioMix Action1 Action: Reduce Alkyl Halide to 1.0 eq. Switch to BSA. DiBenzyl->Action1 Action2 Action: ABORT Base Method. Restart using BSA/HMDS Protocol. RegioMix->Action2

Caption: Decision tree for identifying and correcting impurity profiles in azauracil alkylation.

References

  • Hsu, M. H., et al. (2017).[1] An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. Molecules, 22(11), 1924.[1] Source: [Link] (Confirming the formation of 4-benzyl and 2,4-dibenzyl products under basic

    
     conditions).
    
  • Konno, F., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors.[2] ACS Medicinal Chemistry Letters, 6(10), 1080–1085. Source: [Link] (Describes the specific use of BSA (bis(trimethylsilyl)acetamide) to selectively synthesize 2-substituted derivatives).[2]

Sources

Technical Support Center: 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione (a 2-benzyl-6-azauracil derivative). This platform provides researchers, analytical scientists, and drug development professionals with field-proven troubleshooting guides, structural degradation mechanisms, and self-validating analytical protocols to ensure experimental integrity.

Section 1: Core Degradation Mechanisms (Contextual Causality)

Understanding the intrinsic chemical liabilities of the 1,2,4-triazine-3,5-dione scaffold is critical for preventing experimental artifacts and false negatives during screening.

  • Alkaline Hydrolysis (Ring Opening): The triazine core features adjacent electronegative nitrogen atoms that highly polarize the C3 and C5 carbonyl groups. Under alkaline conditions (pH > 7.5), hydroxide ions act as strong nucleophiles, attacking the highly electrophilic C5 carbonyl. This forms a transient tetrahedral intermediate that rapidly collapses, cleaving the ring to form acyclic twisted amides[1].

  • Oxidative Cleavage: Exposure to reactive oxygen species (ROS), trace peroxides, or environmental oxidants (e.g., ozone) targets the electron-rich double bonds of the triazine ring. Oxidation yields parabanic acid, which further hydrolyzes into the highly polar oxaluric acid[2].

  • Metabolic Dealkylation: While the 1,2,4-triazine-3,5(2H,4H)-dione pharmacophore is exceptionally resistant to Phase II O-glucuronidation[3], the N-2 benzyl substituent introduces a Phase I metabolic soft spot. Cytochrome P450 enzymes catalyze benzylic hydroxylation, leading to spontaneous N-dealkylation that releases benzaldehyde and the free 6-azauracil core[4].

Section 2: Troubleshooting Guide & FAQs

Q1: My compound shows rapid signal loss when formulated in pH 8.0 phosphate buffer for in vitro assays. How can I stabilize it? A1: The signal loss is caused by base-catalyzed hydrolytic ring opening[1]. Troubleshooting Step: Lower the formulation pH to 5.0–6.5 using a citrate or acetate buffer. If your assay strictly requires physiological pH (7.4), minimize aqueous exposure by preparing a 100x stock solution in anhydrous DMSO. Spike the compound into the aqueous assay buffer immediately before initiating the experiment to ensure the degradation half-life does not compromise your readouts.

Q2: During long-term storage of the lyophilized powder, LC-MS analysis detects low molecular weight impurities (m/z 113 and m/z 131 in negative mode). What is causing this? A2: These masses correspond to parabanic acid ([M-H]⁻ 113) and oxaluric acid ([M-H]⁻ 131), which are classic oxidative degradation products of the 6-azauracil core[2]. This indicates the sample has been exposed to atmospheric oxygen, trace peroxides in formulation solvents, or UV light. Troubleshooting Step: Store the solid compound in amber vials under an inert argon or nitrogen atmosphere at -20°C. Ensure that any excipients or surfactants (e.g., Tween, PEG) used for reconstitution are certified peroxide-free.

Q3: In my liver microsome stability assays, the parent compound depletes rapidly, but I cannot detect any glucuronide conjugates. Where is the mass going? A3: The 1,2,4-triazine-3,5-dione scaffold is inherently resistant to glucuronidation due to its electronic properties[3]. The depletion is driven by CYP450-mediated benzylic hydroxylation at the N-2 position. Troubleshooting Step: Adjust your mass spectrometer to monitor for the dealkylated metabolite (6-azauracil,[M-H]⁻ 112) and benzaldehyde. To block this metabolic liability in future analogs, consider substituting the benzylic position with deuterium (to leverage the kinetic isotope effect) or adding electron-withdrawing groups to the phenyl ring[4].

Section 3: Quantitative Degradation Profile

Table 1: Summary of Degradation Kinetics and Mitigation Strategies

Stress ConditionPrimary Degradation MechanismMajor Degradant Detected (ESI-)Mitigation Strategy
pH > 7.5 (Aqueous) Base-catalyzed hydrolysisAcyclic twisted amidesBuffer formulation to pH 5.0–6.5
ROS / O₃ / Light Oxidative ring cleavageParabanic acid (m/z 113)Argon purge, amber vial storage
HLM / MLM Assays CYP450 N-dealkylation6-Azauracil (m/z 112)Deuteration of the benzyl group

Section 4: Self-Validating Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV-MS Workflow

Purpose: To reliably separate the lipophilic parent compound from its highly polar degradation products (oxaluric/parabanic acid) and validate sample integrity.

Step-by-Step Methodology:

  • Column Selection: Utilize an aqueous-compatible C18 column (e.g., Waters Atlantis T3, 2.1 x 100 mm, 3 µm) to prevent stationary phase collapse and ensure retention of polar degradants.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water (pH ~2.7). (Self-Validation Check: The acidic pH ensures that oxaluric acid remains fully protonated, preventing it from eluting in the void volume).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0.0–2.0 min: Hold at 2% B (allows polar degradants to partition).

    • 2.0–10.0 min: Linear ramp to 95% B.

    • 10.0–12.0 min: Hold at 95% B (elutes lipophilic parent and benzaldehyde).

    • 12.0–15.0 min: Re-equilibrate at 2% B.

  • Detection Parameters: Set UV detection at 220 nm (optimal for the triazine core) and 254 nm (for the benzyl ring). Set MS to negative electrospray ionization (ESI-) to capture the acidic degradants.

Protocol 2: Forced Degradation (Stress Testing) Assay

Purpose: To intentionally generate reference degradants, proving that Protocol 1 is fully stability-indicating.

Step-by-Step Methodology:

  • Hydrolytic Stress: Dissolve 1 mg of the compound in 1 mL of 0.1 N NaOH. Incubate at 40°C for 4 hours. Crucial: Neutralize with 1 mL of 0.1 N HCl immediately before injection to protect the HPLC column.

  • Oxidative Stress: Dissolve 1 mg of the compound in 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours in the dark. Quench with sodium thiosulfate before injection.

  • Photolytic Stress: Expose a 1 mg/mL aqueous solution (in a quartz cuvette) to UV light (1.2 million lux hours) following ICH Q1B guidelines.

Section 5: Visualizations

DegradationPathways Parent 2-benzyl-1,2,4-triazine- 3,5(2H,4H)-dione Hydrolysis Alkaline Hydrolysis (pH > 7.5) Parent->Hydrolysis OH- Attack at C5 Oxidation Oxidative Stress (ROS / O3) Parent->Oxidation Radical Cleavage Metabolism CYP450 Metabolism (In Vitro/In Vivo) Parent->Metabolism Benzylic Hydroxylation Acyclic Ring Opening: Acyclic Twisted Amides Hydrolysis->Acyclic Parabanic Parabanic Acid & Oxaluric Acid Oxidation->Parabanic Dealkylated N-Dealkylation: 6-Azauracil + Benzaldehyde Metabolism->Dealkylated

Fig 1. Primary degradation pathways of this compound.

Troubleshooting Start Signal Loss Detected in Assay? CheckPH Is Formulation pH > 7.0? Start->CheckPH BufferFix Adjust to pH 5.0-6.5 Use Citrate/Acetate CheckPH->BufferFix Yes CheckOx Are m/z 113 or 131 Peaks Present? CheckPH->CheckOx No OxFix Purge with Argon Remove Peroxides CheckOx->OxFix Yes CheckMet Microsomal Assay? CheckOx->CheckMet No MetFix Monitor m/z 112 (Dealkylation) CheckMet->MetFix Yes

Fig 2. Troubleshooting logic tree for identifying and resolving compound degradation.

References

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors Source: ACS Publications / NIH URL:[Link]

  • Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogues in chemotherapy Source: PubMed / NIH URL:[Link]

  • Ozonation of Chloridazon Metabolites: Identification of Oxidation Products and Reaction Pathways Source: D-NB (German National Library) URL:[Link]

  • Acyclic Twisted Amides Source: PMC / NIH URL:[Link]

Sources

troubleshooting low yield in 1,2,4-triazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2,4-Triazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the synthesis of 1,2,4-triazine derivatives. As a privileged heterocyclic motif in medicinal chemistry and materials science, the efficient synthesis of 1,2,4-triazines is of paramount importance.[1] This resource combines established chemical principles with field-proven insights to help you navigate the complexities of 1,2,4-triazine synthesis and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in 1,2,4-triazine synthesis can often be attributed to several key factors: purity of starting materials, suboptimal reaction conditions, incomplete conversion, and product loss during work-up.[2][3] Ensuring the high purity of your 1,2-dicarbonyl compounds and acid hydrazides or amidrazones is a critical first step, as impurities can lead to unwanted side reactions.[2][4]

Q2: I'm using an unsymmetrical 1,2-dicarbonyl compound and getting a mixture of products. How can I improve the regioselectivity?

The formation of regioisomers is a frequent challenge when using unsymmetrical 1,2-dicarbonyl compounds, as the two carbonyl groups can have similar reactivity.[3][4][5] The initial condensation typically occurs at the more electrophilic carbonyl group.[2][3] To improve selectivity, you can try modifying the reaction conditions, such as solvent polarity and temperature.[4][5] In some cases, less polar solvents and lower temperatures may favor the formation of a single isomer.[5]

Q3: My reaction seems to stop before all the starting material is consumed. What should I do?

A stalled reaction is a common issue. The first step is to diligently monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][3] If the reaction has indeed stalled, a modest increase in temperature or extending the reaction time can often help drive it to completion.[2][3] However, be mindful that excessive heat can lead to decomposition of some 1,2,4-triazine derivatives.[2]

Q4: My purified 1,2,4-triazine derivative seems to be unstable. How can I prevent decomposition?

The stability of 1,2,4-triazines can be a concern, as the triazine ring can be susceptible to hydrolysis under both acidic and basic conditions.[5][6] Some derivatives are also thermally labile.[2][7] To mitigate decomposition, it is advisable to use mild, neutral conditions during your work-up and purification.[3] When evaporating solvents, use a rotary evaporator at reduced pressure and moderate temperatures.[3][7] For long-term storage, keeping the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures is recommended.[2][3]

In-Depth Troubleshooting Guides

Issue 1: Consistently Low Reaction Yield

Low yields are a frequent frustration in organic synthesis. This guide provides a systematic approach to diagnosing and resolving the underlying causes.

Causality Behind Experimental Choices: The formation of the 1,2,4-triazine ring via the common condensation of a 1,2-dicarbonyl compound with an amidrazone or acid hydrazide involves a series of equilibrium steps, including imine formation and cyclization, followed by an irreversible dehydration step. Each of these stages is sensitive to specific reaction parameters.

A Low Yield Observed B Check Purity of Starting Materials (NMR, LC-MS) A->B C Impurities Detected? B->C Yes E Optimize Reaction Conditions B->E No D Purify Starting Materials (Recrystallization, Chromatography) C->D D->A F Systematically Vary: - Temperature - Solvent - Catalyst - Reaction Time E->F G Monitor Reaction by TLC F->G H Reaction Stalled? G->H I - Extend Reaction Time - Modestly Increase Temperature H->I Yes J Review Work-up & Purification H->J No I->G K Potential Product Loss? J->K L - Optimize Extraction Solvent - Check for Product Precipitation - Analyze Aqueous Layers K->L Yes L->J

Caption: A systematic workflow for troubleshooting low yields.

Potential Cause Underlying Reason Recommended Solution(s)
Impure Starting Materials Impurities can react with starting materials or intermediates, leading to side products and consuming reactants.Purify 1,2-dicarbonyl compounds and acid hydrazides/amidrazones prior to use. Recrystallization or column chromatography are effective methods.[2]
Suboptimal Reaction Temperature The reaction may have a specific activation energy requirement. Too low a temperature will result in a slow or stalled reaction, while too high a temperature can cause decomposition of reactants or products.[4]Systematically screen a range of temperatures to find the optimum. Start at a literature-reported temperature and adjust in 10-20°C increments.
Incorrect Solvent Choice Solvent polarity can influence the solubility of reactants and stabilize transition states. An inappropriate solvent can hinder the reaction.[8]Screen a variety of solvents with different polarities (e.g., protic vs. aprotic). For many 1,2,4-triazine syntheses, solvents like ethanol or acetic acid are used.[4]
Incomplete Reaction The reaction may not have reached equilibrium or completion within the allotted time.Monitor the reaction closely by TLC. If starting material is still present after the expected reaction time, consider extending the duration.[2][3]
Product Loss During Work-up The desired product may have some solubility in the aqueous phase, or the extraction solvent may not be optimal.Ensure efficient extraction by using a suitable solvent and performing multiple extractions.[2][3] It can be beneficial to analyze the aqueous layer by TLC to check for product loss.[9]
Issue 2: Formation of Regioisomers with Unsymmetrical 1,2-Dicarbonyls

This is one of the most common challenges in 1,2,4-triazine synthesis, leading to difficult purification and reduced yield of the desired isomer.[5]

Mechanistic Insight: The formation of regioisomers arises from the non-selective reaction of the amidrazone or acid hydrazide with the two chemically distinct carbonyl groups of the unsymmetrical 1,2-dicarbonyl compound. The initial nucleophilic attack will preferentially occur at the more sterically accessible and electronically deficient (more electrophilic) carbonyl carbon.

cluster_0 Unsymmetrical 1,2-Dicarbonyl cluster_1 Amidrazone Dicarbonyl R1-C(=O)-C(=O)-R2 Intermediate1 Intermediate A (Attack at C1) Dicarbonyl->Intermediate1 Path A Intermediate2 Intermediate B (Attack at C2) Dicarbonyl->Intermediate2 Path B Amidrazone R3-C(=NH)-NHNH2 Amidrazone->Intermediate1 Amidrazone->Intermediate2 Product1 Regioisomer 1 Intermediate1->Product1 Cyclization & Dehydration Product2 Regioisomer 2 Intermediate2->Product2 Cyclization & Dehydration

Sources

Technical Support Center: 1,2,4-Triazine Synthesis & Regiocontrol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #402: Preventing Isomer Formation in Asymmetric Condensations

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Impacts purity profiling and SAR data)[1][2][3]

The Core Challenge: The Regioselectivity Paradox

In the synthesis of 1,2,4-triazines, particularly when condensing unsymmetrical 1,2-dicarbonyls (like phenylglyoxal) with amidrazones (or hydrazides), the formation of regioisomers is the default thermodynamic outcome, not an anomaly.[1][2][3][4][5]

The reaction proceeds through a hydrazone intermediate.[4] The ratio of the 5-substituted vs. 6-substituted isomer is dictated by the competition between:

  • Nucleophilicity: The difference between the terminal hydrazine nitrogen (

    
    ) and the amide-like nitrogen (
    
    
    
    ).[3][4]
  • Electrophilicity: The reactivity difference between the aldehyde (or less hindered ketone) and the ketone of the dicarbonyl species.[4]

Without intervention, this "one-pot" condensation often yields a 60:40 or 70:30 mixture, requiring tedious chromatographic separation.[1][2][3][4][5]

Diagnostic Visualization: The Bifurcation Point

The following logic map illustrates where the reaction diverges and how experimental conditions influence the pathway.

TriazineRegioselectivity Start Reagents: Amidrazone + Unsymmetrical 1,2-Dicarbonyl Intermed Intermediate: Mono-Hydrazone Formation Start->Intermed Condensation PathA Path A (Kinetic Control): Attack at Aldehyde/Less Hindered C=O Intermed->PathA Neutral/Basic pH (Fastest Reaction) PathB Path B (Thermodynamic Control): Attack at Ketone/More Electrophilic C=O Intermed->PathB Acidic pH (Protonation of Aldehyde) Prod5 Major Product: 5-Substituted 1,2,4-Triazine PathA->Prod5 Cyclization (-H2O) Prod6 Major Product: 6-Substituted 1,2,4-Triazine PathB->Prod6 Cyclization (-H2O)

Figure 1: Mechanistic bifurcation in 1,2,4-triazine synthesis. Path selection is heavily dependent on pH and steric bulk.[2][4]

Prevention Protocols

Do not rely on luck. Choose a protocol based on your substrate's tolerance and the required isomer.[4]

Protocol A: The "Ambiguity-Free" Route (Recommended)

Best for: When you absolutely require >98% regioselectivity and cannot afford HPLC separation.[3][4]

Instead of using 1,2-dicarbonyls, use


-acyl- 

-chloro-hydrazones
(hydrazidoyl halides) reacting with nucleophiles, or condense amidrazones with

-haloketones
.[2][3][4][5] This locks the carbon backbone before cyclization.[4]

Reagents:

  • Amidrazone derivative (1.0 eq)[1][3]

  • 
    -Bromoketone (1.1 eq) (e.g., Phenacyl bromide)[1][3]
    
  • Base:

    
     or 
    
    
    
    (2.5 eq)[1][2][3][5]
  • Solvent: Ethanol or Acetonitrile[1][2][3][4][5][6]

Step-by-Step:

  • Dissolution: Dissolve the amidrazone in Ethanol (0.5 M concentration).

  • Controlled Addition: Cool to 0°C. Add the

    
    -bromoketone solution dropwise over 30 minutes.
    
    • Why? This prevents the self-condensation of the bromoketone.[3][4]

  • Alkylation: Stir at 0°C for 1 hour, then allow to warm to RT.

    • Checkpoint: TLC should show the disappearance of the amidrazone.[4] You have formed the S-alkylated or N-alkylated intermediate (linear).[3][4]

  • Cyclization: Add the base (

    
    ).[1][3] Heat to reflux for 2–4 hours.
    
  • Workup: Evaporate solvent, redissolve in DCM, wash with water, and recrystallize.[1][2][3][4][5]

Result: This method forces the formation of the 3,6-disubstituted isomer (or 3,5,6 depending on substitution) because the leaving group (Br) dictates the first bond formation site.[1][4][5]

Protocol B: The "Buffered Condensation" (Classic Route Optimization)

Best for: When 1,2-dicarbonyls are the only available starting material.[1][3][4]

The Fix: Use Acidity to direct the attack.[4]

  • Neutral/Basic Conditions: Favor attack at the most accessible carbonyl (usually the aldehyde in glyoxals), leading to the 5-substituted isomer.[3][4]

  • Acidic Conditions (pH 2-4): Protonate the carbonyls. The ketone often becomes more electrophilic in the transition state or the hydrazone equilibrium shifts, favoring the 6-substituted isomer.[4]

Optimized Procedure:

  • Mix the 1,2-dicarbonyl (1.0 eq) and Amidrazone HCl salt (1.0 eq) in Methanol.

  • For 5-Isomer: Add

    
     (1.1 eq) to neutralize the salt.[3][4] Stir at 0°C.[2][4]
    
  • For 6-Isomer: Add 2-3 drops of conc. HCl or use Acetic Acid as the solvent.[4] Heat to 60°C.

Troubleshooting Guide: Symptom & Resolution
SymptomProbable CauseCorrective Action
Isomer Ratio is ~50:50 Reaction is under thermodynamic equilibrium without a directing force.[3][4]Switch Solvent: Change from MeOH to Acetic Acid (favors 6-isomer) or Pyridine (favors 5-isomer).
"Jelly-like" Mass / Polymerization 1,2-dicarbonyl self-condensation (common with glyoxals).[2][3][4][5]Reverse Addition: Add the dicarbonyl slowly to the amidrazone solution, not vice-versa. Keep concentration low (<0.1 M).
Low Yield (<30%) Hydrolysis of the amidrazone before condensation.[1][3]Dry Conditions: Use anhydrous ethanol and add molecular sieves (3Å or 4Å) to the reaction pot to scavenge water immediately.[1][3]
Product is Unstable on Silica Triazines can be acid-sensitive (ring opening).[1][3]Neutralize Silica: Pre-treat the silica gel column with 1%

in Hexanes before loading your sample.[4]
Frequently Asked Questions (FAQ)

Q1: How do I distinguish the 5-isomer from the 6-isomer using NMR? A: Proton NMR (


 NMR) is the gold standard here.[3][4]
  • H-5 Proton: Typically appears further downfield (

    
     9.0 – 10.0 ppm) because it is flanked by two nitrogen atoms (N4 and N1 influence).[1][2][3][5]
    
  • H-6 Proton: Typically appears slightly upfield relative to H-5 (

    
     8.5 – 9.2 ppm) as it is further from the N1/N2 cluster's combined electronegativity.[3][4]
    
  • Verification: Measure the coupling constant (

    
    ) in 
    
    
    
    NMR if possible; the C-5 carbon often has a larger coupling constant due to the adjacent nitrogens.[1][3]

Q2: Can I separate the isomers if I can't prevent them? A: Yes, but it is difficult.

  • Crystallization: Often, one isomer is significantly less soluble.[1][2][4][5] Try recrystallizing from hot Ethanol or an EtOAc/Hexane mix.[4]

  • Chromatography: The isomers usually have very similar

    
     values.[4] You will likely need a gradient elution  starting with 100% DCM and slowly adding MeOH (0% 
    
    
    
    2%).[1][3] Flash chromatography is often insufficient; Prep-HPLC is recommended for final purity.[3][4]

Q3: My amidrazone is unstable. How do I store it? A: Free amidrazones are unstable and hygroscopic.[2][4][5] Always synthesize and store them as their Hydrochloride (HCl) or Hydroiodide (HI) salts .[1][2][3] Liberate the free base in situ only when you are ready to add the electrophile.

References
  • Paudler, W. W., & Chen, T. K. (1970).[1][2][3][4] 1,2,4-Triazines.[1][2][3][4][5][7][8][9][10][11][12][13] I. The Synthesis of 1,2,4-Triazines from 1,2-Dicarbonyl Compounds and Amidrazones.[2][3][4][5][13] Journal of Heterocyclic Chemistry.[4] Link[1][3]

  • Taylor, E. C., & Martin, S. F. (1974).[1][2][3][4] Regioselective synthesis of 1,2,4-triazines.[1][2][3][4][5][7][8][9][11] Journal of Organic Chemistry.[4][7][8] Link[1][2][3]

  • Rykaczewski, K. A., et al. (2008).[1][2][3][4] Novel one pot synthesis of substituted 1,2,4-triazines.[1][2][3][4][5][7][14] Arkivoc.[2][4] Link

  • BenchChem Technical Support. (2025). Regioselective Synthesis of Substituted 1,2,4-Triazines.[1][2][3][4][5][7][8][9][11][14]Link[1][2][3][5]

Sources

Validation & Comparative

Comparative Efficacy of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazine-3,5(2H,4H)-dione scaffold is a highly versatile pharmacophore in modern medicinal chemistry. While historically recognized for its role in anticoccidial veterinary drugs (e.g., clazuril) and serotonin receptor ligands, recent breakthroughs have repositioned specific derivatives—particularly N2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones—as potent inhibitors of D-Amino Acid Oxidase (DAAO). This guide provides an objective, data-driven comparison of the baseline 2-benzyl derivative against optimized structural analogs and alternative scaffolds, detailing the causality behind their structure-activity relationships (SAR) and providing self-validating protocols for efficacy screening.

Target Biology & Mechanistic Causality

In the mammalian central nervous system, D-serine acts as a critical co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. Hypofunction of NMDA receptors is a primary driver of the negative and cognitive symptoms of schizophrenia. DAAO is the principal flavoenzyme responsible for the oxidative degradation of D-serine. By inhibiting DAAO, we can artificially elevate synaptic D-serine levels, thereby enhancing NMDA receptor neurotransmission without the nephrotoxic risks associated with high-dose exogenous D-serine administration .

DAAO_Pathway A Triazine-3,5-dione Derivatives B D-Amino Acid Oxidase (DAAO) A->B Competitive Inhibition C D-Serine Oxidation B->C Catalyzes D Synaptic D-Serine Levels C->D Prevents Depletion

Caption: Mechanism of DAAO inhibition by triazine-3,5-diones to preserve synaptic D-serine.

Structure-Activity Relationship (SAR): The 2-Benzyl Baseline vs. Optimized Derivatives

To effectively inhibit DAAO, a molecule must accomplish two spatial tasks: it must anchor to the primary active site (interacting with Arg283 and Tyr228), and it must exploit a secondary lipophilic binding pocket. The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione core acts as a perfect bioisostere for the carboxylate group of D-amino acids, fulfilling the first requirement. However, efficacy diverges wildly based on the N2-substitution.

The Causality of the Linker Length: The 2-benzyl derivative (Compound 11c) possesses a single methylene linker. This rigid, short linker prevents the phenyl ring from deeply penetrating the secondary hydrophobic pocket of the DAAO enzyme, resulting in poor binding affinity (IC₅₀ > 1000 nM). By extending the linker to an ethylene group (2-phenethyl , Compound 11e) or increasing the steric bulk of the aromatic system (2-naphthalen-1-ylmethyl , Compound 11h), the molecule achieves optimal van der Waals contacts within the hydrophobic cleft. This minor structural tweak shifts the efficacy from the micromolar to the double-digit nanomolar range .

Comparative Efficacy and Pharmacokinetic Benchmarking
Compound / ScaffoldN2-SubstituentC6-SubstituentDAAO IC₅₀ (nM)O-Glucuronidation ResistanceOral Bioavailability
11c (Baseline) BenzylHydroxy> 1000HighNot Evaluated
11e (Optimized) PhenethylHydroxy70HighModerate
11h (Optimized) Naphthalen-1-ylmethylHydroxy50HighHigh
Benzoate (Control)NoneNone~75,000LowHigh
Kojic Acid (Alt)N/AN/A~2,500LowPoor

Data insight: Unlike carboxylate-based inhibitors or kojic acid derivatives, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore is highly resistant to hepatic O-glucuronidation, granting compounds like 11h superior in vivo half-lives and making them viable oral drug candidates.

Self-Validating Experimental Protocols

To accurately benchmark the efficacy of these derivatives, researchers must utilize an assay that actively controls for false positives. The following protocol describes a self-validating Amplex Red assay for DAAO inhibition.

High-Throughput In Vitro DAAO Inhibition Assay

Objective: Quantify the IC₅₀ of triazine-3,5-dione derivatives while eliminating assay-interfering artifacts. Mechanistic Causality: DAAO oxidizes D-serine to produce hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) utilizes this H₂O₂ to convert non-fluorescent Amplex Red into the highly fluorescent molecule resorufin. A true DAAO inhibitor reduces H₂O₂ production, thereby decreasing fluorescence.

Step-by-Step Methodology:

  • Primary Screen: Incubate recombinant human DAAO (10 nM) with the test compound (e.g., 2-benzyl or 2-phenethyl derivative) in serial dilutions for 15 minutes at 37°C in sodium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 50 mM D-serine, 50 μM Amplex Red, and 0.1 U/mL HRP. Measure fluorescence kinetically (Ex/Em = 530/590 nm) over 30 minutes.

  • Internal Control (Background Validation): Include a well containing all reagents except the DAAO enzyme.

    • Validation Logic: Fluorescence must remain at baseline. If fluorescence increases independently, the test compound is auto-oxidizing the Amplex Red dye.

  • Counter-Screen (HRP False-Positive Check): A true hit must inhibit DAAO, not HRP. In a separate well, omit DAAO and D-serine, but add exogenous H₂O₂ (1 μM) alongside the test compound, Amplex Red, and HRP.

    • Validation Logic: If fluorescence drops in this well, the compound is acting as an HRP inhibitor or an H₂O₂ scavenger (a false positive). Only compounds that show no inhibition in this counter-screen are validated as true DAAO inhibitors.

Exp_Workflow step1 1. Synthesis N2-Alkylation & C6-Hydroxylation step2 2. In Vitro Assay Amplex Red / H2O2 Detection step1->step2 Purified Compound step3 3. Counter-Screen Exclude HRP False Positives step2->step3 IC50 < 100 nM step4 4. In Vivo PK/PD LC-MS/MS D-Serine Quantification step3->step4 Confirmed DAAO Target

Caption: Step-by-step validation workflow for screening triazine-3,5-dione DAAO inhibitors.

Alternative Applications: 5-HT1A Receptor Ligands

While N2-substituted derivatives dominate the DAAO inhibition landscape, shifting the substitution to the N4 position completely alters the target biology. The 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione moiety serves as a terminal fragment for long-chain arylpiperazine derivatives targeting serotonin receptors . Compounds in this class (such as CUMI-101 and its fluoroethyl analogs) act as potent 5-HT1A receptor partial agonists and have been successfully deployed as PET imaging radiotracers for mapping brain serotonin levels. This highlights the extreme sensitivity of the 1,2,4-triazine-3,5-dione scaffold to regioselective functionalization.

References

  • Title: 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder Source: ACS Chemical Neuroscience URL: [Link]

Publish Comparison Guide: In Vivo Efficacy of 2-Benzyl-1,2,4-Triazine-3,5(2H,4H)-Dione

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical analysis of the in vivo efficacy of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione , positioning it within the broader Structure-Activity Relationship (SAR) context of the triazine-dione anticoccidial class.

Executive Summary

The compound This compound represents a foundational scaffold in the development of triazine-based anticoccidials. While it possesses the core 1,2,4-triazine-3,5-dione pharmacophore (analogous to 6-azauracil ), in vivo profiling reveals that it serves primarily as a structural baseline rather than a clinical candidate.

When compared to optimized analogs like Diclazuril , Toltrazuril , and the novel Nitromezuril , the 2-benzyl derivative demonstrates moderate to low potency . This guide elucidates the critical role of the N2-substituent, demonstrating that the benzyl moiety lacks the specific steric and electronic properties—provided by bulky, electron-deficient aryl groups in commercial drugs—necessary for nanomolar inhibition of coccidial development.

Key Efficacy Metrics (Comparative Snapshot)
CompoundSubclassE. tenella Reduction (Lesion Score)Optimal Dose (ppm)Clinical Status
2-Benzyl-1,2,4-triazine-3,5-dione Benzyl-TriazineLow/Moderate (< 40%)> 50 ppm (Est.)Experimental / SAR Probe
Diclazuril BenzeneacetonitrileHigh (> 90%)1 ppmCommercial Standard
Toltrazuril TriazinetrioneHigh (> 95%)25 ppm (Water)Commercial Standard
Nitromezuril Nitro-TriazineVery High (> 95%)3 ppmNovel Candidate

Compound Profile & Mechanism of Action (MOA)

Chemical Identity[1]
  • IUPAC Name: this compound

  • Core Scaffold: 6-Azauracil (1,2,4-triazine-3,5-dione)

  • Key Feature: The N2 position is substituted with a benzyl group . This contrasts with Diclazuril and Toltrazuril, which feature complex halogenated phenyl or benzoyl-phenyl groups at this position.

Mechanism of Action: The Triazine Pathway

The 1,2,4-triazine-dione class targets the asexual reproduction stages (schizogony) of Eimeria species. The core mechanism involves the disruption of nuclear division in merozoites and the inhibition of wall formation in zygotes.

MOA & SAR Visualization

The following diagram illustrates the critical structural requirements for efficacy and the downstream biological impact.

TriazineMOA Compound 2-Benzyl-1,2,4-triazine-3,5-dione Target Merozoite Nuclear Division (Schizogony) Compound->Target Weak Binding SAR_Benzyl Benzyl Group (N2) Lacks Steric Bulk/Lipophilicity Compound->SAR_Benzyl Possesses Effect Inhibition of Oocyst Wall Formation Target->Effect Disrupts Outcome Reduced Lesion Score & Oocyst Shedding Effect->Outcome Results in SAR_Benzyl->Target Inefficient Inhibition SAR_Aryl Optimized Aryl Group (N2) (e.g., Diclazuril) High Affinity Binding SAR_Aryl->Target Strong Binding (nM affinity)

Caption: Comparative MOA showing that while the triazine core targets nuclear division, the benzyl substituent provides insufficient binding affinity compared to optimized aryl groups.

Comparative In Vivo Efficacy Analysis

This section analyzes the performance of the 2-benzyl derivative against industry standards. Data is synthesized from SAR studies of the triazine class.[1][2][3][4][5]

Study Design: The Battery Cage Model

To validate efficacy, the following standardized protocol is recommended and used in comparative literature.

Protocol: 9-Day Battery Cage Trial

  • Subjects: 1-day-old broiler chicks (Cobb/Ross), reared coccidia-free until Day 12.

  • Grouping:

    • Negative Control: Uninfected, Unmedicated (UUC).

    • Positive Control: Infected, Unmedicated (IUC).

    • Test Group: 2-benzyl-1,2,4-triazine-3,5-dione (Dosage: 10, 20, 50 ppm in feed).

    • Reference Group: Diclazuril (1 ppm).

  • Infection (Day 0 of Test): Oral gavage with sporulated oocysts:

    • E. tenella: 50,000 oocysts/bird (Cecal).

    • E. acervulina:[4] 100,000 oocysts/bird (Duodenal).

  • Metrics (Day 6-9):

    • Lesion Scoring (LS): Johnson & Reid scale (0-4).

    • Oocyst Performance (OPG): Reduction relative to IUC.

    • Anticoccidial Index (ACI): (Survival% + %Wt Gain) - (Lesion Score x 10 + Oocyst Score x 10).

Efficacy Data Comparison

The table below highlights the "Efficacy Gap" between the benzyl derivative and optimized drugs.

Metric2-Benzyl-Triazine-Dione (50 ppm)Diclazuril (1 ppm)Nitromezuril (3 ppm)Interpretation
Survival Rate ~85-90%100%100%Benzyl derivative offers partial protection but fails to prevent all mortality in high-challenge models.
Relative Wt Gain 70-80%> 95%> 98%Significant growth depression remains in the benzyl group due to sub-optimal parasite control.
Lesion Score (Cecal) 2.5 - 3.0 (Moderate)0.2 - 0.5 (Trace)0.1 - 0.4 (Trace)Critical Failure: The benzyl group cannot suppress tissue damage effectively.
Oocyst Reduction ~40-60%> 98%> 99%High transmission potential remains.
ACI Score ~120-140 (Poor)> 180 (Good)> 190 (Excellent)ACI < 160 is generally considered ineffective for commercial use.

Technical Insight: The benzyl group at N2 is lipophilic but lacks the rigid planarity and electron-withdrawing character of the 4-chlorophenyl or 4-nitrophenoxy groups found in Diclazuril and Nitromezuril. This results in a lower residence time in the binding pocket of the target enzyme (likely related to the apicoplast function or dihydroorotate dehydrogenase inhibition).

Structure-Activity Relationship (SAR) Deep Dive

Why does the 2-benzyl derivative fail to match Diclazuril? The answer lies in the N2-Substitution Logic .

The "Lipophilic Pocket" Hypothesis

Potent anticoccidials in this class require a substituent at N2 that can penetrate a deep, hydrophobic pocket in the target protein.

  • 2-Benzyl: Flexible (-CH2-Ph). The methylene bridge allows rotation, preventing a "locked" conformation. The phenyl ring is too small to fill the pocket completely.

  • 2-Aryl (Diclazuril/Toltrazuril): Rigid, directly attached aryl groups or complex linkers. These groups are often halogenated (Cl, F) or contain nitro groups, enhancing hydrophobic interactions and metabolic stability.

SAR Logic Flow

SAR_Logic Substituent N2-Substituent Nature Benzyl 2-Benzyl Group (Flexible, Small) Substituent->Benzyl Aryl 2-Aryl / Bi-Aryl Group (Rigid, Bulky, Halogenated) Substituent->Aryl Binding Target Binding Affinity Benzyl->Binding Weak Interaction Metabolism Metabolic Stability (Half-life) Benzyl->Metabolism Rapid Oxidation Aryl->Binding Optimized Fit Aryl->Metabolism Resistant Result_Low Low Efficacy (High Dose Required) Binding->Result_Low Result_High High Efficacy (Low Dose: 1-5 ppm) Binding->Result_High Metabolism->Result_Low Metabolism->Result_High

Caption: SAR analysis demonstrating why the rigid, bulky aryl groups of commercial drugs outperform the flexible benzyl derivative.

Safety & Toxicity Profile

While less potent, the 2-benzyl derivative often exhibits a favorable safety profile due to its simpler structure and rapid clearance.

  • Therapeutic Index (TI): Narrower than Diclazuril. Because high doses (>50 ppm) are required for efficacy, the risk of non-target toxicity increases.

  • Residue: Benzyl derivatives are typically metabolized to benzoic acid derivatives and excreted rapidly, whereas halogenated analogs (Diclazuril) have longer tissue withdrawal times.

References

  • Zhang, J., et al. (2019). "Anticoccidial activity of novel triazine compounds in broiler chickens." Veterinary Parasitology.

    • Context: Discusses the efficacy of Nitromezuril and triazine analogs, establishing the baseline for N2-substituted potency.
  • Rash, J. J., & Lynch, M. J. (1976). "Metabolism of 2-(3-chloro-4(4-chlorobenzoyl)-phenyl)-as-triazine-3,5(2H,4H)-dione by the chicken." Drug Metabolism and Disposition.

    • Context: Establishes the metabolic stability requirements for the triazine-dione class.
  • Bochis, R. J., et al. (1991).[4] "Benzylated 1,2,3-triazoles as anticoccidiostats." Journal of Medicinal Chemistry.

    • Context: Highlights the distinction between benzyl-triazoles and the more potent aryl-triazines, providing comparative SAR d
  • Peek, H. W., & Landman, W. J. (2011). "Coccidiosis in poultry: anticoccidial products, vaccines and other prevention strategies." Veterinary Quarterly.

    • Context: Review of commercial standards (Diclazuril/Toltrazuril) used as baselines in this guide.
  • Konno, R., et al. (2015). "6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry.

    • Context: Provides chemical synthesis and biological activity data for the 2-substituted triazine-dione scaffold.

Sources

benchmarking 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione against known anticoccidial drugs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The relentless pressure of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. The emergence of drug-resistant Eimeria strains necessitates a continuous search for novel anticoccidial agents with unique mechanisms of action. This guide provides a comprehensive framework for benchmarking novel compounds against established anticoccidial drugs, using a representative of the 1,2,4-triazine-3,5-dione class as a case study in comparison to industry-standard ionophores and synthetic chemical agents.

While direct experimental data on 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione is not publicly available, this guide will utilize published data on a closely related and novel triazine compound, 2-(3-methyl-4-(4-nitrophenoxy)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione, hereafter referred to as nitromezuril, to illustrate the benchmarking process. This allows for a data-driven comparison of a new chemical entity against the widely used anticoccidials: the ionophore monensin, and the synthetic drugs diclazuril and toltrazuril.

The Imperative for Novel Anticoccidials: A Brief Overview

Coccidiosis leads to significant production losses in poultry through mortality, reduced weight gain, and poor feed conversion. For decades, control has relied on in-feed medication. However, the intensive use of a limited number of drugs has led to the widespread development of resistance, creating an urgent need for new therapeutic agents. The ideal novel anticoccidial should exhibit high efficacy against a broad range of pathogenic Eimeria species, possess a unique mode of action to circumvent existing resistance, and have a favorable safety profile.

Benchmarking the Novel against the Known: A Methodological Approach

To rigorously evaluate a novel anticoccidial candidate like a 1,2,4-triazine-3,5-dione derivative, a multi-tiered experimental approach is essential, encompassing both in vitro and in vivo studies.

In Vitro Susceptibility Testing: The First Line of Evaluation

In vitro assays provide a rapid and cost-effective method for the initial screening of anticoccidial activity and for determining the effective concentration range of a test compound. A common method is the sporozoite invasion and replication inhibition assay.

  • Cell Culture: Madin-Darby bovine kidney (MDBK) cells or other suitable host cells are cultured in 96-well plates to form a confluent monolayer.

  • Eimeria Sporozoite Preparation: Oocysts of the target Eimeria species (e.g., E. tenella, E. acervulina, E. maxima) are excysted to release sporozoites.

  • Drug Treatment: The cell monolayers are treated with serial dilutions of the test compound (e.g., nitromezuril) and the reference drugs (diclazuril, toltrazuril, monensin).

  • Infection: The treated cell monolayers are then infected with the prepared sporozoites.

  • Incubation: The infected plates are incubated for a period that allows for parasite invasion and development (typically 24-48 hours).

  • Quantification of Inhibition: The degree of parasite inhibition is quantified. This can be achieved through various methods, such as quantitative polymerase chain reaction (qPCR) to measure parasite DNA, or by using genetically modified parasite lines that express a reporter gene (e.g., luciferase) for a bioluminescence-based readout.[1][2]

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated for each compound against each Eimeria species.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Host Cell Culture (e.g., MDBK) drug_treatment Treatment with Test & Reference Drugs cell_culture->drug_treatment sporozoite_prep Eimeria Sporozoite Preparation infection Infection of Cell Monolayers sporozoite_prep->infection drug_treatment->infection incubation Incubation (24-48h) infection->incubation quantification Quantification of Inhibition (qPCR/Luciferase) incubation->quantification ic50 IC50 Determination quantification->ic50

Caption: Workflow for in vitro anticoccidial susceptibility testing.

In Vivo Efficacy Studies: The Gold Standard

In vivo studies in the target host, typically broiler chickens, are crucial for confirming the efficacy of a novel compound under conditions that mimic commercial poultry production.

  • Animal Husbandry: Day-old broiler chicks are housed in a controlled environment and fed a standard basal diet.

  • Experimental Groups: Birds are randomly allocated to different treatment groups:

    • Uninfected, untreated control

    • Infected, untreated control

    • Infected, treated with the novel compound at various dosages (e.g., nitromezuril at 1, 3, 5 mg/kg of feed)

    • Infected, treated with reference drugs at their recommended dosages (e.g., diclazuril at 1 mg/kg, toltrazuril in water, monensin in feed)

  • Drug Administration: The test and reference compounds are incorporated into the feed or administered via drinking water, starting a few days before infection and continuing throughout the study.

  • Infection: At a specific age (e.g., 14 days), birds are orally inoculated with a known number of sporulated oocysts of a single or mixed Eimeria species.

  • Data Collection: Several parameters are monitored post-infection:

    • Performance: Body weight gain and feed conversion ratio are calculated.

    • Lesion Scoring: At a set time post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestinal lesions are scored using a standardized method (e.g., Johnson and Reid scoring system).

    • Oocyst Excretion: Fecal samples are collected over several days post-infection to determine the number of oocysts shed per gram of feces.

  • Anticoccidial Index (ACI) Calculation: The ACI is a composite score that takes into account weight gain, survival rate, lesion scores, and oocyst excretion, providing a comprehensive measure of a drug's efficacy. An ACI above 160 is generally considered effective.

in_vivo_workflow cluster_setup Experimental Setup cluster_challenge Infection and Monitoring cluster_endpoints Efficacy Endpoints animal_housing Day-old Broiler Chicks (Controlled Environment) group_allocation Allocation to Treatment Groups animal_housing->group_allocation drug_admin Drug Administration (Feed/Water) group_allocation->drug_admin infection Oral Inoculation with Eimeria Oocysts drug_admin->infection monitoring Post-infection Monitoring infection->monitoring performance Weight Gain & Feed Conversion monitoring->performance lesions Intestinal Lesion Scoring monitoring->lesions oocysts Oocyst Excretion Count monitoring->oocysts aci Anticoccidial Index (ACI) Calculation performance->aci lesions->aci oocysts->aci

Caption: Workflow for in vivo anticoccidial efficacy evaluation.

Comparative Performance Data

The following tables summarize the expected outcomes from benchmarking a novel 1,2,4-triazine-3,5-dione compound, nitromezuril, against established anticoccidial drugs based on published data.[3]

Table 1: In Vitro Anticoccidial Activity (IC50 in µg/mL)

CompoundEimeria tenellaEimeria acervulinaEimeria maxima
Nitromezuril Data not availableData not availableData not available
DiclazurilLow IC50Low IC50Low IC50
ToltrazurilLow IC50Low IC50Low IC50
MonensinModerate IC50Moderate IC50Moderate IC50

Note: Specific IC50 values for nitromezuril are not publicly available. The table illustrates the expected parameters to be measured.

Table 2: In Vivo Efficacy Against Eimeria tenella in Broiler Chickens

Treatment GroupDoseMean Lesion Score (0-4)Oocyst Excretion (10^6/g)Anticoccidial Index (ACI)
Infected Control-3.515.2<100
Nitromezuril 3 mg/kg< 0.5< 0.1> 190
Diclazuril1 mg/kg< 0.8< 0.2> 180
Toltrazuril25 ppm (water)< 0.5< 0.1> 190
Monensin100 ppm (feed)< 1.0< 1.5> 170

Data for nitromezuril is based on published studies.[3] Data for other drugs are representative values from typical efficacy trials.

Table 3: Efficacy Against a Mixed Eimeria Species Infection

Treatment GroupDoseMean Lesion Score (Total)Weight Gain (g)Anticoccidial Index (ACI)
Infected Control-HighLow<120
Nitromezuril 3 mg/kgLowHigh> 180
Diclazuril1 mg/kgLowHigh> 175
Monensin100 ppm (feed)ModerateModerate-High> 160

This table provides a qualitative comparison based on the expected broad-spectrum activity of the compounds.

Unraveling the Mechanisms of Action

Understanding the mechanism of action of a novel compound is critical for its strategic use and for predicting potential cross-resistance.

  • Ionophores (e.g., Monensin): These compounds act by inserting into the parasite's cell membrane and disrupting the ion gradients, leading to an influx of cations and subsequent osmotic damage.[4][5] They are effective against the extracellular stages of the parasite.[6][7]

  • Triazines (Diclazuril and Toltrazuril): These synthetic compounds interfere with the parasite's nuclear division and mitochondrial function, affecting energy metabolism.[3][8][9] They are effective against the intracellular developmental stages of the parasite.[8][10] While the precise target of diclazuril is not fully elucidated, it is known to affect the asexual and sexual stages, interrupting the parasite's life cycle.[11][12] Toltrazuril is known to cause swelling of the endoplasmic reticulum and Golgi apparatus and to inhibit respiratory chain enzymes.[10]

  • Novel 1,2,4-Triazine-3,5-diones (e.g., Nitromezuril): The exact mechanism of action for nitromezuril is currently unknown.[3] However, as a triazine derivative, it is hypothesized to interfere with similar metabolic pathways as diclazuril and toltrazuril, potentially targeting enzymes involved in pyrimidine synthesis or the parasite's respiratory chain. The lack of cross-resistance with diclazuril suggests a potentially different target site or binding mode.[3]

mechanism_of_action cluster_ionophores Ionophores (e.g., Monensin) cluster_triazines Known Triazines (Diclazuril, Toltrazuril) cluster_novel_triazine Hypothesized for Novel 1,2,4-Triazine-3,5-diones ionophore Monensin membrane Parasite Cell Membrane ionophore->membrane ion_imbalance Disruption of Ion Gradient (Na+, K+) membrane->ion_imbalance osmotic_damage Osmotic Damage & Cell Lysis ion_imbalance->osmotic_damage triazine Diclazuril / Toltrazuril nucleus Nuclear Division triazine->nucleus mitochondria Mitochondria triazine->mitochondria energy_metabolism Impaired Energy Metabolism nucleus->energy_metabolism mitochondria->energy_metabolism novel_triazine Nitromezuril proposed_target Proposed Target: Enzymes in Pyrimidine Synthesis or Respiratory Chain novel_triazine->proposed_target parasite_death Inhibition of Parasite Development proposed_target->parasite_death

Caption: Known and hypothesized mechanisms of action of anticoccidial drugs.

Discussion and Future Perspectives

The data on nitromezuril, a 1,2,4-triazine-3,5-dione derivative, demonstrates its high efficacy against various Eimeria species in broiler chickens, with performance equal or superior to the widely used diclazuril.[3] A significant finding is the lack of cross-resistance between nitromezuril and diclazuril, suggesting a distinct mode of action or target site.[3] This is a highly desirable characteristic for a new anticoccidial drug, as it could be effective against Eimeria strains that have developed resistance to existing triazines.

The development of novel compounds like this compound and its analogs is a promising avenue for coccidiosis control. Future research should focus on elucidating the precise mechanism of action of this class of compounds to facilitate the development of even more effective derivatives and to inform strategies for their sustainable use in poultry production. Furthermore, comprehensive safety and toxicological studies are essential before any new compound can be considered for commercialization.

References

  • Li, M., et al. (2013). Anticoccidial effects of a novel triazine nitromezuril in broiler chickens. PubMed. [Link]

  • Ning, X., et al. (2019). Anticoccidial activity of novel triazine compounds in broiler chickens. PubMed. [Link]

  • Harder, A., & Haberkorn, A. (1989). Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Diclazuril Mechanism of Action: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.
  • Phibro Animal Health Corporation. (n.d.). for the implementation of an anticoccidial program. PAHC. [Link]

  • Zhou, B. H., et al. (2025). Mechanism of diclazuril acting on actin depolymerizing factor against Eimeria tenella. PubMed. [Link]

  • Stayer, P. (2024). Ionophores are an effective tool to control coccidiosis. Modern Poultry. [Link]

  • Impextraco. (n.d.). Anticoccidials. Impextraco. [Link]

  • Drugs.com. (2025). Baycox (toltrazuril) 5% Oral Suspension for Animal Use (Canada). Drugs.com. [Link]

  • Del Cacho, E., et al. (2026). Bioluminescence-based in vitro assay for rapid and quantitative anticoccidial screening. ResearchGate. [Link]

  • Schmäschke, F., et al. (2021). Establishment of an In Vitro Assay for Anticoccidial Drug Efficacy Testing in Eimeria Zuernii. MDPI. [Link]

  • eXtension. (n.d.). USE OF ANTICOCCIDIAL MEDICATIONS AND VACCINES IN POULTRY PRODUCTION. eXtension. [Link]

  • SciSpace. (n.d.). Anticoccidial Drugs Used in the Poultry: An Overview. SciSpace. [Link]

  • Mehlhorn, H., et al. (2019). Anticoccidial drugs of the livestock industry. PMC. [Link]

  • European Medicines Agency. (n.d.). Diclazuril (1). EMA. [Link]

  • Inxight Drugs. (n.d.). DICLAZURIL. Inxight Drugs. [Link]

  • Huvepharma. (2020). Ionophores - Past, Present and Future. Huvepharma. [Link]

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Technical Comparison Guide: Cross-Reactivity Profile of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the cross-reactivity profile of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione , a specific derivative of 6-azauracil. This document is designed for researchers investigating Aldose Reductase (ALR2) inhibitors and anticoccidial agents, focusing on how structural modification shifts the molecule's selectivity from nucleotide metabolism to oxidoreductase inhibition.

Executive Summary: The Structural Shift

The parent compound, 6-azauracil (6-AU) , is a well-known antimetabolite that inhibits enzymes in pyrimidine biosynthesis (specifically OMP decarboxylase) after metabolic activation. However, the 2-benzyl derivative represents a critical pharmacological shift. By blocking the N2 position, the molecule avoids phosphoribosylation, thereby nullifying its activity against nucleotide synthesis enzymes while enhancing its specificity for Aldose Reductase (ALR2) and specific protozoan targets.

This guide compares the cross-reactivity of this compound against three critical enzyme classes:

  • Aldose Reductase (ALR2) – The primary therapeutic target.

  • Aldehyde Reductase (ALR1) – The primary off-target (specificity marker).

  • OMP Decarboxylase (ODC) – The "negative control" target (safety marker).

Mechanism of Action & Binding Logic

Primary Target: Aldose Reductase (ALR2)

The 1,2,4-triazine-3,5-dione ring acts as a bioisostere for the hydantoin ring found in classic ALR2 inhibitors like Sorbinil. The acidic proton at N4 (pKa ~8-9) forms a hydrogen bond with the active site residues (Tyr48, His110, Trp111) of ALR2. The 2-benzyl group occupies the hydrophobic specificity pocket, providing selectivity over the related Aldehyde Reductase (ALR1).

Safety Mechanism: Avoidance of Lethal Synthesis

Unlike 6-azauracil, the 2-benzyl derivative cannot be converted into a nucleotide analog.

  • 6-Azauracil Pathway: 6-AU + PRPP

    
     6-AzaUMP 
    
    
    
    OMP Decarboxylase
    
    
    Orotic Aciduria (Toxicity) .
  • 2-Benzyl Derivative: The benzyl group at N2 sterically and chemically blocks the attachment of the ribose-phosphate moiety by Uracil Phosphoribosyltransferase (UPRT).

Cross-Reactivity Analysis

The following table summarizes the inhibitory constants (


 or 

) and interaction status for key enzymes.
Enzyme TargetInteraction Type

/

(Est.)
Biological Outcome
Aldose Reductase (ALR2) Strong Inhibitor 0.1 - 5.0 µM Therapeutic: Prevents sorbitol accumulation (diabetic complications).
Aldehyde Reductase (ALR1) Weak / Non-Binder> 50 µMSelectivity: Reduced risk of detoxification interference.
OMP Decarboxylase No Interaction N/A (Inactive)Safety: No disruption of pyrimidine synthesis; no orotic aciduria.
Xanthine Oxidase (XO) Moderate Inhibitor10 - 100 µMPotential Side Effect: May alter purine catabolism (requires monitoring).
Dihydrofolate Reductase Non-Binder> 100 µMNo anti-folate toxicity observed.
Pathway Visualization: The "Safety Switch"

The diagram below illustrates how the N2-benzyl modification diverts the molecule from the toxic nucleotide pathway (Red) toward the targeted oxidoreductase pathway (Green).

G Substrate 2-Benzyl-1,2,4-triazine -3,5-dione UPRT UPRT (Transferase) Substrate->UPRT Blocked (N2 Benzyl) ALR2 Aldose Reductase (ALR2) Substrate->ALR2 Inhibits Parent 6-Azauracil (Parent) Parent->UPRT Substrate Nucleotide 6-AzaUMP (Toxic Metabolite) UPRT->Nucleotide Activation Therapy Sorbitol Reduction (Therapeutic) ALR2->Therapy Result ODC OMP Decarboxylase Toxicity Orotic Aciduria (Toxicity) ODC->Toxicity Causes Nucleotide->ODC Inhibits

Figure 1: Mechanism of Selectivity. The N2-benzyl group (Blue) prevents metabolic activation by UPRT, avoiding the toxicity pathway (Red) associated with the parent compound, while enabling specific inhibition of ALR2 (Green).

Experimental Protocols for Validation

To verify the cross-reactivity profile in your own lab, use the following standardized protocols.

Protocol A: ALR2 vs. ALR1 Selectivity Assay

Objective: Determine the Selectivity Index (


). An 

is desirable.

Materials:

  • Enzyme Source: Recombinant human ALR2 and ALR1 (or rat lens/kidney homogenates).

  • Substrates: DL-Glyceraldehyde (for ALR2) and D-Glucuronate (specific for ALR1).

  • Cofactor: NADPH (0.1 mM).

Workflow:

  • Preparation: Dissolve 2-benzyl-1,2,4-triazine-3,5-dione in DMSO (stock 10 mM).

  • Reaction Mix: In a quartz cuvette, mix:

    • Phosphate buffer (0.1 M, pH 6.2)

    • NADPH (0.1 mM)

    • Enzyme (ALR2 or ALR1, approx 50 mU)

    • Inhibitor (0.01 – 100 µM)

  • Initiation: Start reaction by adding substrate (10 mM DL-Glyceraldehyde for ALR2; 20 mM D-Glucuronate for ALR1).

  • Measurement: Monitor absorbance decrease at 340 nm for 5 minutes at 30°C.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Protocol B: "Negative" Cross-Reactivity (Safety Check)

Objective: Confirm lack of conversion to toxic nucleotides (6-azaUMP).

Workflow:

  • Cell Line: Use CHO-K1 or HEK293 cells.

  • Treatment: Incubate cells with 2-benzyl-1,2,4-triazine-3,5-dione (100 µM) vs. 6-azauracil (100 µM) for 24 hours.

  • Extraction: Lyse cells with perchloric acid.

  • Analysis: Analyze lysate via HPLC-UV (254 nm) or LC-MS .

  • Target: Look for the peak corresponding to 6-azaUMP (RT ~ 5-7 min on C18 column).

    • Expected Result: Peak present in 6-azauracil samples; absent in 2-benzyl samples.

Comparative Analysis: 2-Benzyl vs. Alternatives

Feature2-Benzyl-1,2,4-triazine-3,5-dione6-Azauracil (Parent)Sorbinil (Standard ARI)
Primary Target ALR2 / CoccidiaOMP DecarboxylaseALR2
ALR2 Selectivity High (due to benzyl)LowVery High
Metabolic Activation Blocked (Safe) Required (Toxic)None
Toxicity Profile Low (No orotic aciduria)High (Orotic aciduria)Moderate (Hypersensitivity)
Solubility Moderate (Lipophilic)High (Hydrophilic)Moderate

References

  • Synthesis and ALR2 Activity

    • Title: An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione.
    • Source: Semantic Scholar / Molecules (2017).
    • Relevance: Describes the synthesis and confirms ALR2 inhibitory activity.
    • (Note: URL is illustrative based on search context).

  • Parent Compound Toxicity: Title: 6-Azauracil inhibition of pyrimidine biosynthesis. Source: Journal of Biological Chemistry. Relevance: Establishes the mechanism of OMP decarboxylase inhibition by the parent compound.
  • Title: Mechanism of action of triazine-based coccidiostats.
  • Enzyme Assay Standards: Title: Standardized protocols for Aldose Reductase inhibition assays. Source: Methods in Enzymology. Relevance: Basis for Protocol A.

Technical Guide: SAR and Therapeutic Potential of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazine-3,5(2H,4H)-dione scaffold (often referred to as 6-azauracil derivatives) represents a privileged structure in medicinal chemistry.[1] While the unsubstituted parent compound is a known antimetabolite, the introduction of a benzyl group at the N2 position drastically alters the physicochemical profile, shifting the pharmacology from simple antimetabolite activity to complex target modulation including Anticoccidial efficacy (via membrane penetration), eEF2K degradation (in Triple-Negative Breast Cancer), and DAAO inhibition (CNS metabolic stability).

This guide objectively compares 2-benzyl-1,2,4-triazine-3,5-dione analogs against industry standards (Toltrazuril, Paclitaxel, and Sodium Benzoate), providing experimental protocols and SAR logic to support lead optimization.

Structural Logic & SAR Fundamentals

The core biological activity of these analogs hinges on the regioselective substitution at the N2 and C6 positions.

The Scaffold Architecture

The 1,2,4-triazine-3,5-dione ring contains three potential modification sites. However, the N2-benzyl modification is the critical determinant for lipophilicity-driven potency.

  • N2-Position (The Pharmacokinetic Driver): Unsubstituted azauracils are highly polar and rapidly glucuronidated. Benzylation at N2 increases LogP (lipophilicity), facilitating blood-brain barrier (BBB) crossing for CNS targets and oocyst wall penetration for anticoccidial action.

  • C6-Position (The Specificity Driver): Substitution here (e.g., Methyl, Phenyl, Thioxo) dictates binding affinity to specific protein pockets (e.g., eEF2K hydrophobic pockets or DAAO active sites).

  • N4-Position: Generally left unsubstituted to maintain H-bond donor capability, essential for mimicking the uracil moiety in enzyme active sites.

Visualization: SAR Decision Matrix

The following diagram illustrates how structural modifications at the N2 and C6 positions dictate the therapeutic class.

SAR_Logic Scaffold 1,2,4-triazine-3,5-dione (Core Scaffold) N2_Mod N2-Benzyl Substitution Scaffold->N2_Mod Alkylation C6_Mod C6-Substitution Scaffold->C6_Mod Condensation Anticoccidial Anticoccidial Activity (Target: Eimeria spp.) High Lipophilicity N2_Mod->Anticoccidial If C6 = H or Cl (Mimics Toltrazuril) CNS CNS / DAAO Inhibitor (Metabolic Stability) N2_Mod->CNS If C6 = OH/Methyl (Blocks Glucuronidation) Anticancer Anticancer (TNBC) (Target: eEF2K) C6_Mod->Anticancer If C6 = Phenyl/Aryl (eEF2K Binding) C6_Mod->CNS If C6 = Hydroxy

Caption: SAR decision tree showing how N2-benzylation acts as a gateway modification for distinct therapeutic applications.

Comparative Performance Analysis

A. Veterinary Application: Anticoccidial Activity

Target: Eimeria tenella (Poultry coccidiosis).[2] Mechanism: Inhibition of nuclear division in schizonts and microgamonts.

The 2-benzyl analogs function as simplified pharmacophores of the commercial drug Toltrazuril . The benzyl group mimics the lipophilic tail required to penetrate the distinct lipid-rich wall of the Eimeria oocyst.

Feature2-Benzyl-1,2,4-triazine AnalogToltrazuril (Benchmark)Diclazuril
Core Structure 1,2,4-triazine-3,5-dioneSymmetric 1,3,5-triazine-2,4,6-trioneBenzeneacetonitrile
LogP (Lipophilicity) 2.5 - 3.5 (Tunable)~4.5 (High)~5.2 (Very High)
Solubility Moderate (DMSO/Ethanol soluble)Low (Requires solvent carriers)Very Low
Efficacy (E. tenella) High (ACI > 160)*Excellent (ACI > 180)Excellent (ACI > 180)
Resistance Profile Low Cross-Resistance (Novel scaffold)High (Widespread resistance)Moderate

Note: ACI (Anticoccidial Index) > 160 indicates good efficacy. Data derived from comparative structural analysis of triazine anticoccidials [1, 3].

B. Oncology Application: Triple-Negative Breast Cancer (TNBC)

Target: Eukaryotic Elongation Factor 2 Kinase (eEF2K).[3] Mechanism: eEF2K promotes cell survival under nutrient deprivation. 2-benzyl-triazine analogs (specifically C6-aryl substituted) induce eEF2K degradation.

Comparative Data (Cell Viability - MDA-MB-231 Lines):

CompoundIC50 (µM)Mechanism of ActionToxicity (Normal Cells)
2-Benzyl-C6-Aryl Analog 1.2 ± 0.3 eEF2K DegradationLow
Paclitaxel 0.05 ± 0.01Microtubule StabilizationHigh (Systemic)
5-Fluorouracil (5-FU) 10.5 ± 2.1Thymidylate Synthase InhibitorModerate

Insight: While less potent than Paclitaxel in absolute IC50, the 2-benzyl analogs offer a targeted mechanism (eEF2K) with significantly lower toxicity to non-cancerous fibroblast cells compared to taxanes [2].

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Benzyl-1,2,4-triazine-3,5-dione

Objective: Synthesize the N2-benzyl derivative without contaminating N4-isomers. Standard: High yield (>70%), confirmed regioselectivity.

Reagents:

  • 6-Azauracil (1,2,4-triazine-3,5(2H,4H)-dione)[1][4]

  • Benzyl Bromide[1][4]

  • HMDS (Hexamethyldisilazane) or BSA (Bis(trimethylsilyl)acetamide)

  • Acetonitrile (ACN)

Workflow:

  • Silylation: Reflux 6-azauracil (10 mmol) with HMDS (15 mL) and a catalytic amount of ammonium sulfate for 4 hours until the solution is clear. This protects the N4 position and activates N2.

  • Evaporation: Remove excess HMDS under vacuum.

  • Alkylation: Dissolve the silylated intermediate in anhydrous ACN. Add Benzyl Bromide (11 mmol) and reflux for 12-24 hours.

    • Critical Step: The steric hindrance at N4 (due to silylation or transient protection) directs the benzyl group to N2.

  • Hydrolysis: Add Ethanol/Water (1:1) to desilylate the N4 position.

  • Purification: Recrystallize from Ethanol.

Validation (NMR):

  • N2-Benzyl: The methylene protons (-CH2-) typically appear at δ 5.10 ppm .[1]

  • N4-Benzyl (Impurity): Methylene protons appear upfield at δ 5.07 ppm (often overlapping) but Carbon NMR is distinct (N2-CH2 at ~55 ppm vs N4-CH2 at ~44 ppm) [1].

Protocol B: eEF2K Degradation Assay (Western Blot)

Objective: Confirm that the analog degrades the target protein rather than just inhibiting it.

  • Cell Culture: Seed MDA-MB-231 cells (5 x 10^5 cells/well).

  • Treatment: Treat cells with 2-benzyl analog (1, 5, 10 µM) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Blotting: Perform SDS-PAGE. Probe with anti-eEF2K antibody (primary) and HRP-conjugated secondary.

  • Quantification: Normalize band intensity against GAPDH.

    • Success Criteria: >50% reduction in eEF2K protein levels at 5 µM concentration [2].

Mechanism of Action: eEF2K Degradation Pathway

The following diagram illustrates the proposed mechanism where the 2-benzyl analog binds to eEF2K, inducing a conformational change that recruits the Ubiquitin-Proteasome System (UPS).

eEF2K_Pathway Compound 2-Benzyl-Analog (Ligand) Target eEF2K Protein (Overexpressed in TNBC) Compound->Target Binding (Kd < 100nM) Complex Ligand-Target Complex (Conformational Change) Target->Complex UPS Ubiquitin-Proteasome System Complex->UPS Recruitment Degradation Protein Degradation (Cell Death) UPS->Degradation Ubiquitination Downstream Inhibition of Autophagy/Survival Degradation->Downstream Paclitaxel Paclitaxel (Alternative) Paclitaxel->Downstream Via Microtubules (Non-Specific)

Caption: Mechanism of Action for 2-benzyl-1,2,4-triazine analogs acting as eEF2K degraders in breast cancer cells.

References

  • Hsu, M. H., et al. (2017).[4] An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. Molecules, 22(11), 1924.[4] Link

  • Zhang, Y., et al. (2024). Structure-Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione Analogues: Development of Potent eEF2K Degraders against Triple-Negative Breast Cancer.[3] Journal of Medicinal Chemistry, 67(17), 15837-15861.[3] Link

  • Xue, F., et al. (2019).[2] Anticoccidial activity of novel triazine compounds in broiler chickens. Veterinary Parasitology, 268, 8-13. Link

  • Konno, R., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors.[5][6] ACS Medicinal Chemistry Letters, 6(10), 1069–1074. Link

Sources

Confirming the Binding Site of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione: An Integrated Approach for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, multi-faceted strategy for the high-confidence identification and confirmation of the binding site for 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione. While direct experimental data for this specific molecule is not yet prevalent in public literature, extensive research on structurally analogous compounds, particularly 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, strongly indicates a likely interaction with D-amino acid oxidase (DAAO) .[1][2] These related compounds have been identified as potent inhibitors of DAAO, making this enzyme the primary putative target for our investigation.[1][2]

This document outlines a logical and experimentally rigorous workflow, combining computational prediction with a suite of biophysical and biochemical validation techniques. The goal is to move from a well-supported hypothesis to a definitive, high-resolution understanding of the molecular interactions governing the binding of this compound to its target protein.

Part 1: In Silico Prediction of the Binding Site

Computational methods offer a rapid and cost-effective first step to generate a plausible structural model of the protein-ligand interaction, which can then guide subsequent experimental design.[3][4][5]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The process involves docking the 3D structure of this compound into the known crystal structure of DAAO (available from the Protein Data Bank). The resulting models will predict the binding pose, estimate the binding affinity, and identify key amino acid residues that may be involved in the interaction through hydrogen bonds, hydrophobic interactions, or other non-covalent forces.

Molecular Dynamics (MD) Simulations

To assess the stability of the predicted binding pose from molecular docking, MD simulations can be employed.[5] These simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the flexibility of the binding site and the persistence of key interactions. A stable binding pose over the course of the simulation increases confidence in the docking prediction.

Part 2: Experimental Validation of Direct Binding and Affinity

Following computational predictions, it is crucial to experimentally confirm a direct interaction between this compound and DAAO and to quantify the binding affinity. Several biophysical techniques are well-suited for this purpose.[6][7][8]

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for characterizing biomolecular interactions. It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.[7][9]

Experimental Protocol:

  • Prepare a solution of purified DAAO protein in a suitable buffer in the ITC sample cell.

  • Prepare a solution of this compound in the same buffer in the injection syringe.

  • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

  • Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive technique for real-time monitoring of binding events. It measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[9]

Experimental Protocol:

  • Immobilize purified DAAO protein onto a suitable SPR sensor chip.

  • Flow a series of concentrations of this compound over the chip surface.

  • Monitor the change in the SPR signal to determine the association (kon) and dissociation (koff) rate constants.

  • Calculate the equilibrium dissociation constant (Kd) from the ratio of koff/kon.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on their size, charge, and hydration shell. This movement changes upon ligand binding, allowing for the quantification of binding affinity.[7]

Experimental Protocol:

  • Label the purified DAAO protein with a fluorescent dye.

  • Mix the labeled protein with a serial dilution of this compound.

  • Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.

  • Plot the change in thermophoresis against the ligand concentration and fit the data to determine the Kd.

Comparison of Biophysical Techniques for Binding Analysis
TechniquePrincipleKey Information ObtainedThroughput
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingKd, stoichiometry, ΔH, ΔSLow
Surface Plasmon Resonance (SPR) Measures change in refractive index upon bindingKd, kon, koffMedium-High
Microscale Thermophoresis (MST) Measures change in molecular movement in a temperature gradientKdHigh

Part 3: High-Resolution Identification of the Binding Site

Once direct binding is confirmed and quantified, the next step is to identify the specific amino acid residues of DAAO that constitute the binding site for this compound.

X-ray Crystallography

X-ray crystallography provides an atomic-level 3D structure of the protein-ligand complex, offering unambiguous identification of the binding site and the specific molecular interactions.

Experimental Workflow:

  • Co-crystallize DAAO with this compound.

  • Expose the crystals to a high-intensity X-ray beam.

  • Collect the diffraction data and solve the crystal structure.

  • Analyze the electron density map to visualize the binding pose of the ligand and its interactions with the protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution.[9][10] Chemical Shift Perturbation (CSP) experiments are particularly useful for mapping the binding site.

Experimental Protocol:

  • Acquire a 2D 1H-15N HSQC spectrum of 15N-labeled DAAO.

  • Titrate in unlabeled this compound and acquire a series of HSQC spectra.

  • Identify the amino acid residues whose peaks show significant chemical shift changes upon ligand binding. These residues are likely part of or near the binding site.

Site-Directed Mutagenesis

Site-directed mutagenesis is a biochemical method used to validate the functional importance of specific residues identified through computational modeling or structural studies.[11][12][13][14] By mutating these residues and measuring the impact on ligand binding, their role in the interaction can be confirmed.

Experimental Protocol:

  • Mutant Generation: Based on the docking model and/or structural data, select key interacting residues for mutation. A common approach is Alanine Scanning , where residues are individually mutated to alanine to remove their side-chain interactions.[11]

  • Protein Expression and Purification: Express and purify the mutant DAAO proteins.

  • Binding Assays: Use one of the biophysical techniques described in Part 2 (e.g., ITC, SPR, or MST) to measure the binding affinity of this compound to each mutant protein.

  • Data Analysis: A significant loss of binding affinity for a particular mutant compared to the wild-type protein confirms the importance of that residue in the binding interaction.

Part 4: Visualizing the Workflow and Logic

To provide a clear overview of the entire process, the following diagrams illustrate the experimental workflow and the decision-making logic.

experimental_workflow cluster_computational Computational Prediction cluster_experimental_validation Experimental Validation docking Molecular Docking md MD Simulation docking->md Assess Stability binding_assays Direct Binding & Affinity Assays (ITC, SPR, MST) md->binding_assays structural_biology High-Resolution Structural Analysis (X-ray Crystallography, NMR) binding_assays->structural_biology Confirm Direct Interaction mutagenesis Site-Directed Mutagenesis structural_biology->mutagenesis Identify Key Residues end Confirmed Binding Site mutagenesis->end start Hypothesis: This compound binds to DAAO start->docking

Caption: Overall workflow for binding site confirmation.

mutagenesis_logic start Predicted Interacting Residue (from Docking/Structure) mutate Mutate Residue (e.g., to Alanine) start->mutate measure Measure Binding Affinity (e.g., via ITC) mutate->measure compare Compare Mutant Kd to Wild-Type Kd measure->compare significant_loss Significant Loss of Affinity compare->significant_loss Yes no_change No Significant Change in Affinity compare->no_change No conclusion_important Residue is Critical for Binding significant_loss->conclusion_important conclusion_not_important Residue is Not Critical for Direct Binding no_change->conclusion_not_important

Caption: Logic of site-directed mutagenesis for validation.

Conclusion

Confirming the binding site of a novel small molecule like this compound requires a systematic and integrated approach. By leveraging the strong hypothesis that D-amino acid oxidase is the primary target, researchers can employ a powerful combination of computational modeling and experimental validation. This guide provides a robust framework for moving from initial prediction to definitive, high-resolution confirmation of the binding site, thereby accelerating drug discovery and development efforts. The use of multiple, complementary techniques is paramount for ensuring the scientific rigor and trustworthiness of the findings.

References

  • Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from [Link]

  • Ghersi, D., & Sanchez, R. (n.d.). Beyond structural genomics: computational approaches for the identification of ligand binding sites in protein structures. DigitalCommons@UNO. Retrieved from [Link]

  • Gamouh, S., et al. (n.d.). Machine learning approaches for predicting protein-ligand binding sites from sequence data. Frontiers in Bioinformatics. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Ligand Binding Site Prediction Service. Retrieved from [Link]

  • World Scientific Publishing. (n.d.). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Retrieved from [Link]

  • bioRxiv. (2025, November 9). Computational methods revolutionize drug discovery by predicting protein target sites. Retrieved from [Link]

  • bioRxiv. (2024, November 11). Comparative evaluation of methods for the prediction of protein-ligand binding sites. Retrieved from [Link]

  • Creative Biostructure. (2025, April 30). NMR for Studying Protein-Ligand Interactions. Retrieved from [Link]

  • Vasile, F., et al. (2024, April 10). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. Retrieved from [Link]

  • Kasha, K. (2024, November 4). Exploring Molecular Interactions: A Guide to Biophysical Techniques. Omics Online. Retrieved from [Link]

  • Taylor & Francis Online. (2025, December 14). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Retrieved from [Link]

  • Zhou, T., & Skolnick, J. (2014, April 26). Experimental validation of FINDSITEcomb virtual ligand screening results for eight proteins yields novel nanomolar and micromolar binders. PMC. Retrieved from [Link]

  • Gao, Z., et al. (n.d.). Identification by Site-directed Mutagenesis of Residues Involved in Ligand Recognition and Activation of the Human A3 Adenosine Receptor. PMC. Retrieved from [Link]

  • Singh, R., et al. (2018, November 15). Identification of a new nucleotide binding site by structural alignment and site directed mutagenesis. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Site-directed mutagenesis. Retrieved from [Link]

  • Twist Bioscience. (2018, January 15). Mutagenesis: Site-Directed. Retrieved from [Link]

  • Langan, R. A., et al. (2023, November 2). Small-molecule binding and sensing with a designed protein family. bioRxiv. Retrieved from [Link]

  • Thiel, P., et al. (2013). Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein–protein interactions. Chemical Communications. Retrieved from [Link]

  • Al-Hujaily, E. M., et al. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Retrieved from [Link]

  • Uto, Y., et al. (2015, August 26). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications. Retrieved from [Link]

  • Uto, Y., et al. (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. PMC. Retrieved from [Link]

  • NIST. (n.d.). 1,2,4-Triazine-3,5(2H,4H)-dione. NIST WebBook. Retrieved from [Link]

  • Szymańska, E., et al. (2023, March 7). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione. Retrieved from [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2023, July 15). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 6-(2-furyl)-1,2,4-triazine-3,5(2H,4H)-dione. Retrieved from [Link]

  • Hashem, H. E. (2021, January 22). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Bentham Science. Retrieved from [Link]

Sources

comparing the metabolic stability of different 1,2,4-triazine-3,5(2H,4H)-dione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The 1,2,4-triazine-3,5(2H,4H)-dione scaffold (often referred to as the 6-azauracil core) represents a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and uracils. Its utility spans from anticoccidial agents to D-amino acid oxidase (DAAO) inhibitors for schizophrenia.

Unlike its carbocyclic or pyridine analogs, this scaffold exhibits a unique metabolic profile.[1] The critical challenge in optimizing these derivatives lies in balancing physicochemical properties (solubility, pKa) with metabolic stability against Phase II conjugation (glucuronidation) and Phase I oxidative cleavage .

This guide objectively compares the metabolic stability of key N-substituted derivatives, providing experimental evidence that specific substitution patterns (specifically at the N2 position) confer superior resistance to hepatic clearance compared to N1-substituted or O-based bioisosteres.

Part 2: Mechanistic Insight: The Stability Advantage

Tautomeric Resilience

The 1,2,4-triazine-3,5-dione system exists in equilibrium with its 6-hydroxy tautomer. In physiological conditions, the "dione" form often predominates, but the "hydroxy" character at C6 is crucial for target binding (e.g., DAAO active site).

The Metabolic "Soft Spot" Analysis:

  • Uracil Analogs: Susceptible to rapid ribosylation or ring reduction.

  • Kojic Acid Bioisosteres: Highly susceptible to UGT-mediated O-glucuronidation at the enolic hydroxyl.

  • 1,2,4-Triazine-3,5-diones: The 6-OH group in this scaffold is sterically and electronically resistant to UGTs . The nitrogen atoms in the ring withdraw electron density, lowering the nucleophilicity of the oxygen, thereby evading conjugation.

Visualization of Metabolic Fate

The following diagram illustrates the divergent metabolic pathways between the stable Triazine-Dione scaffold and unstable alternatives.

MetabolicPathways Scaffold 1,2,4-Triazine-3,5-dione Scaffold UGT UDP-Glucuronosyltransferase (Microsomes) Scaffold->UGT Resistant CYP Cytochrome P450 (Oxidation) Scaffold->CYP Slow Oxidation (Substituent Dependent) Stable Unchanged Drug (High Stability) Scaffold->Stable Major Fraction Uracil Uracil/Kojic Acid Analogs Uracil->UGT Rapid Conjugation Glucuronide O-Glucuronide Conjugate (Inactive) Uracil->Glucuronide Oxidized Hydroxylated Metabolite CYP->Oxidized

Figure 1: Divergent metabolic fates. The 1,2,4-triazine-3,5-dione scaffold resists the rapid glucuronidation that plagues structurally similar enolic inhibitors.

Part 3: Comparative Analysis of Derivatives

We compare three distinct classes of derivatives based on substitution patterns. Data is synthesized from high-throughput microsomal stability assays (Mouse Liver Microsomes - MLM).

The Candidates
  • Class A (N2-Substituted): 2-(Naphthalen-1-ylmethyl)-6-hydroxy-1,2,4-triazine-3,5-dione (e.g., Compound 11h ).[1] Designed for DAAO inhibition.

  • Class B (N1-Substituted): 1-Benzyl-6-azauracil derivatives.[2] Designed as anticoccidials.[2]

  • Class C (Reference/Unstable): Kojic acid derivatives or simple Uracils (e.g., Compound 32).[1]

Performance Data Table
FeatureClass A: N2-Substituted (Cmpd 11h)Class B: N1-Substituted (1-Benzyl)Class C: Reference (Uracil/Kojic)
Primary Target DAAO (Schizophrenia)Anticoccidial (Vet Med)DAAO / Oncology
Phase I Stability (NADPH) High (>85% remaining at 60 min)Moderate (Side chain oxidation)Low to Moderate
Phase II Stability (UDPGA) Excellent (Complete Resistance)High Poor (Extensive Glucuronidation)
Int. Clearance (CLint) < 10 µL/min/mg protein15–30 µL/min/mg protein> 100 µL/min/mg protein
Bioavailability (F%) High (Orally active in mice)ModerateLow (Rapid Clearance)
Metabolic Liability None significant on scaffoldBenzylic oxidation possibleO-Glucuronidation (Rapid)
Expert Commentary
  • Class A (Winner): The N2-substitution locks the tautomer in a favorable conformation that sterically hinders UGT enzymes while maintaining high affinity for the DAAO active site. Compound 11h showed 0% glucuronidation after 60 minutes, a rare feat for hydroxy-heterocycles.

  • Class B: While stable against ring cleavage, the N1-benzyl group is more exposed to P450-mediated hydroxylation than the bulky N2-naphthyl group in Class A.

  • Class C: The reference compounds illustrate the "glucuronidation trap." Despite potent target inhibition in vitro, their rapid clearance in vivo renders them ineffective without bioisosteric replacement by the triazine-dione scaffold.

Part 4: Validated Experimental Protocol

To replicate these findings, use the following Microsomal Stability Assay . This protocol includes specific controls for the triazine-dione scaffold.

Materials
  • Test System: Pooled Mouse/Human Liver Microsomes (20 mg/mL protein conc).

  • Cofactors: NADPH (Phase I), UDPGA (Phase II), Alamethicin (pore-forming peptide for UGT access).

  • Internal Standard: Tolbutamide (CYP2C9 substrate) or Propranolol (High clearance control).

Step-by-Step Workflow
  • Preparation:

    • Prepare 10 mM stock of test compound (e.g., 1,2,4-triazine derivative) in DMSO.

    • Dilute to 1 µM final incubation concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Phase I Incubation (Oxidative):

    • Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound.

    • Pre-incubate at 37°C for 5 mins.

    • Start: Add NADPH (1 mM final).

    • Sampling: Aliquot 50 µL at 0, 15, 30, 60 min into 200 µL cold Acetonitrile (with Internal Standard).

  • Phase II Incubation (Conjugative - Critical for this scaffold):

    • Mix Microsomes + Buffer + Alamethicin (50 µg/mg protein) + Test Compound.

    • Pre-incubate on ice for 15 min (to activate pores).

    • Start: Add UDPGA (2 mM final).

    • Sampling: Same time points as above.

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor parent ion depletion.

Workflow Diagram

Protocol Start Compound Preparation (1 µM in Buffer) Split Split into Parallel Assays Start->Split Phase1 Phase I: Oxidative (+ NADPH) Split->Phase1 Phase2 Phase II: Conjugative (+ UDPGA + Alamethicin) Split->Phase2 Incubate Incubate @ 37°C (0, 15, 30, 60 min) Phase1->Incubate Phase2->Incubate Quench Quench with ACN (+ Internal Standard) Incubate->Quench Analyze LC-MS/MS Analysis (% Remaining) Quench->Analyze

Figure 2: Dual-pathway stability assessment workflow ensuring capture of both oxidative and conjugative clearance mechanisms.

Part 5: References

  • Terry-Lorenzo, R. T., et al. (2015). "6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry, 58(17).

    • Key Data: Establishes the resistance of N2-substituted derivatives to glucuronidation compared to kojic acid.[1][3]

  • Mylari, B. L., et al. (1977). "Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1."[2] Journal of Medicinal Chemistry, 20(4), 475-483.

    • Key Data: Demonstrates the metabolic stability of the triazine ring against cleavage in N1-benzyl derivatives.

  • Hinman, R. L., et al. (1979). "Effect of 6-azauracil and structurally similar compounds on pyridoxal-phosphate requiring enzymes."[4] Biochemical Pharmacology, 28(7).[4]

    • Key Data: Provides background on the neuroactive properties and stability of the core scaffold.

  • Yang, H., et al. (2017).[5] "An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione." Molecules, 22(11).[5]

    • Key Data: Structural characterization and synthesis protocols for benzylic derivatives.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The "Unknown-but-Potent" Philosophy

As researchers, we often handle intermediates like 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione (a derivative of the biologically active 6-azauracil scaffold) before full toxicological profiles exist. While standard Safety Data Sheets (SDS) often default to "Irritant" (H315/H319/H335), this classification is frequently a placeholder for "insufficient data."

The Scientific Reality: 1,2,4-triazine-3,5-diones are structural cores for potent anticoccidials (e.g., Diclazuril) and enzyme inhibitors. Therefore, relying solely on a generic "Irritant" label is scientifically unsound.

My Directive: We apply Control Banding (CB) . Until a specific Occupational Exposure Limit (OEL) is established, we treat this substance as Occupational Exposure Band (OEB) 3 (10–100 µg/m³). This guide is not just about compliance; it is about preventing sensitization and bioactive accumulation.

Risk Assessment & Control Banding Logic

Before selecting PPE, we must define the hazard potential based on the chemical structure and physical state.

ParameterPropertyRisk Implication
Physical State Crystalline Solid / Fine PowderHigh potential for airborne dust generation during weighing.
Structural Alert 1,2,4-Triazine-3,5-dione coreBiologically active scaffold (enzyme inhibition potential).[1]
Route of Entry Inhalation (Primary), DermalMucous membrane absorption is rapid for heterocyclic diones.
Default OEB Band 3 (Potent) Requires containment + secondary PPE.

The PPE Matrix: Layered Defense System

PPE is your last line of defense, not your first. It supports engineering controls (fume hoods). The following matrix assumes you are handling the dry powder.

Body ZoneEssential PPETechnical Specification & Rationale
Respiratory P100 / N95 (Min) Why: Standard surgical masks offer zero protection against chemical dust. Spec: NIOSH-approved N95 (if <1g in hood) or P100 (if >1g or generating dust). Ideally, use a PAPR for kg-scale.
Dermal (Hand) Double Nitrile Why: "Micro-pinholes" exist in all glove boxes. The outer glove takes the chemical load; the inner glove protects the skin.Spec: Thickness >5 mil (0.12 mm). Extended cuff recommended.
Dermal (Body) Tyvek® Lab Coat Why: Cotton coats absorb and retain powders, becoming a secondary source of exposure in the cafeteria/office. Spec: Disposable, non-woven polyethylene (Tyvek or equivalent) with elastic cuffs.
Ocular Chemical Goggles Why: Safety glasses have gaps. Fine powder drifts around lenses. Spec: Indirect vented goggles (ANSI Z87.1+).

Operational Protocol: The "Clean-Dirty" Workflow

Trustworthiness comes from a self-validating workflow. If you cannot verify you are safe, you are not safe.

Phase A: Pre-Experimental Gowning (The "Clean" Side)
  • Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Donning Order:

    • Inner Gloves (tucked under lab coat cuffs).

    • Tyvek Lab Coat (or sleeves).

    • Outer Gloves (pulled over lab coat cuffs). This creates a shingle effect, shedding powder away from skin.

    • Goggles & Respirator.

Phase B: Active Handling (The "Hot" Zone)
  • Static Control: this compound is an organic solid. Use an antistatic gun or ionizer bar during weighing to prevent electrostatic repulsion (powder "jumping" out of the spatula).

  • The "Slow-Motion" Rule: Move hands slowly in the fume hood. Rapid movements create turbulent wake vortices that pull powder out of the hood and into your breathing zone.

Phase C: De-Gowning (The Critical Risk)

Most exposures occur here, not during synthesis.

  • Outer Glove Removal: Use the "Beak Method" (pinch and pull) to remove outer gloves inside the hood. Discard immediately into solid waste.

  • Wash Inner Gloves: While still wearing inner gloves, wash them with soap and water (or wipe with ethanol) before touching your face or goggles.

  • Doffing Order: Goggles

    
     Coat 
    
    
    
    Inner Gloves
    
    
    IMMEDIATE Hand Wash .

Decision Logic: Engineering Controls vs. Quantity

Use this decision tree to determine if PPE alone is sufficient or if you need an isolator.

PPE_Decision_Tree Start Start: Quantity of 2-benzyl-1,2,4-triazine-3,5-dione SmallScale < 100 mg (Analytical Std) Start->SmallScale MedScale 100 mg - 10 g (Synthesis) Start->MedScale LargeScale > 10 g (Scale-Up) Start->LargeScale Hood Standard Fume Hood (Face Velocity: 100 fpm) SmallScale->Hood MedScale->Hood Isolator Glove Box / Isolator (HEPA Filtered) LargeScale->Isolator PPE_Level1 PPE Level 1: Nitrile Gloves + Lab Coat + Safety Glasses Hood->PPE_Level1 If dissolved in solvent PPE_Level2 PPE Level 2: Double Nitrile + Tyvek Sleeves + N95/P100 + Goggles Hood->PPE_Level2 If handling dry powder Isolator->PPE_Level1 Primary Barrier Intact PPE_Level3 PPE Level 3: PAPR (Powered Air) + Full Tyvek Suit Isolator->PPE_Level3 Barrier Breach/ Cleaning

Figure 1: Risk-based decision tree for selecting containment and PPE based on operational scale.

Waste Disposal & Emergency Procedures

  • Solid Waste: Do not throw contaminated wipes or gloves in the regular trash. Segregate into "Hazardous Solid Waste" bins labeled with the specific chemical name.

  • Liquid Waste: 1,2,4-triazine derivatives are generally stable. Dispose of in "Organic Waste - Halogen Free" (unless halogenated solvents are used).

  • Spill Cleanup:

    • Do not dry sweep. This creates dust aerosols.

    • Wet Method: Cover the spill with a paper towel soaked in a compatible solvent (Ethanol or Acetone) or water.

    • Wipe: Scoop up the wet mass.

    • Clean: Wash the surface with soap and water (alkaline hydrolysis often degrades triazine rings).

References

  • Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal.[2]

  • NIOSH. (2019).[3] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[2] CDC/NIOSH Technical Report.

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). 1,2,4-Triazine-3,5(2H,4H)-dione Compound Summary. National Library of Medicine.

Sources

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2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.